molecular formula C18H40O6P2 B1682755 Tetraethyl decane-1,10-diylbis(phosphonate) CAS No. 5943-62-4

Tetraethyl decane-1,10-diylbis(phosphonate)

Cat. No.: B1682755
CAS No.: 5943-62-4
M. Wt: 414.5 g/mol
InChI Key: JSLDHSYSRUFYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl decane-1,10-diylbis(phosphonate) is a non-PEG crosslinker.

Properties

IUPAC Name

1,10-bis(diethoxyphosphoryl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLDHSYSRUFYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633764
Record name Tetraethyl decane-1,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5943-62-4
Record name Tetraethyl decane-1,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate), a molecule of significant interest in contemporary drug discovery as an alkyl chain-based PROTAC linker.[1][2] We will delve into the core chemical principles, provide a detailed experimental protocol, and elucidate the underlying reaction mechanism, offering insights honed from extensive field experience to ensure scientific integrity and reproducibility.

Introduction and Significance

Tetraethyl decane-1,10-diylbis(phosphonate) (CAS No. 5943-62-4) is a symmetrical bisphosphonate ester.[3][4][5] Such long-chain bisphosphonates are crucial building blocks in various fields, including materials science and, most notably, in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the decane chain acts as a linker, connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation. The phosphonate moieties can offer improved solubility and cell permeability profiles compared to other linker types.

The synthesis of this class of compounds is predominantly achieved through the venerable Michaelis-Arbuzov reaction .[6][7][8] This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, remains one of the most fundamental and reliable methods for forming a phosphorus-carbon (P-C) bond.[6][7][8]

The Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is a classic example of a double Michaelis-Arbuzov reaction. It involves the reaction of a 1,10-dihaloalkane with two equivalents of a trialkyl phosphite, in this case, triethyl phosphite.

The overall reaction can be represented as follows:

1,10-Dihalodecane + 2 Triethyl phosphite → Tetraethyl decane-1,10-diylbis(phosphonate) + 2 Ethyl halide

The choice of the halide in the starting 1,10-dihalodecane is critical and directly influences the reaction rate. The reactivity follows the order: I > Br > Cl.[6] For practical laboratory synthesis, 1,10-dibromodecane is a common and effective starting material due to its balanced reactivity and commercial availability. While 1,10-diiododecane would be more reactive, it is also more expensive and potentially less stable. 1,10-dichlorodecane is less reactive and may require more forcing conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data pertinent to the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) under typical Michaelis-Arbuzov conditions.

ParameterValueNotes
Reactants 1,10-Dibromodecane, Triethyl phosphite
Stoichiometry 1 equivalent 1,10-Dibromodecane : >2 equivalents Triethyl phosphiteAn excess of triethyl phosphite is used to drive the reaction to completion and can also serve as the solvent.
Typical Solvent Neat (solvent-less) or high-boiling inert solvent (e.g., Toluene, Xylene)Running the reaction neat is common and simplifies workup.[9]
Reaction Temperature 120 - 160 °CHigh temperatures are typically required for the reaction to proceed at a reasonable rate.[7]
Reaction Time 4 - 24 hoursDependent on the reactivity of the halide and the reaction temperature.
Byproduct Ethyl bromideThis volatile byproduct is typically removed by distillation during or after the reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

Materials:

  • 1,10-Dibromodecane

  • Triethyl phosphite (should be of high purity, >98%)[10]

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

  • Heating mantle and magnetic stirrer

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add triethyl phosphite (2.5 equivalents).

  • Initiation: Begin stirring and heat the triethyl phosphite to 150-160 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Dihalide: Add 1,10-dibromodecane (1.0 equivalent) dropwise from the dropping funnel to the heated triethyl phosphite over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. During this time, the ethyl bromide byproduct will distill out of the reaction mixture.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Vacuum Distillation: Remove the excess triethyl phosphite by distillation under reduced pressure. The desired product, Tetraethyl decane-1,10-diylbis(phosphonate), can then be purified by vacuum distillation at a higher temperature.[9]

  • Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS) to confirm its identity and purity.

In-Depth Mechanistic Discussion

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism involving a phosphonium salt intermediate.[6][7]

Step 1: Nucleophilic Attack and Formation of the Phosphonium Salt

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on one of the electrophilic carbon atoms of 1,10-dibromodecane.[7] This is a classic SN2 reaction, resulting in the displacement of a bromide ion and the formation of a phosphonium salt intermediate.

Step 2: Dealkylation of the Phosphonium Salt

The displaced bromide anion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate in a second SN2 reaction.[7] This results in the formation of the pentavalent phosphonate ester and an ethyl bromide byproduct. The formation of the strong phosphoryl (P=O) bond is the thermodynamic driving force for this step.

This two-step process occurs at both ends of the decane chain to yield the final bisphosphonate product.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

G cluster_mechanism Michaelis-Arbuzov Reaction Mechanism Reactants 1,10-Dibromodecane + Triethyl Phosphite Intermediate Phosphonium Salt Intermediate (Mono-substituted) Reactants->Intermediate S_N2 Attack (Step 1a) Product1 Monophosphonate + Ethyl Bromide Intermediate->Product1 Dealkylation (Step 2a) Intermediate2 Phosphonium Salt Intermediate (Di-substituted) Product1->Intermediate2 S_N2 Attack (Step 1b) FinalProduct Tetraethyl decane-1,10-diylbis(phosphonate) + Ethyl Bromide Intermediate2->FinalProduct Dealkylation (Step 2b)

Caption: Michaelis-Arbuzov synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

G cluster_workflow Experimental Workflow Setup Reaction Setup: - Flask, Condenser, Stirrer - Add Triethyl Phosphite Heating Heat to 150-160 °C Setup->Heating Addition Dropwise Addition of 1,10-Dibromodecane Heating->Addition Reaction Maintain Temperature (4-6 hours) Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Purification Vacuum Distillation: 1. Remove excess Triethyl Phosphite 2. Isolate Product Cooling->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) via the Michaelis-Arbuzov reaction is a robust and well-understood process. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides the necessary theoretical framework and practical steps for researchers and scientists to successfully synthesize this valuable compound for applications in drug development and beyond.

References

  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. (Note: A general review, specific URL may vary. The provided search results offer more direct links to the mechanism.)
  • Google Patents. (1995). Process for the synthesis of diethyl ethylphosphonate.
  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]

  • UNH Scholars Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]

  • Ren, R., et al. (2015). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chinese Journal of Chemistry, 33(7), 783-787.
  • Organic Syntheses. (n.d.). Diethyl Benzylphosphonate. Retrieved from [Link]

  • Biotech Hub Africa. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • Wiemer, D. F. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]

  • Xi'an Kono Chem Co., Ltd. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Microwave Michaelis-Becker synthesis of diethyl phosphonates, tetraethyl diphosphonates, and their total or partial dealkylation. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 5943-62-4 Molecular Formula: C₁₈H₄₀O₆P₂ Molecular Weight: 414.46 g/mol

Authored by: Gemini, Senior Application Scientist

Introduction

Tetraethyl decane-1,10-diylbis(phosphonate) is an organophosphorus compound featuring a ten-carbon alkyl chain flanked by two diethyl phosphonate esters. While its direct biological activity is not extensively documented, it has emerged as a critical component in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a hydrophobic, flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, physicochemical properties, applications in PROTAC design, and essential safety and handling protocols.

Physicochemical Properties

A summary of the known physicochemical properties of Tetraethyl decane-1,10-diylbis(phosphonate) is provided below. It is important to note that some of these values are predicted or sourced from chemical supplier databases and should be confirmed experimentally.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[3]
Purity ≥95%[4]
Solubility Soluble in organic solvents such as DMSO[1]
Storage Temperature Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C[1]
Shelf Life Approximately 1095 days under proper storage conditions[5]

Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most effectively achieved through the Michaelis-Arbuzov reaction .[6][7] This reaction facilitates the formation of a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[8] In this case, 1,10-dibromodecane is reacted with an excess of triethyl phosphite.

The reaction mechanism proceeds via a nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the primary carbons of 1,10-dibromodecane, displacing a bromide ion. This forms a phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphonium salt, resulting in the formation of the phosphonate ester and bromoethane as a byproduct. The reaction then proceeds at the other end of the decane chain.

G cluster_0 Michaelis-Arbuzov Reaction 1,10-Dibromodecane 1,10-Dibromodecane Heat Heat (e.g., 150-160°C) 1,10-Dibromodecane->Heat Triethyl_Phosphite Triethyl Phosphite (Excess) Triethyl_Phosphite->Heat Product Tetraethyl decane-1,10-diylbis(phosphonate) Heat->Product Byproduct Ethyl Bromide Heat->Byproduct

Caption: Synthetic scheme for Tetraethyl decane-1,10-diylbis(phosphonate).

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is adapted from general procedures for the synthesis of long-chain bisphosphonates.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,10-dibromodecane (1 equivalent) and triethyl phosphite (2.2 equivalents). The use of a slight excess of triethyl phosphite ensures the complete conversion of the dibromoalkane. The reaction is typically performed neat, without a solvent.

  • Reaction Conditions: Heat the reaction mixture to 150-160°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 4-8 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

    • The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure Tetraethyl decane-1,10-diylbis(phosphonate) as a colorless oil.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry.

Application in PROTAC Technology

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[10] PROTACs function by bringing the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]

G POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., C10 Alkyl Chain) POI_Ligand->Linker E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the efficacy and pharmacokinetic properties of the molecule.[12][13] Alkyl chains are a common motif in PROTAC linkers due to their synthetic accessibility and ability to modulate the physicochemical properties of the resulting PROTAC.[]

The Role of the C10 Alkyl Chain

Tetraethyl decane-1,10-diylbis(phosphonate) provides a 10-carbon alkyl chain, which imparts specific properties to the PROTAC molecule:

  • Hydrophobicity and Membrane Permeability: The long alkyl chain increases the lipophilicity of the PROTAC, which can enhance its ability to cross cell membranes and improve bioavailability.[]

  • Flexibility and Ternary Complex Formation: The flexibility of the decane chain allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[13]

  • Linker Length Optimization: The optimal linker length is crucial for PROTAC activity and needs to be determined on a case-by-case basis.[10] A 10-carbon chain provides a significant length that can be advantageous for certain POI-E3 ligase pairs that require a larger separation. Longer chains, such as C10-C12, are often employed where deeper membrane penetration or specific hydrophobic interactions are beneficial.[]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Long-term storage at -20°C is recommended.[1][4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable chemical tool, particularly in the design and synthesis of PROTACs. Its long, flexible, and hydrophobic decane chain offers a unique set of properties that can be exploited to optimize the performance of these next-generation therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications to aid researchers in its effective utilization.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1147-1163.
  • LabSolutions. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • PubChem. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Amsbio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate), AMS.T17051-100-MG. Retrieved from [Link]

  • Alanne, A.-L., et al. (2012).
  • ResearchGate. (2025, April 24). Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. Retrieved from [Link]

  • Russell, R. G. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Journal of Organometallic Chemistry, 696(4), 929-947.
  • Popova, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1135-1146.
  • Demkowicz, S., et al. (2016). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 21(6), 788.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5943-62-4 | Product Name : Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. Retrieved from [Link]

  • Ching Ming Chemical. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • ResearchGate. (2014, July 16). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from [Link]

  • MDPI. (2021, May 8). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]

  • PubMed. (2024, July 15). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetraethyl decane-1,10-diylbis(phosphonate) is a bifunctional organophosphorus compound characterized by a ten-carbon alkyl chain flanked by two diethyl phosphonate ester groups. This unique structure imparts a dualistic physicochemical nature, with a long, nonpolar hydrocarbon backbone and polar, hydrophilic termini. Primarily utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its solubility characteristics are of paramount importance for its application in synthetic chemistry and drug development.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker's solubility influences the overall properties of the PROTAC, including its cell permeability and pharmacokinetic profile.[3]

This technical guide provides a comprehensive analysis of the predicted solubility of Tetraethyl decane-1,10-diylbis(phosphonate), methodologies for its experimental determination, and insights into its behavior in various solvent systems.

Predicted Solubility Profile

Direct, experimentally determined solubility data for Tetraethyl decane-1,10-diylbis(phosphonate) is not extensively available in the public domain. However, a robust prediction of its solubility can be derived from its chemical structure by applying the "like dissolves like" principle and analyzing its constituent functional groups.[2]

The molecule's structure can be deconstructed into two key components:

  • A C10 decane backbone: This long alkyl chain is nonpolar and hydrophobic. Decane itself is a colorless liquid that is insoluble in water but miscible with many organic solvents.[4][5][6] The presence of this substantial hydrocarbon chain is expected to dominate the solubility profile, rendering the molecule largely lipophilic.

  • Two tetraethyl phosphonate ester groups: The phosphonate ester groups introduce polarity to the molecule due to the presence of the phosphoryl (P=O) and ethoxy (CH3CH2O-) moieties. Phosphonate esters are generally soluble in a range of organic solvents.[7] While the ester groups can participate in hydrogen bonding as acceptors, their overall contribution to aqueous solubility is limited, especially when attached to a long alkyl chain.

Based on this structural analysis, the following solubility characteristics can be predicted:

Table 1: Predicted Solubility of Tetraethyl decane-1,10-diylbis(phosphonate) in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM)HighThe long, nonpolar decane chain will readily interact with nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar phosphonate ester groups will interact favorably with these solvents. The overall solubility will be a balance between the nonpolar chain and the polar ends. Solvents like DMF and DMSO are likely to be very effective.
Polar Protic Water, Methanol, EthanolVery Low to InsolubleThe hydrophobic nature of the C10 backbone will significantly limit solubility in water.[4] While short-chain alcohols like methanol and ethanol may show some limited miscibility due to interactions with the phosphonate groups, the long alkyl chain will prevent significant dissolution. The general rule is that organic compounds with more than five carbon atoms and a single polar functional group have low water solubility.[8]
Aqueous Buffers Phosphate-Buffered Saline (PBS), TRIS bufferVery LowSimilar to water, solubility in aqueous buffers is expected to be minimal. The phosphonate ester is not readily ionizable, so changes in pH are unlikely to significantly enhance solubility.

Factors Influencing Solubility

Several factors can influence the solubility of Tetraethyl decane-1,10-diylbis(phosphonate):

  • Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

  • Hydrolytic Stability: Phosphonate esters are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding phosphonic acid and ethanol.[7][9] This degradation would alter the solubility profile of the sample over time.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following is a generalized protocol for determining the solubility of Tetraethyl decane-1,10-diylbis(phosphonate) in a given solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification prep_compound Weigh Compound add_solvent Add Solvent to Compound prep_compound->add_solvent prep_solvent Prepare Solvent Series prep_solvent->add_solvent equilibrate Equilibrate (Shake/Stir) add_solvent->equilibrate observe Visual Observation equilibrate->observe centrifuge Centrifuge to Separate Solid observe->centrifuge If solid remains calculate Calculate Solubility (mg/mL) observe->calculate If fully dissolved sample_supernatant Sample Supernatant centrifuge->sample_supernatant quantify Quantify Concentration (e.g., HPLC, NMR) sample_supernatant->quantify quantify->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

This protocol is based on the shake-flask method, a common and reliable technique for solubility determination.[1]

  • Preparation:

    • Accurately weigh a small amount of Tetraethyl decane-1,10-diylbis(phosphonate) (e.g., 2-5 mg) into a series of clear glass vials.

    • Prepare a set of desired solvents to be tested.

  • Solvent Addition and Equilibration:

    • To each vial, add a small, precise volume of the test solvent (e.g., 100 µL).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached. This allows for sufficient time for the compound to dissolve to its maximum extent.[1]

  • Observation and Phase Separation:

    • After equilibration, visually inspect each vial for the presence of undissolved solid.

    • If no solid is present, the compound is soluble at that concentration. More compound can be added to determine the saturation point.

    • If undissolved solid remains, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Quantification:

    • Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[1]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L using the quantified concentration and the dilution factor.

Conclusion

Tetraethyl decane-1,10-diylbis(phosphonate), a key linker in PROTAC development, is predicted to exhibit high solubility in nonpolar and polar aprotic organic solvents, and very low solubility in aqueous media. This solubility profile is primarily dictated by its long, hydrophobic decane backbone. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is crucial for designing synthetic routes, formulating delivery systems, and interpreting biological data. While predictive models provide valuable initial guidance, precise solubility data should be obtained through rigorous experimental determination using standardized protocols as outlined in this guide.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.).
  • Amsbio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 304-309.
  • Ataman Kimya. (n.d.). PHOSPHONATE ESTER. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, September 7). Decane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decane. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Decane. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • BenchChem. (2025).

Sources

A Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate) for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][3] The linker component of a PROTAC, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[2][4][5] This guide provides an in-depth technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), an alkyl chain-based linker, for application in PROTAC synthesis.[6][7][8] While not as commonly employed as polyethylene glycol (PEG) or other rigid linkers, the long-chain alkylbis(phosphonate) scaffold offers a unique combination of flexibility and hydrophobicity that can be advantageous for optimizing PROTAC performance. This document will detail the synthesis of this linker, its incorporation into a PROTAC, and the potential impact of its physicochemical properties on the final molecule's biological activity.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[3][9][10] The formation of a stable ternary complex between the PROTAC, the POI, and an E3 ligase is the foundational step for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][4] The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the stability and productivity of this ternary complex.[2][4][]

Key Functions of the PROTAC Linker:

  • Spatial Orientation: The linker dictates the distance and relative orientation of the POI and E3 ligase, which is crucial for efficient ubiquitin transfer.[]

  • Ternary Complex Stability: An optimal linker facilitates favorable protein-protein interactions, enhancing the cooperativity and stability of the ternary complex.[1][2][12]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[1][4][13]

Different classes of linkers, including flexible alkyl and PEG chains, as well as more rigid structures like piperazines and alkynes, are employed to fine-tune these properties.[4][13] The choice of linker is a critical aspect of PROTAC design, often requiring empirical optimization to achieve the desired degradation profile.[5]

Tetraethyl decane-1,10-diylbis(phosphonate): A Profile

Tetraethyl decane-1,10-diylbis(phosphonate) is a long-chain alkyl linker with terminal diethyl phosphonate groups.[6][14][15][16] This structure provides a flexible ten-carbon backbone, which can influence the dynamics of ternary complex formation.[17][18] The terminal phosphonate esters serve as versatile chemical handles for conjugation to the warhead and E3 ligase ligand.

Physicochemical Properties and Their Implications:

PropertyCharacteristicPotential Impact on PROTAC
Backbone Long (10-carbon) alkyl chainHigh flexibility, potentially allowing for multiple binding orientations in the ternary complex.[4][17] May increase lipophilicity, which can affect solubility and cell permeability.[19][20]
Terminal Groups Diethyl phosphonate estersServe as precursors to phosphonic acids for conjugation. The phosphonate moiety can act as a phosphate mimic, potentially influencing biological interactions.[21][22][23] May impact solubility and cell uptake.[24][25]
Overall Structure Symmetrical bis(phosphonate)Allows for a modular and stepwise approach to PROTAC synthesis.

Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

The most direct and widely used method for synthesizing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction.[26][27] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[26][28]

Reaction Scheme:

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_product Product 1_10_dibromodecane 1,10-Dibromodecane reaction_arrow + 1_10_dibromodecane->reaction_arrow triethyl_phosphite Triethyl Phosphite (2 eq.) triethyl_phosphite->reaction_arrow product Tetraethyl decane-1,10-diylbis(phosphonate) product_arrow reaction_arrow->product_arrow Heat product_arrow->product PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_coupling_1 First Coupling cluster_coupling_2 Second Coupling cluster_purification Purification Linker Tetraethyl decane-1,10-diylbis(phosphonate) Hydrolysis Hydrolysis (e.g., HCl or TMSBr) Linker->Hydrolysis PhosphonicAcid Decane-1,10-diylbis(phosphonic acid) Hydrolysis->PhosphonicAcid Coupling1 Amide Coupling (e.g., HATU, DIPEA) PhosphonicAcid->Coupling1 E3Ligand E3 Ligase Ligand (with amine handle) E3Ligand->Coupling1 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling2 Warhead Warhead (POI Ligand) (with amine handle) Warhead->Coupling2 FinalPROTAC Final PROTAC Molecule Coupling2->FinalPROTAC Purification Purification (e.g., Preparative HPLC) FinalPROTAC->Purification PROTAC_Evaluation_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_outcome Biological Outcome Start Synthesized PROTAC SPR Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Start->SPR WesternBlot Western Blot / In-Cell Western Start->WesternBlot PermeabilityAssay Cell Permeability Assays (e.g., PAMPA, Caco-2) Start->PermeabilityAssay TernaryComplex Ternary Complex Formation (KD, cooperativity) SPR->TernaryComplex Degradation Protein Degradation (DC50, Dmax) WesternBlot->Degradation PhenotypicAssay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Degradation->PhenotypicAssay Permeability Bioavailability PermeabilityAssay->Permeability Efficacy Cellular Efficacy PhenotypicAssay->Efficacy

Sources

Evaluating Novel Chemical Matter in Targeted Protein Degradation: A Hypothetical Case Study of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis-Targeting Chimeras (PROTACs), lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the final molecule. While established linker chemistries dominate the landscape, the exploration of novel linker structures is a frontier of active research. This guide delves into the core principles of TPD and PROTAC design through the lens of a hypothetical candidate: Tetraethyl decane-1,10-diylbis(phosphonate) . As of this writing, this specific molecule has no established role in the published TPD literature; its primary applications are found in materials science. However, by dissecting its structure and postulating its use as a PROTAC linker, we can construct a rigorous, educational framework for evaluating any novel chemical matter in the context of TPD. This document serves as a technical guide for researchers, chemists, and drug development professionals on the theoretical considerations and practical workflows required to vet and validate a new component for a targeted protein degrader.

The Foundational Principles of PROTAC-Mediated Protein Degradation

Targeted protein degradation harnesses the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS). PROTACs are heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome, effectively eliminating the protein from the cell.

The success of this process hinges on the formation of a stable and productive ternary complex between the PROTAC, the E3 ligase, and the POI. The linker connecting the E3-recruiting ligand and the POI-binding ligand is not merely a spacer; it is a crucial determinant of the ternary complex's geometry, stability, and ultimately, the degradation efficiency.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) PROTAC POI Ligand Linker E3 Ligand POI->PROTAC:f0 Binds Ternary_Complex Productive Ternary Complex (PROTAC + POI + E3) E3 E3 Ubiquitin Ligase E3->PROTAC:f2 Binds Ub Ubiquitin Ternary_Complex->Ub   Recruits E2~Ub PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation (Amino Acids) Proteasome->Degradation Catalyzes Workflow A Phase 1: Synthesis & Physicochemical Profiling E Go / No-Go Decision A->E Assess Solubility, Permeability (PAMPA), & Stability B Phase 2: Biochemical & Biophysical Assays F Go / No-Go Decision B->F Confirm Ternary Complex Formation & Affinity (SPR, ITC, TR-FRET) C Phase 3: Cell-Based Assays G Go / No-Go Decision C->G Measure Target Degradation (Western, dTAG), Off-Target Effects, & Cytotoxicity D Phase 4: In Vivo & DMPK Evaluation E->B Go F->C Go G->D Go

An In-Depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate): Principles and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), a key building block in modern drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the fundamental principles of its synthesis, characterization, and strategic application, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Importance of Bifunctional Molecules in Targeted Protein Degradation

The landscape of therapeutic intervention is increasingly shifting towards targeted approaches that manipulate cellular machinery for therapeutic benefit. One of the most promising of these strategies is targeted protein degradation, facilitated by PROTACs. These heterobifunctional molecules are engineered to co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of the efficacy of the resulting PROTAC.[1]

Tetraethyl decane-1,10-diylbis(phosphonate) has emerged as a valuable tool in the PROTAC designer's toolkit, serving as a non-cleavable, alkyl chain-based linker.[2] Its ten-carbon backbone provides a significant degree of spatial separation, allowing for the effective formation of the ternary complex between the POI and the E3 ligase, a prerequisite for successful protein degradation.[]

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of Tetraethyl decane-1,10-diylbis(phosphonate) is essential for its effective application.

PropertyValueSource
CAS Number 5943-62-4[4]
Molecular Formula C18H40O6P2[2]
Molecular Weight 414.45 g/mol [2]
Appearance Colorless to pale yellow oil (predicted)N/A
Solubility Soluble in DMSO[2]
Storage Long-term at -20°C, short-term at 0-4°C in a dry, dark environment[2]

The defining structural feature of this molecule is the decane-1,10-diyl chain, which imparts a balance of lipophilicity and flexibility. This is crucial for navigating the cellular environment and achieving optimal orientation of the two binding ligands.[2] The terminal tetraethyl phosphonate groups provide the reactive handles for conjugation to the POI and E3 ligase ligands.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most effectively and commonly achieved via the Michaelis-Arbuzov reaction .[5] This classic and robust method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[6]

Reaction Principle

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of a 1,10-dihaloalkane (e.g., 1,10-dibromodecane). This forms a phosphonium salt intermediate.

  • Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium salt, resulting in the formation of the stable pentavalent phosphonate and an ethyl halide byproduct.

To achieve bis-phosphonylation, the stoichiometry is adjusted to ensure the reaction occurs at both ends of the decane chain.

Diagram of the Michaelis-Arbuzov Reaction for Tetraethyl decane-1,10-diylbis(phosphonate) Synthesis

G reagents 1,10-Dibromodecane + 2 eq. Triethyl phosphite intermediate Bis(triethoxyphosphonium)decane dibromide (Intermediate) reagents->intermediate Nucleophilic Attack (SN2) product Tetraethyl decane-1,10-diylbis(phosphonate) intermediate->product Dealkylation (SN2) byproduct + 2 Ethyl bromide

Caption: Synthetic pathway for Tetraethyl decane-1,10-diylbis(phosphonate).

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1,10-Dibromodecane

  • Triethyl phosphite

  • Anhydrous, high-boiling point solvent (e.g., toluene or xylene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,10-dibromodecane (1.0 equivalent).

  • Add triethyl phosphite (a slight excess, e.g., 2.2 equivalents) to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature is typically in the range of 140-160°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is generally complete within several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and any excess triethyl phosphite under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Tetraethyl decane-1,10-diylbis(phosphonate) as a colorless to pale yellow oil.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity and purity of the synthesized linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl groups (triplet and quartet) and the methylene groups of the decane chain. The methylene groups adjacent to the phosphorus atoms will exhibit distinct splitting patterns due to coupling with the phosphorus nuclei.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, with the carbons of the decane chain and the ethyl groups appearing at their expected chemical shifts.

    • ³¹P NMR: A single peak in the phosphonate region will confirm the formation of the desired product and the absence of starting triethyl phosphite.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound (414.45 g/mol ).

Application in PROTAC Design and Development

The primary application of Tetraethyl decane-1,10-diylbis(phosphonate) is as a linker in the synthesis of PROTACs.[4] The choice of an appropriate linker is a critical step in PROTAC design, as it dictates the spatial orientation of the POI and E3 ligase, which in turn influences the efficiency of ubiquitination and subsequent degradation.

Advantages of a Long-Chain Alkyl Linker
  • Spatial Optimization: The ten-carbon chain provides a substantial reach, enabling the PROTAC to bridge the distance between the binding pockets of the target protein and the E3 ligase, which can be considerable.[]

  • Flexibility: The alkyl chain possesses rotational freedom, which can allow the PROTAC to adopt a conformation conducive to the formation of a stable and productive ternary complex.

  • Chemical Stability: The carbon-phosphorus and carbon-carbon bonds of the linker are chemically robust and resistant to metabolic degradation, leading to a more stable PROTAC molecule in vivo.[2]

Considerations for PROTAC Synthesis

The tetraethyl phosphonate groups can be hydrolyzed to the corresponding phosphonic acids, which can then be coupled to amine or hydroxyl functionalities on the POI and E3 ligase ligands using standard peptide coupling reagents. Alternatively, the phosphonate esters themselves may be amenable to certain coupling reactions.

Diagram of a Generic PROTAC Molecule Utilizing an Alkyl Bisphosphonate Linker

PROTAC poi_ligand POI Ligand linker Tetraethyl decane-1,10-diylbis(phosphonate) (Linker) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: Schematic of a PROTAC with the linker.

Conclusion and Future Perspectives

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable and versatile chemical tool for the construction of PROTACs. Its straightforward synthesis via the Michaelis-Arbuzov reaction, combined with its favorable properties as a long-chain, flexible, and stable linker, makes it an attractive choice for researchers in the field of targeted protein degradation.

Future research in this area may focus on the development of analogous linkers with varying chain lengths and the incorporation of other functionalities to fine-tune the physicochemical and pharmacokinetic properties of the resulting PROTACs. A deeper understanding of the structure-activity relationships of different linkers will undoubtedly accelerate the development of the next generation of highly potent and selective protein-degrading therapeutics.

References

  • NET. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • Popov, K., Oshchepkov, M., Tkachenko, S., et al. (2022). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. Journal of Molecular Liquids, 351, 118619.
  • Horsman, G. P., & Zechel, D. L. (2017). Phosphonate biochemistry. Chemical Reviews, 117(8), 5704-5783.
  • Elliott, T. S., Slowey, A., Ye, Y., & van der Donk, W. A. (2012). The expanding role of phosphonates in biology. Journal of Biological Chemistry, 287(23), 19643-19650.
  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate): Synthesis, Characterization, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Bisphosphonate Linkers in Modern Drug Discovery

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules are engineered to co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The elegant design of a PROTAC molecule comprises three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties.[1] While the ligands provide specificity, the linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide focuses on a specific and highly relevant linker, Tetraethyl decane-1,10-diylbis(phosphonate) (CAS No. 5943-62-4). This molecule is an exemplary member of the alkyl chain-based linkers, featuring a ten-carbon backbone terminating in two diethyl phosphonate groups.[2][3] The decane chain offers a balance of flexibility and lipophilicity, which can facilitate favorable ternary complex formation and enhance cellular permeability.[2] The terminal phosphonate groups serve as robust and versatile chemical handles for conjugation to the POI and E3 ligase ligands.[4] Furthermore, the phosphonate moiety is a stable, non-hydrolyzable isostere of a phosphate group, a characteristic that imparts significant biological stability.[4]

This document provides a comprehensive technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), intended for researchers, medicinal chemists, and drug development professionals. We will delve into a detailed, field-proven protocol for its synthesis via the Michaelis-Arbuzov reaction, provide a thorough guide to its characterization using modern analytical techniques, and discuss the nuances of its application in the rational design of potent and effective PROTACs.

Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate): A Step-by-Step Protocol

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most reliably achieved through the Michaelis-Arbuzov reaction . This classic and powerful method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[5] In this case, 1,10-dibromodecane is reacted with an excess of triethyl phosphite.

The causality behind the choice of the Michaelis-Arbuzov reaction lies in its efficiency and predictability for forming stable C-P bonds. The reaction proceeds via a two-step mechanism: an initial SN2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of the 1,10-dibromodecane, followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced bromide ion.[5]

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from established procedures for the synthesis of long-chain ω-haloalkylphosphonates and bisphosphonates.[4][6][7]

Materials:

  • 1,10-dibromodecane (C₁₀H₂₀Br₂)

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous Toluene (optional, as a high-boiling solvent)

  • Nitrogen or Argon gas supply

  • Round-bottom flask (e.g., 250 mL, three-necked)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Vacuum pump

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent hydrolysis of the triethyl phosphite. Flush the system with an inert gas, such as nitrogen or argon, to maintain an anhydrous atmosphere.

  • Charging the Flask: Add 1,10-dibromodecane (1.0 equivalent) to the reaction flask.

  • Addition of Triethyl Phosphite: Add triethyl phosphite (a slight excess, e.g., 2.2 to 2.5 equivalents) to the dropping funnel. Add the triethyl phosphite dropwise to the stirred 1,10-dibromodecane at room temperature. A slight excess of the phosphite is used to ensure the complete conversion of the dibromide to the bisphosphonate.

  • Reaction: After the addition is complete, heat the reaction mixture to 140-150 °C with vigorous stirring.[6] During the reaction, ethyl bromide is formed as a volatile byproduct and will distill from the reaction mixture.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide distillation. The reaction is typically complete within 4-8 hours.[4]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove any unreacted triethyl phosphite and residual ethyl bromide by vacuum distillation.

    • The crude product, which may contain some mono-phosphonate and other byproducts, is then purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired bisphosphonate from less polar impurities.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Michaelis-Arbuzov Reaction cluster_purification Work-up & Purification Setup Dry, Inert Atmosphere (N2 or Ar) Reactants 1,10-Dibromodecane + Triethyl Phosphite (excess) Setup->Reactants Heating Heat to 140-150 °C (4-8 hours) Reactants->Heating Byproduct Ethyl Bromide (distills off) Heating->Byproduct Distillation Vacuum Distillation (remove excess phosphite) Heating->Distillation Chromatography Column Chromatography (Silica Gel) Distillation->Chromatography Product Pure Tetraethyl decane-1,10-diylbis(phosphonate) Chromatography->Product

Caption: Workflow for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

Characterization and Quality Control: A Self-Validating System

Ensuring the identity and purity of the synthesized Tetraethyl decane-1,10-diylbis(phosphonate) is paramount for its successful application in drug discovery. A combination of spectroscopic techniques provides a robust and self-validating system for characterization.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for long-chain bisphosphonates and related compounds.

Technique Expected Data for Tetraethyl decane-1,10-diylbis(phosphonate) Reference Data (Similar Compounds)
¹H NMR δ 4.15-4.05 (m, 8H, OCH₂CH₃), 1.75-1.65 (m, 4H, PCH₂), 1.45-1.25 (m, 16H, (CH₂)₈), 1.33 (t, 12H, OCH₂CH₃)For diethyl 10-bromodecylphosphonate: δ 4.15-4.05 (m, 4H, OCH₂CH₃), 1.75-1.65 (m, 2H, PCH₂), 1.45-1.25 (m, 12H, (CH₂)₆), 1.33 (t, J=7.1 Hz, 6H, OCH₂CH₃)[6]
¹³C NMR δ 61.4 (d, J≈6.5 Hz, OCH₂), 30.4, 29.3, 29.2, 28.7, 25.1 (d, J≈141.0 Hz, PCH₂), 22.5, 16.5 (d, J≈5.9 Hz, CH₃)For diethyl 10-bromodecylphosphonate: δ 61.4 (d, J=6.5 Hz, OCH₂), 30.4, 29.3, 29.2, 28.7, 25.1 (d, J=141.0 Hz, PCH₂), 22.5, 16.5 (d, J=5.9 Hz, CH₃)[6]
³¹P NMR A single peak around δ 33.0 ppmFor Tetraethyl Decane-1,10-diyldiphosphonate: δ 33.0
Mass Spec (ESI) m/z calculated for C₁₈H₄₀O₆P₂ [M+H]⁺: 415.2373; [M+Na]⁺: 437.2192For diethyl 10-bromodecylphosphonate [M+H]⁺: 357.1194[6]
Causality in Spectroscopic Interpretation
  • ¹H NMR: The spectrum is expected to be symmetrical due to the C₂ symmetry of the molecule. The methylene protons of the ethyl groups (OCH₂CH₃) will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The methylene protons adjacent to the phosphorus atoms (PCH₂) will also appear as a multiplet. The long decane chain will give rise to a broad multiplet for the internal methylene groups. The terminal methyl groups of the ethyl esters will appear as a triplet.

  • ¹³C NMR: The carbon signals will show characteristic coupling to the phosphorus atoms. The carbon directly bonded to phosphorus (PCH₂) will exhibit a large one-bond coupling constant (¹JC-P) of around 141 Hz.[6] The carbons of the ethyl ester groups will also show smaller two- and three-bond couplings.

  • ³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum is a strong indicator of the purity and symmetrical nature of the bisphosphonate. The chemical shift around 33 ppm is characteristic of tetraalkyl alkylbisphosphonates.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. The observation of the correct mass for the protonated or sodiated molecular ion provides definitive evidence of the target compound.

Applications in PROTAC Design: The Significance of the Decane-bis(phosphonate) Linker

Tetraethyl decane-1,10-diylbis(phosphonate) is primarily utilized as a linker in the synthesis of PROTACs.[1][2][3] The choice of this specific linker is not arbitrary and is guided by several key principles of rational PROTAC design.

The Role of the Decane Chain

The ten-carbon alkyl chain plays a crucial role in determining the spatial relationship between the POI and the E3 ligase when bound in the ternary complex. The length of the linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair to achieve efficient ubiquitination and subsequent degradation.[1] The decane chain provides a significant degree of conformational flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.[1]

Furthermore, the lipophilicity of the decane chain can enhance the cell permeability of the PROTAC, a crucial factor for its biological activity.[2] However, excessive lipophilicity can lead to poor solubility and off-target effects, making the ten-carbon length a favorable balance for many applications.

The Functionality of the Phosphonate Groups

The terminal diethyl phosphonate groups are the chemical handles for attaching the POI and E3 ligase ligands. These ester groups can be hydrolyzed to the corresponding phosphonic acids, which can then be coupled to the ligands using standard amide bond formation chemistries. The P-C bond within the phosphonate is highly resistant to chemical and enzymatic cleavage, ensuring the stability of the PROTAC molecule in a biological environment.[4] This is a significant advantage over more labile linkers, such as esters, which can be prematurely cleaved by cellular esterases.

Diagram of PROTAC Assembly

PROTAC_Assembly cluster_components PROTAC Components cluster_assembly Assembly cluster_protac Final PROTAC Molecule POI_Ligand POI Ligand Coupling Chemical Coupling (e.g., amide bond formation) POI_Ligand->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling Linker Tetraethyl decane-1,10-diylbis(phosphonate) Linker->Coupling PROTAC POI Ligand - Linker - E3 Ligand Coupling->PROTAC

Caption: Schematic of PROTAC assembly using the bisphosphonate linker.

Conclusion: A Versatile and Enabling Tool for Targeted Protein Degradation

Tetraethyl decane-1,10-diylbis(phosphonate) represents a key building block in the construction of sophisticated PROTAC molecules. Its synthesis via the robust Michaelis-Arbuzov reaction is well-established and scalable. The combination of a flexible, lipophilic decane backbone and stable, functionalizable phosphonate termini provides a linker with desirable physicochemical and biological properties for targeted protein degradation. This guide has provided a detailed roadmap for its synthesis, a comprehensive strategy for its characterization, and an in-depth rationale for its application in the design of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-characterized and rationally designed linkers like Tetraethyl decane-1,10-diylbis(phosphonate) will undoubtedly continue to grow.

References

  • ElectronicsAndBooks. (n.d.). Microwave Michaelis-Becker synthesis of diethyl phosphonates, tetraethyl diphosphonates, and their total or partial dealkylation. [Link]

  • Wikipedia. (2023, December 28). Michaelis–Arbuzov reaction. [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]

  • Creative Biolabs. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate) (CAT#: ADC-L-M0017). [Link]

  • Biotech Hub Africa. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

  • XinYanBio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4. [Link]

  • Jingming Chemical. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

Sources

An In-Depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate): Synthesis, History, and Application in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), a key building block in modern drug discovery. We will delve into its historical context, detail its synthesis through the venerable Michaelis-Arbuzov reaction, and explore its critical role as a flexible alkyl linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction: A Molecule Defined by its Function

Tetraethyl decane-1,10-diylbis(phosphonate) (CAS No. 5943-62-4) is a dialkyl phosphonate ester. While the specific discovery of this exact molecule is not a singular, landmark event, its scientific significance is intrinsically tied to the development of bifunctional molecules in medicinal chemistry. Its structure, featuring a ten-carbon aliphatic chain flanked by two diethyl phosphonate groups, makes it an ideal linker for connecting two distinct molecular entities.

The primary and most significant application of Tetraethyl decane-1,10-diylbis(phosphonate) is in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules that co-opt the body's own cellular machinery to eliminate specific disease-causing proteins.[2] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical for the efficacy of the PROTAC.[3] Alkyl chains, such as the decane unit in our topic molecule, are a common choice for these linkers due to their synthetic accessibility and inherent flexibility.[4]

Historical Context and Synthesis: The Michaelis-Arbuzov Reaction

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is a classic application of the Michaelis-Arbuzov reaction . This robust and versatile method for forming carbon-phosphorus bonds was first discovered by the German chemist August Michaelis in 1898 and later extensively explored by the Russian chemist Aleksandr Arbuzov.[5] The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[5]

The overall transformation for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) can be represented as follows:

Synthesis_Overview reagent1 1,10-Dibromodecane reaction Michaelis-Arbuzov Reaction (Heat) reagent1->reaction reagent2 Triethyl phosphite (excess) reagent2->reaction product Tetraethyl decane-1,10-diylbis(phosphonate) byproduct Ethyl bromide reaction->product reaction->byproduct

Caption: Overview of the Michaelis-Arbuzov reaction for synthesizing Tetraethyl decane-1,10-diylbis(phosphonate).

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step SN2 mechanism:

  • Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,10-dibromodecane. This displaces a bromide ion and forms a phosphonium salt intermediate.[5]

  • Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt. This results in the formation of the stable pentavalent phosphonate ester and an ethyl bromide byproduct.[5]

This process occurs at both ends of the decane chain to yield the final bisphosphonate product.

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation cluster_step3 Step 3: Second Reaction Phosphite Triethyl phosphite (P(OEt)3) Intermediate Phosphonium salt intermediate [(EtO)3P+-(CH2)10-Br] Br- Phosphite->Intermediate S N 2 attack Dibromoalkane 1,10-Dibromodecane (Br-(CH2)10-Br) Dibromoalkane->Intermediate Bromide Bromide ion (Br-) Product Monophosphonate ((EtO)2P(O)-(CH2)10-Br) Intermediate->Product Intermediate->Product Bromide->Product S N 2 attack Byproduct Ethyl bromide (EtBr) FinalProduct Tetraethyl decane-1,10-diylbis(phosphonate) Product->FinalProduct Repeat Steps 1 & 2 Phosphite2 Triethyl phosphite Phosphite2->FinalProduct

Caption: Stepwise mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol

The following is a representative protocol for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

Materials:

  • 1,10-Dibromodecane

  • Triethyl phosphite

  • High-boiling point, inert solvent (e.g., toluene or xylene), optional

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with 1,10-dibromodecane (1.0 eq).

  • Addition of Reagent: Triethyl phosphite (a slight excess, typically 2.2-2.5 eq) is added to the flask. The use of excess triethyl phosphite helps to drive the reaction to completion and can also serve as the reaction solvent.

  • Reaction Conditions: The reaction mixture is heated to a temperature of 120-160 °C under a nitrogen atmosphere. The reaction is typically stirred at this temperature for several hours (e.g., 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct, which has a boiling point of 38 °C. Alternatively, aliquots can be taken and analyzed by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and any remaining solvent are removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield Tetraethyl decane-1,10-diylbis(phosphonate) as a colorless oil.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry. The absence of starting materials and the presence of the characteristic phosphonate peaks are key indicators of a successful synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of Tetraethyl decane-1,10-diylbis(phosphonate).

PropertyValue
CAS Number 5943-62-4
Molecular Formula C₁₈H₄₀O₆P₂
Molecular Weight 414.45 g/mol
Appearance Colorless oil
Boiling Point >200 °C at reduced pressure
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water.

Spectroscopic Characterization (Expected):

  • ¹H NMR: The spectrum would show characteristic triplets for the methyl protons and quartets for the methylene protons of the ethoxy groups. The methylene groups of the decane chain adjacent to the phosphorus atoms would appear as multiplets due to coupling with phosphorus. The remaining methylene groups of the decane chain would appear as a broad multiplet.

  • ¹³C NMR: The spectrum would show signals for the methyl and methylene carbons of the ethoxy groups, as well as multiple signals for the carbons of the decane chain. The carbons directly bonded to phosphorus would exhibit coupling (J-coupling).

  • ³¹P NMR: A single peak in the phosphonate region (typically δ 20-30 ppm) would be expected, confirming the presence of the two equivalent phosphorus atoms.

Application in PROTAC Drug Development

The true value of Tetraethyl decane-1,10-diylbis(phosphonate) lies in its application as a linker in PROTACs. The decane chain provides a flexible and lipophilic spacer that allows the two ends of the PROTAC to optimally bind to the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[][7]

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., from Tetraethyl decane-1,10-diylbis(phosphonate)) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).

The choice between a flexible alkyl linker, like the one derived from our topic molecule, and a more rigid or hydrophilic linker (such as a PEG linker) is a critical decision in PROTAC design.[1][7]

  • Flexibility: The conformational freedom of the decane chain allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.

  • Lipophilicity: The alkyl nature of the linker can enhance cell membrane permeability, which is a crucial factor for the biological activity of PROTACs.[] However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

  • Metabolic Stability: Alkyl chains are generally considered to be metabolically stable, which is advantageous for in vivo applications.[7]

The phosphonate groups in Tetraethyl decane-1,10-diylbis(phosphonate) serve as convenient chemical handles for attachment to the protein-binding ligands. The phosphonate esters can be hydrolyzed to phosphonic acids, which can then be coupled to amine or hydroxyl groups on the ligands via standard amide or ester bond formation protocols.

Conclusion

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable chemical tool whose importance is derived from its role in the cutting-edge field of targeted protein degradation. While its own discovery may not be a celebrated event, its synthesis is a direct application of the historic and powerful Michaelis-Arbuzov reaction. For researchers in drug discovery, a thorough understanding of this molecule's synthesis, properties, and strategic application as a PROTAC linker is essential for the rational design of new and effective therapeutics.

References

  • Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • MCE (MedChemExpress). (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Keglevich, G., et al. (2024). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Pharmaceuticals. Retrieved from [Link]

  • Sci-Hub. (n.d.). Bisphosphonic Compounds. Part 3.' Preparation and Identification of Tetraalkyl Methylene. Retrieved from [Link]

  • Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]

  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). TETRAETHYL-(3,4-DICHLOROPHENYLAMINO)-METHYLENE-BIS-PHOSPHONATE. Retrieved from [Link]

  • SpectraBase. (n.d.). TETRAETHYL-(3,4-DIMETHYLPHENYLAMINO)-METHYLENE-BIS-PHOSPHONATE. Retrieved from [Link]

  • PubMed. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

  • PubMed Central. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Significance of Bisphosphonates in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

Bisphosphonates are a class of organophosphorus compounds characterized by two phosphonate groups attached to a single carbon atom or linked by a hydrocarbon chain.[1][2] These molecules are renowned for their high affinity for calcium hydroxyapatite, the primary mineral component of bone, making them cornerstone therapeutics for bone-related disorders such as osteoporosis and Paget's disease.[2][3][4] Beyond their therapeutic applications, the unique structural and chemical properties of bisphosphonates have rendered them valuable in materials science and as versatile building blocks in synthetic chemistry.

Tetraethyl decane-1,10-diylbis(phosphonate) is a specific bisphosphonate featuring a ten-carbon alkyl chain separating the two diethyl phosphonate moieties.[1] This long, flexible linker is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs).[1][5][6][7] PROTACs are novel therapeutic agents designed to selectively degrade specific proteins within cells, and the linker component plays a crucial role in dictating the efficacy and pharmacological properties of the molecule.[1] The decane chain in Tetraethyl decane-1,10-diylbis(phosphonate) enhances its lipophilicity, which can facilitate cellular uptake and optimize the spatial orientation of the PROTAC for effective protein degradation.[1]

This document provides a detailed protocol for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) via the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus bonds.[8][9]

Chemical Profile: Tetraethyl decane-1,10-diylbis(phosphonate)

PropertyValue
IUPAC Name 1,10-Bis(diethoxyphosphoryl)decane[1]
CAS Number 5943-62-4[1]
Molecular Formula C₁₈H₄₀O₆P₂[1]
Molecular Weight 414.45 g/mol [1]
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO and chlorinated solvents[1]

Synthetic Strategy: The Michaelis-Arbuzov Reaction

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most effectively achieved through the Michaelis-Arbuzov reaction. This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry.[9][10] It involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[9][11]

The reaction proceeds via a two-step mechanism:

  • Sɴ2 Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[9][10]

  • Dealkylation: The displaced halide anion then attacks one of the alkyl groups on the phosphonium salt in a second Sɴ2 reaction, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[9][10]

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Dealkylation P(OR)3 P(OR)₃ Intermediate [R'—P(OR)₃]⁺ X⁻ P(OR)3->Intermediate R'-X R'—X R'-X->Intermediate Final_Product R'—P(O)(OR)₂ Intermediate->Final_Product Byproduct R—X Intermediate->Byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

For the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate), this reaction is performed at both ends of a long-chain dihalide, 1,10-dibromodecane, using triethyl phosphite.

Detailed Synthesis Protocol

This protocol outlines the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) from 1,10-dibromodecane and triethyl phosphite.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,10-Dibromodecane≥97%Standard chemical supplier
Triethyl phosphite≥98%Standard chemical supplier
Round-bottom flask (250 mL)-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Heating mantle with magnetic stirrer-Standard laboratory supplier
Nitrogen or Argon gas supplyHigh purity-
Rotary evaporator-Standard laboratory supplier
High-vacuum pump-Standard laboratory supplier
Quantitative Data and Reaction Parameters
Reactant/ParameterMolar Mass ( g/mol )Amount (mmol)Mass/VolumeStoichiometric Ratio
1,10-Dibromodecane299.9733.310.0 g1.0 eq
Triethyl phosphite166.1680.013.3 g (13.8 mL)2.4 eq
Reaction Temperature --150-160 °C[8]-
Reaction Time --4-6 hours[8]-
Atmosphere --Inert (N₂ or Ar)-
Experimental Workflow

Synthesis_Workflow Setup 1. Assemble and dry glassware (Flask, Condenser) Charge 2. Charge flask with 1,10-dibromodecane Setup->Charge Add_P 3. Add triethyl phosphite (excess) Charge->Add_P Inert 4. Flush system with inert gas (N₂/Ar) Add_P->Inert Heat 5. Heat to 150-160°C with stirring Inert->Heat Monitor 6. Monitor reaction (TLC or ³¹P NMR) Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Evaporate 8. Remove excess phosphite and byproduct via vacuum distillation Cool->Evaporate Purify 9. Purify crude product (optional, column chromatography) Evaporate->Purify Characterize 10. Characterize final product (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Methodology
  • Glassware Preparation: Ensure a 250 mL two-neck round-bottom flask and a reflux condenser are thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas (Nitrogen or Argon). This is crucial as trialkyl phosphites can be sensitive to moisture.

  • Reagent Addition:

    • Equip the flask with a magnetic stir bar.

    • Add 10.0 g (33.3 mmol) of 1,10-dibromodecane to the flask.

    • In a fume hood, add 13.8 mL (80.0 mmol) of triethyl phosphite to the flask. A slight excess of triethyl phosphite is used to ensure the complete conversion of the dihalide.[8]

  • Reaction Setup:

    • Attach the reflux condenser to the flask.

    • Connect the top of the condenser to a nitrogen or argon line with an oil bubbler to maintain a positive pressure of inert gas throughout the reaction. This prevents oxidation of the phosphite reagent at high temperatures.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Slowly heat the reaction mixture to 150-160 °C.[8] The reaction is typically exothermic, so controlled heating is advised.

    • Maintain this temperature and allow the reaction to reflux for 4-6 hours. During this time, ethyl bromide (boiling point: 38 °C) will be formed as a byproduct and will evaporate and exit through the bubbler.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 1,10-dibromodecane spot.

    • Alternatively, ³¹P NMR spectroscopy can be used. The starting triethyl phosphite will have a signal at approximately +139 ppm, while the product, a phosphonate, will appear in the range of +25 to +35 ppm.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by monitoring), turn off the heat and allow the flask to cool to room temperature.

    • The crude product will contain the desired Tetraethyl decane-1,10-diylbis(phosphonate) along with unreacted triethyl phosphite.

    • Remove the excess triethyl phosphite and any residual ethyl bromide by vacuum distillation. A rotary evaporator connected to a high-vacuum pump is effective for this purpose. Gentle heating (e.g., 50-60 °C) can facilitate the removal of the volatile components.

    • The remaining oil is the crude product. For many applications, this crude material may be of sufficient purity. If higher purity is required, the product can be purified by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexane.

Product Characterization

To confirm the identity and purity of the synthesized Tetraethyl decane-1,10-diylbis(phosphonate), the following analytical techniques are recommended:

  • ³¹P NMR: This is the most definitive technique. A single peak is expected in the phosphonate region (δ ≈ 30-32 ppm), indicating the symmetrical nature of the molecule.

  • ¹H NMR: The spectrum will show characteristic signals for the ethyl groups (a triplet around δ 1.3 ppm and a quintet/multiplet around δ 4.1 ppm) and the decane chain protons (multiplets in the δ 1.2-1.8 ppm range).

  • ¹³C NMR: Will confirm the presence of all carbon atoms in the structure.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (414.45 g/mol ).

Applications in Drug Development

Tetraethyl decane-1,10-diylbis(phosphonate) is primarily used as a linker in the synthesis of PROTACs.[1][5][6] Its ten-carbon chain provides a flexible and lipophilic bridge between a protein-targeting ligand and an E3 ligase-binding moiety. This structural feature is critical for:

  • Cellular Permeability: The lipophilic nature of the decane chain can enhance the ability of the PROTAC to cross cell membranes.[1]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are key to allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination and subsequent degradation.

References

  • MDPI. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. [Link]

  • ResearchGate. Facile Synthesis of Bisphosphonates. [Link]

  • National Institutes of Health. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]

  • Semantic Scholar. A facile one pot synthesis of bisphosphonic acids and their sodium salts from nitriles. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • National Institutes of Health. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

  • MDPI. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. [Link]

  • IRIS. Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance. [Link]

  • PubChem. Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

  • Creative Biolabs. Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

  • Biotech Hub Africa. Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

  • Amsbio. Tetraethyl decane-1,10-diylbis(phosphonate), AMS.T17051-100-MG. [Link]

  • 新研博美. Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4. [Link]

  • National Institutes of Health. Bisphosphonates: Mechanism of Action and Role in Clinical Practice. [Link]

  • National Institutes of Health. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. [Link]

  • International Osteoporosis Foundation. Bisphosphonates. [Link]

  • National Institutes of Health. Bisphosphonate conjugation for bone specific drug targeting. [Link]

  • YouTube. Bisphosphonates Pharmacology USMLE Step 1 - Dr G Bhanu Prakash. [Link]

Sources

The Michaelis-Arbuzov Reaction: A Robust Protocol for the Synthesis of Alkyl Bisphosphonates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Alkyl Bisphosphonates and the Power of the Michaelis-Arbuzov Reaction

Alkyl bisphosphonates are a class of organophosphorus compounds that have garnered significant attention in the field of drug development, primarily for their therapeutic applications in bone-related diseases such as osteoporosis and Paget's disease.[1][2] Their structural resemblance to endogenous pyrophosphate allows them to chelate calcium ions and preferentially accumulate in bone tissue.[2][3] Nitrogen-containing bisphosphonates (N-BPs) are particularly potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway, leading to the disruption of essential cellular processes in osteoclasts and ultimately reducing bone resorption.[1][3]

The synthesis of the bisphosphonate backbone is most commonly and efficiently achieved through the Michaelis-Arbuzov reaction.[1][4] First discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction provides a reliable method for forming stable carbon-phosphorus (C-P) bonds.[1][5][6] The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[4][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Michaelis-Arbuzov reaction for the synthesis of alkyl bisphosphonates, complete with mechanistic insights, detailed protocols, and troubleshooting advice.

Reaction Mechanism: A Step-by-Step Look at C-P Bond Formation

The Michaelis-Arbuzov reaction proceeds through a two-step SN2 mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step results in the formation of a tetrahedral phosphonium salt intermediate.[5][6][7]

  • Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium salt. This dealkylation step leads to the formation of the final pentavalent phosphonate product and a new alkyl halide as a byproduct.[5][6][7]

The overall reaction can be summarized as follows:

Michaelis_Arbuzov_Mechanism R3P R'₃P Intermediate [R'₃P⁺-R] X⁻ R3P->Intermediate Sₙ2 Attack RX R-X RX->Intermediate Product R'₂(O)P-R Intermediate->Product Dealkylation (Sₙ2) Byproduct R'-X Intermediate->Byproduct

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of a Tetraalkyl Alkylbisphosphonate

This protocol details a general procedure for the synthesis of a tetraalkyl alkylbisphosphonate via a double Michaelis-Arbuzov reaction using a dihaloalkane and a trialkyl phosphite.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dihaloalkane (e.g., Diiodomethane)ReagentMajor Chemical SupplierHandle with care in a fume hood.
Trialkyl phosphite (e.g., Triethyl phosphite)ReagentMajor Chemical SupplierStore under an inert atmosphere.
Anhydrous Solvent (e.g., Toluene)AnhydrousMajor Chemical SupplierEnsure solvent is dry.
Round-bottom flask-Glassware SupplierFlame-dried before use.
Reflux condenser-Glassware Supplier-
Magnetic stirrer and stir bar-Equipment Supplier-
Heating mantle-Equipment Supplier-
Inert gas supply (Nitrogen or Argon)High PurityGas Supplier-
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F254Major Chemical Supplier-
Column chromatography suppliesSilica GelMajor Chemical Supplier-
Rotary evaporator-Equipment Supplier-
High-vacuum pump-Equipment Supplier-
Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar).

    • Allow the flask to cool to room temperature under the inert atmosphere.

    • Attach a reflux condenser to the central neck of the flask and maintain the inert atmosphere.

  • Addition of Reagents:

    • In the flask, dissolve the dihaloalkane (1.0 eq) in a minimal amount of anhydrous toluene.

    • Slowly add the trialkyl phosphite (2.2 eq) to the stirred solution at room temperature. A slight excess of the phosphite is used to ensure complete reaction of the dihaloalkane.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (typically 110-120 °C for toluene) using a heating mantle.

    • Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours. The disappearance of the starting materials and the appearance of a new, less polar spot on TLC indicates product formation.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and the volatile byproduct (alkyl halide) under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often a viscous oil. Purify the residue by vacuum distillation or column chromatography on silica gel.

    • For column chromatography, a gradient of ethyl acetate in hexanes is typically effective for eluting the desired bisphosphonate.

    • Collect the fractions containing the pure product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the tetraalkyl alkylbisphosphonate as a colorless to pale yellow oil.

Experimental_Workflow Start Start: Flame-dried glassware under inert atmosphere AddReagents Add dihaloalkane and trialkyl phosphite in anhydrous solvent Start->AddReagents React Heat to reflux and monitor reaction progress (TLC, ³¹P NMR) AddReagents->React Workup Cool to room temperature and remove solvent in vacuo React->Workup Purify Purify by vacuum distillation or column chromatography Workup->Purify Product Isolate pure tetraalkyl alkylbisphosphonate Purify->Product

Caption: A generalized experimental workflow for the synthesis of alkyl bisphosphonates.

Key Considerations and Optimization

The success of the Michaelis-Arbuzov reaction for bisphosphonate synthesis is influenced by several factors:

  • Substrate Reactivity: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[5] Primary alkyl halides are generally preferred as secondary and tertiary halides can lead to elimination side reactions.[5] For the synthesis of gem-bisphosphonates, dihalomethanes are used, although the reaction with diiodomethane can sometimes result in lower yields.[4]

  • Phosphite Reactivity: Trialkyl phosphites are the most common phosphorus reagents.[1] Electron-donating groups on the phosphite increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[1]

  • Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires elevated temperatures (120-160 °C).[6] However, the use of more reactive alkyl halides (iodides) or the addition of Lewis acid catalysts can lower the required temperature.[4]

  • Alternative Substrates: For substrates where the corresponding dihalide is unreactive or prone to side reactions, alternative starting materials can be employed. For instance, α-methanesulfonyloxy-benzylphosphonates have been shown to be effective precursors for the synthesis of bisphosphonates in a Michaelis-Arbuzov type reaction, often providing better yields than their α-halogeno counterparts.[9]

Characterization of Alkyl Bisphosphonates

The synthesized alkyl bisphosphonates can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most definitive method for characterizing phosphonates. Tetraalkyl alkylbisphosphonates will typically show a single resonance in the ³¹P NMR spectrum, with a chemical shift in the range of +15 to +30 ppm.

    • ¹H and ¹³C NMR: These spectra will confirm the structure of the alkyl groups attached to the phosphorus atoms and the central carbon atom. Coupling between phosphorus and adjacent protons (²JP-H) and carbons (¹JP-C) provides valuable structural information. Both ¹H and ³¹P NMR have been utilized to study the binding of bisphosphonates to hydroxyapatite, the mineral component of bone.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized bisphosphonate.

Substrate Phosphite Conditions Yield (%) Reference
DiiodomethaneTriethyl phosphiteNeat, 150-160 °C26[4]
α-Mesyloxy-benzylphosphonateTriethyl phosphite135 °C76-81[9]
N-dichloromethylenetrifluoroacetamideTriethyl phosphite-20[10]

Troubleshooting

Problem Possible Cause Solution
Low or no product formation - Inactive alkyl halide- Insufficient temperature- Wet reagents or solvent- Use a more reactive halide (I > Br > Cl)- Increase the reaction temperature- Ensure all reagents and glassware are thoroughly dried
Formation of multiple byproducts - Side reactions (e.g., elimination)- Impure starting materials- Use primary alkyl halides- Purify starting materials before use- Optimize reaction temperature
Difficulty in purification - Product co-elutes with starting material or byproducts- Use a different solvent system for chromatography- Consider vacuum distillation if the product is thermally stable

Conclusion

The Michaelis-Arbuzov reaction remains a cornerstone of organophosphorus chemistry and a highly effective method for the synthesis of alkyl bisphosphonates.[1][4] By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize a wide range of bisphosphonate analogues for evaluation in drug discovery programs. The protocols and insights provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of these important therapeutic agents.

References

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. (URL: [Link])

  • Michaelis–Arbuzov reaction - J&K Scientific LLC. (URL: [Link])

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Molecules. (URL: [Link])

  • Michaelis–Arbuzov reaction - Wikipedia. (URL: [Link])

  • Michaelis–Arbuzov reaction - Grokipedia. (URL: [Link])

  • Michaelis–Arbuzov Reactions of Perhalogenated Cyclobutenes with Trialkyl Phosphites. Phosphorus, Sulfur, and Silicon and the Related Elements. (URL: [Link])

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. (URL: [Link])

  • Synthesis of N-trifluoroacetyl α-amino-gem-bisphosphonate 84 via Arbuzov reaction. - ResearchGate. (URL: [Link])

  • Arbuzov Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - ResearchGate. (URL: [Link])

  • Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC - PubMed Central. (URL: [Link])

  • Michaelis-Arbuzov Reaction - SynArchive. (URL: [Link])

  • NMR Investigations of the Static and Dynamic Structures of Bisphosphonates on Human Bone: a Molecular Model - Oldfield Group Website. (URL: [Link])

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - NIH. (URL: [Link])

  • Synthesis of nitrogen‐containing bisphosphonates. A, Synthesis of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthetic Procedures Leading towards Aminobisphosphonates - PMC - NIH. (URL: [Link])

  • Bisphosphonate protonation states, conformations, and dynamics on bone mineral probed by solid-state NMR without isotope enrichment - PubMed. (URL: [Link])

  • The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs - PMC - PubMed Central. (URL: [Link])

  • The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. (URL: [Link])

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (URL: [Link])

  • Scheme 1. Optimization of the Michaelis-Arbuzov reaction. - ResearchGate. (URL: [Link])

  • NMR investigations of the static and dynamic structures of bisphosphonates on human bone: a molecular model - PubMed. (URL: [Link])

  • Michaelis-Arbuzov Phosphonate Synthesis - ResearchGate. (URL: [Link])

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - Frontiers. (URL: [Link])

  • Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications. (URL: [Link])

  • 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis - YouTube. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2][3] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties.[6][7][] This document provides a comprehensive guide to the application of Tetraethyl decane-1,10-diylbis(phosphonate), a flexible, ten-carbon alkyl linker with terminal phosphonate ester groups, for the synthesis of novel PROTACs. We will delve into the rationale for its use, provide detailed, field-proven synthetic protocols, and outline methods for the characterization and cellular evaluation of the resulting degraders.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[6][9] While the warhead and anchor provide specificity, the linker is not merely a passive spacer. Its length, rigidity, and chemical composition critically influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for ubiquitination.[10]

Alkyl chains are a common motif in PROTAC linkers, offering conformational flexibility that can facilitate the initial identification of a productive ternary complex geometry.[7][11] The Tetraethyl decane-1,10-diylbis(phosphonate) linker offers the benefits of a flexible ten-carbon alkyl chain, combined with the unique chemical properties of terminal phosphonate groups.

Rationale for Using a Phosphonate-Based Linker:

  • Synthetic Handle: The terminal diethyl phosphonate groups are not directly coupled. Instead, they are hydrolyzed to phosphonic acids, which can then be readily coupled to amine-functionalized binding ligands using standard and robust amide bond formation chemistry.[11][12]

  • Physicochemical Properties: Phosphonate moieties are known to influence a molecule's polarity, solubility, and potential for hydrogen bonding.[13] This can be advantageous in tuning the overall drug-like properties of a PROTAC, which are often large molecules that fall "beyond the Rule of Five."

  • Biological Interactions: Phosphonates can act as phosphate mimics, potentially influencing cellular uptake, retention, and interactions with the protein surfaces of the POI and E3 ligase.

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Synthetic Strategy and Protocols

The synthesis of a PROTAC using Tetraethyl decane-1,10-diylbis(phosphonate) is a convergent process. A key feature of this linker is its symmetrical nature, which allows for a flexible synthetic approach. However, a common and efficient strategy involves a sequential, two-part synthesis to avoid the formation of homodimers.

Overall Synthetic Workflow:

  • Monofunctionalization of the Linker: One of the diethyl phosphonate groups is hydrolyzed to a phosphonic acid.

  • First Coupling Reaction: The resulting monofunctionalized linker is coupled to the first binding ligand (e.g., the E3 ligase ligand).

  • Hydrolysis of the Second Ester: The remaining diethyl phosphonate group on the ligand-linker conjugate is hydrolyzed.

  • Second Coupling Reaction: The final binding ligand (e.g., the POI ligand) is coupled to the newly formed phosphonic acid to yield the final PROTAC.

The following diagram outlines this synthetic workflow.

Synthesis_Workflow Start Tetraethyl decane-1,10-diylbis(phosphonate) Step1 Step 1: Mono-Hydrolysis (e.g., TMSBr, then MeOH) Start->Step1 Intermediate1 Mono-phosphonic acid Linker Step1->Intermediate1 Step2 Step 2: First Amide Coupling (E3 Ligand-NH2, HATU, DIPEA) Intermediate1->Step2 Intermediate2 E3 Ligand-Linker-diethylphosphonate Step2->Intermediate2 Step3 Step 3: Second Hydrolysis (TMSBr, then MeOH) Intermediate2->Step3 Intermediate3 E3 Ligand-Linker-phosphonic acid Step3->Intermediate3 Step4 Step 4: Second Amide Coupling (POI Ligand-NH2, HATU, DIPEA) Intermediate3->Step4 FinalPROTAC Final PROTAC Step4->FinalPROTAC Purification Purification (Preparative HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A representative workflow for PROTAC synthesis.

Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate

This protocol describes the synthesis of a key intermediate where pomalidomide, a common Cereblon (CRBN) E3 ligase ligand, is attached to the decane-1,10-diylbis(phosphonate) linker.[11] This example assumes the prior synthesis of a mono-amine functionalized pomalidomide and a mono-phosphonic acid linker.

Materials and Reagents:

  • Mono-phosphonic acid decane-1,10-diylbis(diethyl phosphonate) linker (1.0 eq)

  • Amine-functionalized Pomalidomide (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert nitrogen atmosphere, dissolve the mono-phosphonic acid linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15 minutes at room temperature to activate the phosphonic acid.

  • In a separate flask, dissolve the amine-functionalized Pomalidomide (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the Pomalidomide solution to the activated linker solution.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product mass.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Pomalidomide-(diethyl decylphosphonate) intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the final two steps: hydrolysis of the remaining diethyl phosphonate and coupling to an amine-functionalized POI ligand. For this example, we will use an amine-functionalized derivative of JQ1, a well-established warhead for the BRD4 protein.[11]

Step 2a: Hydrolysis of the Diethyl Phosphonate

Materials and Reagents:

  • Pomalidomide-(diethyl decylphosphonate) intermediate (1.0 eq)

  • Anhydrous DCM (Dichloromethane)

  • TMSBr (Bromotrimethylsilane) (3.0 eq)

  • Methanol (anhydrous)

Procedure:

  • Dissolve the Pomalidomide-linker intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSBr (3.0 eq) dropwise. Caution: TMSBr is corrosive and moisture-sensitive. Handle in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction: Check for the disappearance of the starting material by LC-MS. A shift in mass corresponding to the loss of two ethyl groups will be observed.

  • Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of anhydrous methanol.

  • Concentrate the mixture under reduced pressure to remove all volatile components. The resulting crude phosphonic acid is often used directly in the next step without further purification.

Step 2b: Final Amide Coupling to JQ1

Materials and Reagents:

  • Crude Pomalidomide-(phosphonic acid decyl) intermediate from Step 2a (1.0 eq)

  • Amine-functionalized (+)-JQ1 (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Follow the procedure outlined in Protocol 1, steps 1-6 , using the crude intermediate from Step 2a and the amine-functionalized JQ1 as the coupling partners.

  • Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Final Purification: Purify the final crude PROTAC product by preparative reverse-phase HPLC to obtain the pure compound.

  • Characterization: Confirm the identity and purity of the final PROTAC by High-Resolution Mass Spectrometry (HRMS) and ¹H and ³¹P NMR.

Synthesis StepKey ReagentsTypical TimeMonitoring Method
First Coupling HATU, DIPEA, DMF12-18 hoursLC-MS
Hydrolysis TMSBr, DCM4-6 hoursLC-MS, ³¹P NMR
Final Coupling HATU, DIPEA, DMF12-18 hoursLC-MS
Purification Preparative HPLCVariableAnalytical HPLC

Characterization and Evaluation of the Final PROTAC

A rigorous characterization is essential to confirm the identity, purity, and activity of the synthesized PROTAC.

Protocol 3: Physicochemical Characterization
  • LC-MS: Confirm the mass of the final product and assess its purity.

  • HRMS: Obtain an exact mass to confirm the elemental composition.

  • NMR Spectroscopy:

    • ¹H NMR: Confirm the presence of protons from the POI ligand, the E3 ligase ligand, and the alkyl linker.

    • ³¹P NMR: Confirm the chemical shift corresponding to the phosphonamide bond formed.

  • Analytical HPLC: Determine the final purity of the compound, which should typically be >95% for use in cellular assays.

Protocol 4: In-Cell Protein Degradation Assay (Western Blot)

This protocol assesses the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials and Reagents:

  • Appropriate cell line (e.g., a human cancer cell line expressing BRD4)

  • Complete cell culture medium

  • Synthesized PROTAC and a negative control (e.g., a version with an inactive E3 ligase ligand)

  • DMSO (for stock solutions)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (against the POI and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations for a set time period (e.g., 16 or 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the POI.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Strip or cut the membrane and re-probe with a loading control antibody.

  • Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Western_Blot_Workflow A Seed Cells in Plate B Treat with PROTAC (Dose-Response) A->B C Incubate (e.g., 24h) B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE D->E F Western Transfer E->F G Immunoblotting (Primary & Secondary Abs) F->G H Imaging & Quantification G->H I Calculate DC50 & Dmax H->I

Caption: Experimental workflow for Western Blot analysis.

ParameterDescriptionTypical Value Range
DC₅₀ Concentration for 50% protein degradation1 nM - 10 µM
Dₘₐₓ Maximum percentage of protein degradation> 80%
Purity Purity of final PROTAC for cellular assays> 95%

Conclusion

The Tetraethyl decane-1,10-diylbis(phosphonate) linker is a versatile tool for the synthesis of novel PROTACs. Its flexible alkyl backbone combined with the unique reactivity of its terminal phosphonate groups provides a robust platform for linking a wide variety of E3 ligase and POI ligands. The synthetic route, involving a key phosphonate-to-phosphonic acid hydrolysis followed by standard amide coupling, is accessible and based on well-established chemical principles. By following the detailed protocols outlined in these application notes, researchers can confidently synthesize, characterize, and evaluate new PROTAC molecules, paving the way for the development of the next generation of targeted protein degraders.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Jansa, P., Baszczyňski, O., Procházková, E., Dračínský, M., & Janeba, Z. (2012). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 14, 2282-2288.
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • BenchChem Technical Support Team. (2025). Evaluating PROTAC Efficacy: A Comparative Guide to Linker Chemistry, Featuring m-PEG4-phosphonic acid ethyl ester. BenchChem.
  • Foley, D. J., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. Journal of Organic Chemistry, 86(17), 11864-11872.
  • Moran, E. J., et al. (1994). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Washington, DC: U.S.
  • Popowycz, F., & Pourceau, G. (2019). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 15, 2199-2222.
  • Van Molle, I., et al. (2020). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Organic & Biomolecular Chemistry, 18(43), 8857-8863.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(3), 435-453.
  • Maple, H. J., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Drug Discovery Today: Technologies, 31, 39-49.
  • Scott, J. S., et al. (2021). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv.
  • Li, D., et al. (2022). Engineered bioorthogonal POLY-PROTAC nanoparticles for tumour-specific protein degradation and precise cancer therapy.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(3), 435-453.
  • Rios-Marco, P., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 22(16), 8886.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Deming, T. J., et al. (2011). Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. Polymer Chemistry, 2(12), 2818-2824.
  • Abdel-Magid, A. F., et al. (2020). Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91. ACS Medicinal Chemistry Letters, 11(10), 1956-1962.
  • Antares Chem. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Ishida, T., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(15), 8013-8020.
  • Shrestha, H., et al. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv.
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • Bond, M. J., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.
  • Thermo Fisher Scientific. (n.d.).
  • Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis.
  • Waters Corporation. (n.d.). Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS.
  • Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC)
  • Schmidt, M., et al. (2017). Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. Analytical and Bioanalytical Chemistry, 409(25), 5949-5959.
  • Liu, Z., et al. (2021). Synthesis of phosphonate groups containing bio-based plasticizers. Journal of Industrial and Engineering Chemistry, 98, 335-343.
  • Floch, V., et al. (2000). Cationic Lipids Based on Phosphonate and Phosphoramidate Chemistry: Synthesis and Application to Gene Therapy. Current Medicinal Chemistry, 7(7), 733-746.
  • Yamana, K., et al. (2019). The Formation of Dialkyl Isobenzofuran-1-ylphosphonates by Lewis Acid Promoted Reaction of o-Phthalaldehyde with Trialkyl Phosphites. Heterocycles, 99(1), 447-458.

Sources

Application Notes and Protocols: Tetraethyl decane-1,10-diylbis(phosphonate) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Bisphosphonate

Tetraethyl decane-1,10-diylbis(phosphonate) is an organophosphorus compound featuring a ten-carbon aliphatic chain flanked by two phosphonate ester groups.[1][2] This structure confers a unique combination of properties, including significant lipophilicity due to the decane backbone, which can facilitate passage across cellular membranes.[1] While bisphosphonates have a rich history in the treatment of bone resorption disorders, the application of specific analogs like Tetraethyl decane-1,10-diylbis(phosphonate) is expanding into new frontiers of drug discovery.[3][4][5]

This document provides a comprehensive guide to the established and potential applications of Tetraethyl decane-1,10-diylbis(phosphonate) in a research and drug development context. We will delve into its primary role as a linker in Proteolysis Targeting Chimeras (PROTACs) and explore its hypothetical potential as a therapeutic agent in its own right, drawing on the well-established pharmacology of non-nitrogenous bisphosphonates.

Part 1: Established Application - A Linker for Targeted Protein Degradation (PROTACs)

The most prominent application of Tetraethyl decane-1,10-diylbis(phosphonate) is as a linker molecule in the synthesis of PROTACs.[1][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

The decane chain of Tetraethyl decane-1,10-diylbis(phosphonate) provides a flexible and lipophilic scaffold for the linker, influencing the overall properties of the resulting PROTAC, such as its solubility and cell permeability.[1]

Experimental Workflow: Synthesis of a PROTAC using Tetraethyl decane-1,10-diylbis(phosphonate) as a Linker

This protocol outlines a generalized workflow for incorporating Tetraethyl decane-1,10-diylbis(phosphonate) into a PROTAC construct. Specific reaction conditions will need to be optimized based on the nature of the target protein ligand and the E3 ligase ligand.

Caption: Generalized workflow for PROTAC synthesis.

Protocol:

  • Functionalization of the Linker:

    • The terminal phosphonate esters of Tetraethyl decane-1,10-diylbis(phosphonate) must be hydrolyzed to the corresponding phosphonic acids. This can be achieved using standard acidic or basic hydrolysis conditions.

    • The resulting dicarboxylic acid analog can then be activated, for example, by conversion to an acyl chloride or by using coupling reagents like HATU or HBTU, to facilitate amide bond formation.

  • Conjugation to the First Ligand (Target Protein Binder):

    • The activated linker is reacted with the first ligand, which should possess a suitable nucleophilic group (e.g., an amine) for covalent attachment.

    • The reaction is typically carried out in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Conjugation to the Second Ligand (E3 Ligase Binder):

    • The mono-conjugated product from the previous step is purified and then reacted with the second ligand, which also contains a compatible functional group.

    • Similar reaction conditions to the first conjugation step are employed.

  • Purification and Characterization:

    • The final PROTAC molecule is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

    • The identity and purity of the final product are confirmed by analytical methods including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Hypothetical Application - A Non-Nitrogenous Bisphosphonate Therapeutic

Beyond its role as a linker, the inherent chemical nature of Tetraethyl decane-1,10-diylbis(phosphonate) as a non-nitrogenous bisphosphonate suggests potential therapeutic applications.[5][7] Non-nitrogenous bisphosphonates are known to be metabolized within cells into non-hydrolyzable ATP analogs.[7] These analogs can interfere with ATP-dependent cellular processes, ultimately inducing apoptosis, particularly in cells with high rates of metabolic activity, such as osteoclasts.[7][8]

Proposed Mechanism of Action

Caption: Proposed mechanism of action for therapeutic effect.

Protocol: In Vitro Osteoclast Apoptosis Assay

This protocol is designed to investigate the potential of Tetraethyl decane-1,10-diylbis(phosphonate) to induce apoptosis in osteoclasts, a key mechanism for the therapeutic effect of bisphosphonates in bone diseases.[5][9]

Materials:

  • RAW 264.7 macrophage cell line (a common precursor for osteoclasts)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • Macrophage colony-stimulating factor (M-CSF)

  • Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Tetraethyl decane-1,10-diylbis(phosphonate)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Osteoclast Differentiation:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁵ cells/well.

    • Induce differentiation into osteoclasts by treating the cells with RANKL (50 ng/mL) and M-CSF (30 ng/mL) for 5-7 days.

    • Confirm osteoclast formation by observing multinucleated cells and staining for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Treatment with Tetraethyl decane-1,10-diylbis(phosphonate):

    • Prepare a stock solution of Tetraethyl decane-1,10-diylbis(phosphonate) in a suitable solvent (e.g., DMSO).

    • Treat the differentiated osteoclasts with varying concentrations of the compound (e.g., 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • Apoptosis Analysis by Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Analysis:

Quantify the percentage of apoptotic cells for each treatment condition. A dose-dependent increase in apoptosis would suggest that Tetraethyl decane-1,10-diylbis(phosphonate) has a direct pro-apoptotic effect on osteoclasts.

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Hypothetical)% Late Apoptotic Cells (Hypothetical)
Vehicle Control05%2%
Compound X18%3%
Compound X1015%7%
Compound X5030%15%
Compound X10050%25%

Note: The above data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Tetraethyl decane-1,10-diylbis(phosphonate) is a versatile molecule with a confirmed role in the rapidly evolving field of targeted protein degradation. Its application as a linker in PROTACs leverages its chemical stability and lipophilic nature to create effective therapeutic candidates. Furthermore, its identity as a non-nitrogenous bisphosphonate opens up intriguing possibilities for its direct therapeutic use, particularly in the context of bone diseases. The protocols provided herein offer a starting point for researchers to explore both the established and hypothetical applications of this compound. Further studies are warranted to fully elucidate its biological activities and potential as a standalone therapeutic agent. This could include investigations into its effects on other cell types and its in vivo efficacy in relevant disease models.

References

  • Smolecule. (n.d.). Buy Tetraethyl decane-1,10-diylbis(phosphonate) | 5943-62-4 | >96%.
  • Wikipedia. (2023). Discovery and development of bisphosphonates.
  • Russell, R. G. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 49(1), 2-19.
  • Kshirsagar, S., & Sharma, D. (2023). Non-biological Antiresorptive: Bisphosphonates. Cureus, 15(12), e50215.
  • Pharmacology, M. (2024, May 30). 【Bisphosphonates】Pharmacology : Mechanism of Action Simply Explained [Video]. YouTube.
  • ResearchGate. (n.d.). Discovery, Clinical Development, and Therapeutic Uses of Bisphosphonates.
  • TargetMol. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate).
  • PubChem. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate).
  • Li, Y., et al. (2024). Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis. Medicine, 103(23), e38343.
  • Ruggiero, A., et al. (2023). Bisphosphonates: From Pharmacology to Treatment. Biomedical & Pharmacology Journal, 16(1).
  • Cancer Research UK. (2022). Bisphosphonates and cancer.

Sources

Application Notes and Protocols for Cellular Assays Utilizing Tetraethyl decane-1,10-diylbis(phosphonate)-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the selective degradation of target proteins.[1][] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs), offering a powerful tool against previously "undruggable" targets.[][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1][4]

This guide provides a comprehensive overview of the cellular assays essential for the characterization of PROTACs that incorporate "Tetraethyl decane-1,10-diylbis(phosphonate)" as a linker. This linker is characterized by its long, flexible alkyl chain, which can provide the necessary distance and conformational freedom to facilitate a productive ternary complex formation.[6] The terminal phosphonate groups offer unique chemical handles for conjugation to the POI and E3 ligase ligands.[7] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein degradation machinery.[8] The process is initiated by the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase.[9] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, marking it for degradation by the 26S proteasome.[1][10] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Tetraethyl decane-1,10-diylbis(phosphonate) linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Foundational Assays - Characterizing PROTAC Efficacy and Cytotoxicity

The initial assessment of a novel PROTAC involves determining its ability to induce the degradation of the target protein and evaluating its impact on cell viability. These foundational assays are crucial for establishing a baseline of activity and guiding further optimization.

Protocol 1: Western Blotting for Protein Degradation

Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[4] It provides a direct and semi-quantitative measure of degradation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours) to determine the half-maximal degradation concentration (DC50).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., the DC50 value) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).[12]

Data Analysis:

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and the maximum degradation (Dmax).

PROTAC Concentration (nM)% POI Remaining (Normalized to Vehicle)
0 (Vehicle)100
185
1055
10020
100015
1000018

Table 1: Example dose-response data for a "Tetraethyl decane-1,10-diylbis(phosphonate)"-based PROTAC targeting a POI.

Protocol 2: Cell Viability Assay

It is essential to assess whether the observed phenotype is due to targeted protein degradation or general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.[13][14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate at a suitable density.

    • Allow cells to adhere overnight.

    • Treat cells with the same concentration range of the PROTAC as used in the degradation assay.

    • Incubate for a relevant duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis:

Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of cell viability. A significant decrease in cell viability at concentrations that also induce target degradation suggests a potential therapeutic window.

Part 2: Mechanistic Assays - Confirming the Mode of Action

To ensure that the observed protein degradation is occurring through the intended PROTAC mechanism, it is crucial to perform assays that confirm target engagement and the involvement of the proteasome.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful label-free method to confirm that the PROTAC binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Start Start Cell_Treatment Treat cells with PROTAC or Vehicle Start->Cell_Treatment Heating Heat cells to a range of temperatures Cell_Treatment->Heating Lysis Lyse cells and separate soluble fraction Heating->Lysis Western_Blot Analyze soluble POI by Western Blot Lysis->Western_Blot Data_Analysis Plot soluble POI vs. Temperature Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation and a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Analysis:

    • Analyze the amount of soluble POI in the supernatant by Western blotting as described in Protocol 1.

Data Analysis:

Plot the percentage of soluble POI against the temperature for both PROTAC-treated and vehicle-treated samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates target engagement and stabilization.

Protocol 4: Proteasome Inhibition Assay

To confirm that protein degradation is mediated by the proteasome, a proteasome inhibitor is used to "rescue" the degradation of the POI.

Step-by-Step Methodology:

  • Cell Treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.

    • Co-treat the cells with the PROTAC at a concentration that causes significant degradation and the proteasome inhibitor for the desired duration.

  • Analysis:

    • Harvest the cells and perform Western blotting for the POI as described in Protocol 1.

Data Analysis:

Compare the POI levels in cells treated with the PROTAC alone versus cells co-treated with the PROTAC and the proteasome inhibitor. A restoration of POI levels in the co-treated sample confirms that the degradation is proteasome-dependent.

Part 3: High-Throughput and Advanced Cellular Assays

For more in-depth characterization and screening of PROTAC libraries, higher-throughput methods are often employed.

Protocol 5: Flow Cytometry for Protein Degradation

Flow cytometry offers a high-throughput alternative to Western blotting for quantifying intracellular protein levels on a single-cell basis.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with a range of PROTAC concentrations in a 96-well plate format.

  • Cell Preparation:

    • Harvest the cells and fix them with paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., saponin or methanol).

  • Immunostaining:

    • Incubate the cells with a fluorescently labeled primary antibody against the POI or a primary antibody followed by a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the POI signal.

    • Normalize the MFI of treated samples to the vehicle control to calculate the percentage of remaining protein.

Protocol 6: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure target engagement in living cells.[5] It requires genetic modification of the target protein to fuse it with a NanoLuc® luciferase.

Step-by-Step Methodology:

  • Cell Line Generation:

    • Generate a stable cell line expressing the POI fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Treat the cells with a NanoBRET™ tracer that binds to the POI and a range of PROTAC concentrations.

    • Add the NanoLuc® substrate.

  • Data Acquisition:

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals.

Data Analysis:

Calculate the BRET ratio. A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and thus, target engagement by the PROTAC.

Part 4: Global Proteomic Analysis

To assess the selectivity of the "Tetraethyl decane-1,10-diylbis(phosphonate)"-based PROTAC, mass spectrometry-based proteomics can be employed to analyze changes in the entire proteome upon PROTAC treatment. This powerful technique can identify off-target degradation, providing a comprehensive view of the PROTAC's cellular effects.

Conclusion

The successful development of PROTACs hinges on a thorough and systematic evaluation of their cellular activity. The protocols and methodologies outlined in this guide provide a robust framework for characterizing PROTACs that utilize the "Tetraethyl decane-1,10-diylbis(phosphonate)" linker. By combining foundational assays for degradation and cytotoxicity with mechanistic studies of target engagement and proteasome dependence, researchers can gain a comprehensive understanding of their PROTAC's performance. Advanced techniques such as flow cytometry, NanoBRET™, and proteomics offer higher-throughput and more in-depth analysis, further accelerating the development of these promising new therapeutics. The long alkyl-phosphonate linker presents a unique scaffold, and its impact on cell permeability and ternary complex formation should be carefully considered and empirically determined through the assays described herein.

References

Application Note: High-Purity Isolation of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of Tetraethyl decane-1,10-diylbis(phosphonate), a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its role in bridging the target protein and the E3 ligase, the purity of this linker is paramount to ensure the efficacy, safety, and reproducibility of the resulting PROTAC conjugate. This guide details two primary purification methodologies: silica gel column chromatography and vacuum distillation. It offers step-by-step protocols, explains the scientific rationale behind procedural choices, and provides methods for purity assessment.

Introduction: The Critical Role of Purity

Tetraethyl decane-1,10-diylbis(phosphonate) is an organophosphorus compound with the molecular formula C₁₈H₄₀O₆P₂ and a molecular weight of approximately 414.45 g/mol .[1] Its structure, featuring a flexible ten-carbon alkyl chain capped by two diethyl phosphonate groups, makes it an effective non-cleavable linker in PROTAC design.[1] The linker's length and lipophilicity are crucial for optimal cellular uptake and the correct spatial orientation of the PROTAC complex.[1]

The synthesis of this bisphosphonate, typically via the Michaelis-Arbuzov reaction between a 1,10-dihaloalkane and triethyl phosphite, can result in a crude product containing various impurities.[2] These may include unreacted starting materials, partially reacted monophosphonates, and byproducts from side reactions. The presence of such impurities can interfere with subsequent conjugation reactions, leading to lower yields, and may introduce unpredictable pharmacology in biological assays. Therefore, robust purification is a critical and non-negotiable step in its preparation.

This application note provides detailed protocols for achieving high purity (>95%) of Tetraethyl decane-1,10-diylbis(phosphonate).

Pre-Purification Analysis: Know Your Impurities

Before selecting a purification strategy, it is essential to understand the potential impurities in the crude reaction mixture. The primary synthesis route, the Michaelis-Arbuzov reaction, involves the reaction of triethyl phosphite with a 1,10-dihaloalkane (e.g., 1,10-dibromodecane).

Common Impurities Include:

  • Unreacted Triethyl Phosphite: A common starting material that can persist in the crude product.

  • Unreacted 1,10-Dihaloalkane: The other key starting material.

  • Mono-phosphonate Intermediate: (10-halo-decyl)phosphonic acid diethyl ester, formed from incomplete reaction.

  • Transesterification Byproducts: Potential side products if other alcohols are present.[3]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy is recommended to gauge the level and nature of impurities, which will inform the choice and optimization of the purification method.

Purification Methodologies

Based on the physicochemical properties of Tetraethyl decane-1,10-diylbis(phosphonate) (a high-boiling, non-polar oil soluble in organic solvents like DMSO), two principal methods are effective for its purification: column chromatography and vacuum distillation.[1]

Method A: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their polarity. Given that the target compound is significantly more polar than the starting haloalkane but may have similar polarity to some reaction byproducts, careful selection of the eluent system is crucial.

This method is ideal for separating the desired bisphosphonate from less polar impurities like the starting 1,10-dihaloalkane and more polar impurities that may adhere strongly to the silica. It is particularly useful for smaller-scale purifications (<10 g) and when impurities have boiling points close to the product.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). The mass of silica should be approximately 50-100 times the mass of the crude product.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform, crack-free packed bed. Drain the solvent until its level is just above the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Hexane or a Hexane/Ethyl Acetate mixture, 95:5) to wash out any non-polar impurities like residual 1,10-dihaloalkane.

    • Gradually increase the polarity of the mobile phase. A gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate) is typically effective. For more polar impurities, a dichloromethane/methanol gradient can be used.[4]

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Tetraethyl decane-1,10-diylbis(phosphonate) as a colorless oil.

Method B: Vacuum Distillation

For larger-scale purifications or for removing non-volatile impurities, vacuum distillation is a highly effective technique. This method separates compounds based on differences in their boiling points at a reduced pressure. Lowering the pressure significantly reduces the boiling point, preventing thermal decomposition of the heat-sensitive phosphonate ester.[5][6]

This method is advantageous for purifying larger quantities of the product and for removing impurities with significantly different boiling points (e.g., residual high-boiling starting materials or non-volatile polymeric byproducts). It is generally faster than column chromatography for large scales.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap. Ensure all glass joints are properly sealed.

  • Sample Charging: Place the crude product into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of <1 mmHg is typically required for high-boiling compounds.

  • Heating: Gently heat the distillation flask using a heating mantle.

    • Initially, low-boiling impurities (e.g., residual solvents or triethyl phosphite) will distill.

    • As the temperature increases, the desired product will begin to distill. The boiling point of long-chain alkyl bisphosphonates is high, and under vacuum (e.g., ~0.1 mmHg), it is expected to be in the range of 180-220 °C.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. This is the purified product.

  • Cooling and Releasing Vacuum: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

Visualization of Purification Workflows

PurificationWorkflow cluster_0 Column Chromatography Workflow cluster_1 Vacuum Distillation Workflow A1 Crude Product A2 Dry Load onto Silica Gel A1->A2 A4 Elute with Solvent Gradient (Hexane -> Ethyl Acetate) A2->A4 A3 Pack Column A3->A4 A5 Collect & Combine Fractions (TLC Analysis) A4->A5 A6 Solvent Evaporation A5->A6 A7 Pure Product A6->A7 B1 Crude Product B2 Charge Distillation Flask B1->B2 B3 Apply Vacuum (<1 mmHg) B2->B3 B4 Heat & Distill B3->B4 B5 Collect Constant Boiling Fraction B4->B5 B6 Pure Product B5->B6

Caption: Comparative workflows for the purification of Tetraethyl decane-1,10-diylbis(phosphonate).

Purity Assessment and Characterization

After purification, it is imperative to confirm the identity and assess the purity of the final product. The following analytical techniques are recommended:

Technique Purpose Expected Results for Pure Product
¹H NMR Structural Confirmation & PuritySignals corresponding to the ethoxy protons (triplet and quartet), the decane chain methylene protons (multiplets), and the methylene protons adjacent to the phosphorus atoms. Integration should match the expected proton ratios. Absence of impurity signals.
³¹P NMR Confirmation of Phosphorus EnvironmentA single peak in the phosphonate region (typically 25-35 ppm), indicating a single phosphorus environment.
¹³C NMR Structural ConfirmationSignals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationA peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]
HPLC Quantitative Purity AssessmentA single major peak. Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for analyzing polar phosphonates without derivatization.
  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.10 (m, 8H, -OCH₂CH₃), ~1.80-1.60 (m, 8H, -PCH₂CH₂- and -P(O)CH₂CH₂-), ~1.40-1.20 (m, 24H, internal -CH₂- and -OCH₂CH₃).

  • ³¹P NMR (CDCl₃, 162 MHz): δ ~32.0 (s).

Troubleshooting and Optimization

Problem Possible Cause Solution
Column Chromatography: Poor Separation Incorrect solvent system.Use TLC to screen for a solvent system that gives good separation (Rf of product ~0.3-0.4). Consider a different solvent system (e.g., Dichloromethane/Methanol).
Column overloading.Reduce the amount of crude product loaded relative to the amount of silica gel.
Vacuum Distillation: Product Decomposition Temperature is too high.Ensure a lower vacuum is achieved to further decrease the boiling point. Heat the distillation flask gradually.
Final Product is Impure Incomplete separation of impurities with similar properties.Re-purify using an orthogonal method (e.g., chromatography followed by distillation). Optimize the gradient in chromatography for better resolution.

Conclusion

The purification of Tetraethyl decane-1,10-diylbis(phosphonate) is a critical step in the synthesis of high-quality PROTACs. Both silica gel column chromatography and vacuum distillation are effective methods for achieving high purity. The choice of method depends on the scale of the synthesis and the nature of the impurities. Rigorous analytical characterization is essential to confirm the purity and identity of the final product, ensuring the reliability of subsequent biological studies.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Jiang, T., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation.
  • Galkina, I. V., et al. (2016). Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase.
  • Girolami, G. S., et al. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids.
  • Busch Global. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Molecules, 27(6), 1849.
  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Waters Corporation. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR and Mass Spectrometry Analysis of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of Tetraethyl decane-1,10-diylbis(phosphonate), a bifunctional organophosphorus compound increasingly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.[1] We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies herein are designed to provide unambiguous structural confirmation, ensure batch-to-batch consistency, and facilitate quality control for researchers in synthetic chemistry and drug development.

Introduction: The Analytical Imperative

Tetraethyl decane-1,10-diylbis(phosphonate) is characterized by a C10 alkyl chain flanked by two tetraethyl phosphonate groups. Its symmetrical, non-cleavable nature makes it a valuable component in constructing complex biomolecules.[2] Given its role as a critical linker, rigorous analytical characterization is paramount to verify its identity, purity, and structural integrity prior to its incorporation into final drug candidates.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not only repeatable but also adaptable. We will establish a self-validating analytical workflow where NMR and MS data provide complementary and confirmatory evidence of the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecular framework. ³¹P NMR is particularly powerful for organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the local electronic environment of the phosphorus atoms.[3]

Protocol: NMR Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data. The choice of solvent is dictated by the analyte's solubility and the need to avoid signal overlap.

Methodology:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the non-polar nature of the decane chain and the expected solubility of the phosphonate ester.

  • Sample Weighing: Accurately weigh 10-15 mg of Tetraethyl decane-1,10-diylbis(phosphonate).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved, ensuring a homogenous solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak (CHCl₃ at ~7.26 ppm) is often sufficient.

Protocol: NMR Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C{¹H} NMR ³¹P{¹H} NMR Rationale & Causality
Pulse Program zg30zgpg30zgpg30Standard single-pulse experiments for routine analysis.
Solvent CDCl₃CDCl₃CDCl₃Consistent solvent for all experiments ensures comparability of data.
Temperature 298 K298 K298 KStandard ambient temperature for routine analysis.
Relaxation Delay (D1) 2.0 s2.0 s5.0 sA longer delay for ³¹P NMR helps ensure full relaxation for more accurate integration, especially with proton decoupling which can cause uneven NOE.[3]
Number of Scans (NS) 16102464Adjusted based on the natural abundance and sensitivity of each nucleus.
Spectral Width 16 ppm240 ppm200 ppmSufficient to cover all expected signals for each nucleus type.
Reference TMS / Residual CHCl₃ (7.26 ppm)Residual CDCl₃ (77.16 ppm)External 85% H₃PO₄ (0 ppm)Standard referencing practices for accurate chemical shift determination.
Expected NMR Spectra and Interpretation

The symmetrical nature of the molecule simplifies the expected spectra. The key features arise from the ethyl phosphonate groups and the decane backbone, with characteristic couplings to the phosphorus nuclei.

Chemical Structure:

Table of Predicted NMR Signals:

Experiment Assignment Predicted δ (ppm) Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMR -CH₃ (Ethyl)~1.33Triplet (t)³JHH ≈ 7.1
-OCH₂ - (Ethyl)~4.08Doublet of Quartets (dq) or Quintet³JHH ≈ 7.1, ³JHP ≈ 8.0
P-CH₂ - (Decane)~1.75Multiplet (m)-
P-CH₂-CH₂ - (Decane)~1.55Multiplet (m)-
-(CH₂ )₆- (Decane)~1.27Broad Singlet (br s)-
¹³C NMR -CH₃ (Ethyl)~16.5Singlet²JCP ≈ 6.0
-OCH₂ - (Ethyl)~61.7Singlet²JCP ≈ 6.5
P-CH₂ - (Decane)~25.5Singlet¹JCP ≈ 141
P-CH₂-CH₂ - (Decane)~22.5Singlet²JCP ≈ 5.0
P-(CH₂)₂-CH₂ - (Decane)~30.5Singlet³JCP ≈ 16
P-(CH₂)₃-CH₂ - (Decane)~29.3Singlet-
P-(CH₂)₄-CH₂ - (Decane)~29.5Singlet-
³¹P NMR P =O~30-33Singlet (¹H decoupled)-

Note: Predicted values are based on typical ranges for phosphonate esters and data from analogous structures.[4][5] The multiplicity of the -OCH₂- protons is complex due to coupling to both the methyl protons and the phosphorus nucleus.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation data necessary to confirm the compound's identity. Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique suitable for polar, non-volatile molecules, minimizing premature fragmentation and preserving the molecular ion.[6]

Protocol: MS Sample Preparation

Proper sample preparation is crucial for achieving a stable spray and sensitive signal in ESI-MS.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile:water or methanol:water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • Additives (Optional): To promote ionization in positive mode, a small amount of formic acid (0.1% final concentration) can be added. To enhance the formation of sodium adducts, which are often very stable for phosphonates, a trace amount of sodium acetate can be included.

Protocol: ESI-MS Data Acquisition Parameters

These parameters are a starting point for analysis via direct infusion on a standard quadrupole or time-of-flight (TOF) mass spectrometer.

Parameter Recommended Setting Rationale & Causality
Ionization Mode Positive ESIThe phosphonate oxygens are readily protonated, leading to a strong signal for [M+H]⁺. Sodium adducts [M+Na]⁺ are also very common and stable.[7]
Mass Range (m/z) 100 - 1000This range comfortably covers the expected molecular ion and its major fragments.
Capillary Voltage 3.0 - 4.0 kVOptimizes the formation of the Taylor cone and subsequent ion generation.
Cone/Nozzle Voltage 20 - 40 VA low voltage is used to gently guide ions into the mass analyzer without inducing significant in-source fragmentation.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Facilitates efficient solvent evaporation from the charged droplets.
Desolvation Temp. 350 - 450 °CAids in desolvation without causing thermal degradation of the analyte.
Collision Energy (for MS/MS) 10 - 40 eVA ramp of collision energies should be used to observe both primary and secondary fragmentation pathways.
Expected Mass Spectrum and Fragmentation

The analysis will confirm the molecular weight and provide structural information through collision-induced dissociation (CID) or MS/MS experiments.

Molecular Formula: C₁₈H₄₀O₆P₂ Exact Mass: 414.2295

Table of Predicted Ions:

Ion Predicted m/z Description
[M+H]⁺415.2368Protonated molecular ion
[M+Na]⁺437.2187Sodiated molecular ion
[M+K]⁺453.1927Potassiated molecular ion
[M-C₂H₄+H]⁺387.2057Loss of ethylene from an ethoxy group
[M-C₂H₅O+H]⁺370.1982Loss of an ethoxy radical
[M-P(O)(OC₂H₅)₂+H]⁺277.2682Cleavage of one entire phosphonate group

Fragmentation Analysis: Under CID, organophosphorus esters exhibit characteristic fragmentation patterns. The primary cleavages involve the P-O and P-C bonds. A common pathway is the neutral loss of ethylene (28 Da) from an ethoxy group via a McLafferty-type rearrangement.[6] Subsequent losses of ethoxy groups or cleavage along the decane chain can also be observed.

Below is a diagram illustrating the primary fragmentation pathways for the [M+H]⁺ ion.

G M_H [M+H]⁺ m/z 415.24 frag1 [M - C₂H₄ + H]⁺ m/z 387.21 M_H->frag1 - C₂H₄ (28 Da) frag2 [M - C₂H₅OH + H]⁺ m/z 369.19 M_H->frag2 - C₂H₅OH (46 Da) frag3 Fragment from alkyl chain cleavage M_H->frag3 - Alkyl chain loss

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Integrated Analytical Workflow

A robust characterization relies on the synergy between multiple analytical techniques. The following workflow ensures a comprehensive and validated structural assignment.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep_nmr Dissolve 10-15 mg in 0.6 mL CDCl₃ acq_nmr Acquire ¹H, ¹³C, ³¹P NMR prep_nmr->acq_nmr prep_ms Prepare 1-10 µg/mL in MeCN/H₂O acq_ms Acquire ESI-MS (Full Scan & MS/MS) prep_ms->acq_ms analyze_nmr Assign signals, confirm connectivity via J-coupling acq_nmr->analyze_nmr analyze_ms Confirm Molecular Weight (m/z of [M+H]⁺, [M+Na]⁺) acq_ms->analyze_ms final_confirm Structure Confirmed analyze_nmr->final_confirm analyze_frag Analyze fragmentation pattern analyze_ms->analyze_frag analyze_frag->final_confirm

Sources

Application Notes and Protocols: Tetraethyl decane-1,10-diylbis(phosphonate) Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphosphonates (BPs) are a class of compounds characterized by a P-C-P backbone, which imparts a strong affinity for the hydroxyapatite matrix of bone.[1][2] This inherent bone-seeking property has made them invaluable for developing bone-targeted therapies for diseases such as osteoporosis, Paget's disease, and bone metastases.[1][3] By conjugating therapeutic agents to bisphosphonates, it is possible to achieve targeted delivery to the bone, thereby increasing local drug concentration and minimizing systemic side effects.[4]

This guide focuses on the conjugation chemistry of Tetraethyl decane-1,10-diylbis(phosphonate) , a versatile linker molecule. While some sources indicate its use in the synthesis of PROTACs[5][6], its structure, featuring a flexible ten-carbon chain flanked by two phosphonate ester groups, makes it an excellent candidate for creating bivalent or multifunctional bone-targeting conjugates.

These notes will provide a detailed overview of the chemical principles and practical protocols for utilizing Tetraethyl decane-1,10-diylbis(phosphonate) in the development of novel bone-targeted agents. We will cover the crucial steps of ester hydrolysis, activation, and conjugation to biomolecules, as well as the characterization of the final conjugate.

Chemical Properties and Handling of Tetraethyl decane-1,10-diylbis(phosphonate)

PropertyValueReference
Molecular Formula C18H40O6P2[7]
CAS Number 5943-62-4[8][9]
Storage Store long-term in a cool, dry place. For prolonged storage, -20°C is recommended.[8][10]
Purity Typically available with ≥95% purity.[8]
Solubility Soluble in organic solvents such as THF.[11]

Safety Precautions: This compound should be handled by technically qualified personnel. It is intended for research and development use only.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Core Concepts in Conjugation Chemistry

The conjugation of Tetraethyl decane-1,10-diylbis(phosphonate) to a biomolecule involves a multi-step process. A critical initial step is the hydrolysis of the ethyl esters to generate the free phosphonic acid groups. These phosphonic acids are essential for high-affinity binding to the calcium ions in hydroxyapatite.[1][2]

Following hydrolysis, the resulting decane-1,10-diylbis(phosphonic acid) can be conjugated to a molecule of interest (e.g., a peptide, small molecule drug, or imaging agent) through a suitable linker or by direct coupling if the target molecule possesses a reactive functional group.

General Workflow

The overall process can be visualized as follows:

G A Tetraethyl decane-1,10-diylbis(phosphonate) B Ester Hydrolysis A->B  (e.g., TMSBr) C Decane-1,10-diylbis (phosphonic acid) B->C D Activation of Phosphonic Acid C->D (e.g., EDC/NHS) E Conjugation to Biomolecule D->E F Purification E->F (e.g., HPLC) G Characterized Conjugate F->G

Caption: General workflow for the conjugation of Tetraethyl decane-1,10-diylbis(phosphonate).

Detailed Protocols

Protocol 1: Hydrolysis of Tetraethyl decane-1,10-diylbis(phosphonate)

This protocol describes the de-esterification of the starting material to yield decane-1,10-diylbis(phosphonic acid). This step is crucial for activating the bone-targeting functionality of the molecule.

Materials:

  • Tetraethyl decane-1,10-diylbis(phosphonate)

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve Tetraethyl decane-1,10-diylbis(phosphonate) (1 equivalent) in anhydrous DCM under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TMSBr (4.4 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The following day, remove the solvent and excess TMSBr under reduced pressure using a rotary evaporator.

  • Add methanol to the residue and stir for 30 minutes.

  • Evaporate the methanol under reduced pressure. Repeat this step twice to ensure complete removal of silyl ethers.

  • The resulting white solid, decane-1,10-diylbis(phosphonic acid), can be used in the next step without further purification, or can be purified by recrystallization if necessary.

Verification: The completion of the hydrolysis can be monitored by ³¹P NMR spectroscopy, where a shift in the phosphorus signal will be observed.

Protocol 2: Conjugation to a Model Peptide

This protocol details the conjugation of the hydrolyzed bisphosphonate to a model peptide containing a primary amine (e.g., at the N-terminus or on a lysine side chain) using carbodiimide chemistry.

Materials:

  • Decane-1,10-diylbis(phosphonic acid) (from Protocol 1)

  • Model Peptide with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve decane-1,10-diylbis(phosphonic acid) (1 equivalent) in anhydrous DMF.

  • Add EDC (2.2 equivalents) and NHS (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the phosphonic acid groups.

  • In a separate vial, dissolve the model peptide (2 equivalents) in anhydrous DMF. Add DIPEA (4 equivalents) to the peptide solution.

  • Slowly add the activated bisphosphonate solution to the peptide solution.

  • Allow the reaction to proceed at room temperature overnight with gentle stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench any remaining activated esters by adding a small amount of water.

  • Purify the resulting peptide-bisphosphonate conjugate using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final conjugate as a white powder.

Mechanism of Conjugation

The conjugation process involves the activation of the phosphonic acid groups by EDC and NHS to form a more reactive NHS-ester intermediate. This intermediate then readily reacts with the primary amine of the peptide to form a stable phosphonamidate bond.

G cluster_0 Activation cluster_1 Conjugation A R-PO(OH)₂ B EDC/NHS A->B C R-PO(O-NHS)₂ (Activated Intermediate) B->C D Peptide-NH₂ C->D Nucleophilic Attack C->D E Peptide-NH-PO(OH)-R D->E

Caption: Mechanism of EDC/NHS mediated conjugation of a phosphonic acid to a primary amine.

Characterization of the Conjugate

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and integrity.

Characterization TechniquePurposeExpected Outcome
Mass Spectrometry (e.g., ESI-MS) To confirm the molecular weight of the conjugate.The observed mass should correspond to the theoretical mass of the peptide-bisphosphonate conjugate.
Nuclear Magnetic Resonance (NMR) To confirm the structure of the conjugate.¹H and ³¹P NMR spectra should show signals corresponding to both the peptide and the bisphosphonate moiety.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate.A single major peak should be observed in the chromatogram, indicating a high degree of purity.

Application Example: Bone-Targeted Delivery of an Osteoanabolic Peptide

A hypothetical application of this conjugation chemistry is the development of a bone-targeted delivery system for an osteoanabolic peptide. By conjugating the peptide to decane-1,10-diylbis(phosphonic acid), the resulting conjugate would be expected to accumulate at the bone surface after systemic administration. This targeted delivery could enhance the local concentration of the peptide at its site of action, potentially leading to improved efficacy and a reduced systemic side effect profile compared to the unconjugated peptide.

References

  • McGuigan, C., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. PMC - NIH.
  • Sun, S., et al. (2021). Development of Bisphosphonate-Conjugated Antibiotics to Overcome Pharmacodynamic Limitations of Local Therapy: Initial Results with Carbamate Linked Sitafloxacin and Tedizolid. MDPI.
  • Various Authors. (2023). Summary of bisphosphonate conjugates for bone targeting.
  • Young, R. N., & Grynpas, M. (2018). Targeting therapeutics to bone by conjugation with bisphosphonates. Current Opinion in Pharmacology, 40, 87–94.
  • Tawfiq, R. A., et al. (2022).
  • Singh, S., et al. (2016). Synthesis and Characterization of Bisphosphonate-Functionalized Gadolinium Oxide Nanoparticles as Nonionizing Contrast Agents to Detect Bone Turnover. PubMed.
  • Vijn, R. J., et al. (1995). Novel synthesis of bis(phosphonic acid)
  • LabSolutions. Tetraethyl decane-1,10-diylbis(phosphonate). LabSolutions | Lab Chemicals & Equipment.
  • Russell, G. (2021). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 156, 116289.
  • Mokale, S. N., et al. (2022).
  • Sela, J., et al. (2000). Bisphosphonate conjugation to proteins as a means to impart bone affinity. PubMed.
  • Sela, J., et al. (2000). Bisphosphonate conjugation to proteins as a means to impart bone affinity. R Discovery.
  • Amsbio.
  • PubChem.
  • TargetMol.
  • AK Scientific, Inc.
  • Sharma, A. K., et al. (2013). Ligand-Modified Aminobisphosphonate for Linking Proteins to Hydroxyapatite and Bone Surface. PMC - PubMed Central.
  • Biotech Hub Africa.
  • Creative Biolabs. Tetraethyl decane-1,10-diylbis(phosphonate)
  • Various Authors. (2012). Bioconjugation protocols : strategies and methods.
  • Jingming Chemical Co., Ltd.
  • Vector Labs.
  • Pospiech, S., et al. (2021). Bis(2,2,2 trifluoroethyl)
  • Kafarski, P., & Lejczak, B. (2001). Peptide Phosphonates. Houben-Weyl Methods of Organic Chemistry.
  • U.S. Patent and Trademark Office. (2019). Methods for formulating antibody drug conjugate compositions.
  • Grembecka, J., et al. (2009).
  • Pharmasset Inc. (2011). Phosphoramidate derivatives of nucleoside compounds for use in the treatment of cancer.

Sources

Experimental protocol for protein degradation with "Tetraethyl decane-1,10-diylbis(phosphonate)" linkers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Expanding Universe of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] This is primarily accomplished by Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three essential components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5] The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[4][5][6]

While polyethylene glycol (PEG) and alkyl chains have been the workhorses of linker design, the field is rapidly evolving towards more complex and functional linkers.[2][6] This guide explores the potential of a novel linker class exemplified by Tetraethyl decane-1,10-diylbis(phosphonate) . We will dissect its structural components, propose a mechanism for its application, and provide a comprehensive suite of experimental protocols to validate the efficacy of degraders built with this linker.

The Phosphonate Advantage: A Rationale for Novel Linker Design

The molecule "Tetraethyl decane-1,10-diylbis(phosphonate)" presents an intriguing scaffold for a PROTAC linker.[7][8][9] Let's break down its constituent parts to understand its potential advantages.

  • Decane-1,10-diyl Core: This 10-carbon saturated alkyl chain provides a significant degree of length and flexibility.[2][4] Linker length is a crucial parameter that dictates the spatial orientation between the POI and the E3 ligase, which is essential for productive ubiquitination.[][11] Alkyl chains are a common starting point in linker design due to their synthetic accessibility and chemical stability.[2][4]

  • Bis(phosphonate) Functionality: The phosphonate group (C−PO(OR)₂) is a stable bioisostere of phosphate and is used in medicinal chemistry to mimic phosphate-containing molecules or as analogues of carboxylic acids.[12][13][14][15] Its inclusion in a linker could offer several benefits:

    • Improved Solubility: The phosphonate moiety, particularly after hydrolysis of the ethyl esters to the phosphonic acid, can increase the hydrophilicity of the PROTAC, potentially mitigating the aggregation issues seen with highly hydrophobic linkers.[][16]

    • Novel Interactions: The tetrahedral geometry and anionic character of the de-esterified phosphonate could form unique hydrogen bonds or ionic interactions within the ternary complex, potentially enhancing its stability.

    • Metabolic Stability: The carbon-phosphorus bond is resistant to enzymatic cleavage, which can contribute to a more stable PROTAC molecule in a biological environment.[12]

  • Tetraethyl Esters as Prodrug Moieties: The phosphonate groups are masked as ethyl esters. In medicinal chemistry, such ester groups often act as prodrugs, increasing lipophilicity and cell membrane permeability.[16] Intracellular esterases would then hydrolyze the esters, revealing the more polar phosphonic acid groups, effectively "activating" the linker within the cell.

Mechanism of Action and Experimental Validation Workflow

The central hypothesis is that a PROTAC constructed with a de-esterified Tetraethyl decane-1,10-diylbis(phosphonate) linker will effectively induce the degradation of a target protein. The overall mechanism and the experimental workflow to validate a novel degrader are outlined below.

Conceptual Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Phosphonate Linker) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Validation_Workflow cluster_biochem Biochemical & Biophysical Validation cluster_cell Cell-Based Validation cluster_advanced Advanced Characterization start Novel PROTAC Synthesis (with Phosphonate Linker) ternary_assay Ternary Complex Formation Assays (SPR, ITC, TR-FRET) start->ternary_assay ub_assay In Vitro Ubiquitination Assay ternary_assay->ub_assay Confirm Proximity & Function degradation_assay Target Degradation (Western Blot, ELISA) ub_assay->degradation_assay Transition to Cellular Context dose_time Dose-Response (DC50) & Time-Course degradation_assay->dose_time moa Mechanism of Action (e.g., Proteasome Inhibition) dose_time->moa selectivity Selectivity Profiling (Mass Spectrometry) moa->selectivity Confirm Specificity end Lead Candidate selectivity->end

Caption: A comprehensive workflow for the validation of a novel PROTAC degrader.

Part 1: Biophysical and Biochemical Assays

Before assessing cellular activity, it is crucial to confirm that the PROTAC can physically bridge the POI and the E3 ligase and that this proximity is functional.

Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol assesses the formation and stability of the POI-PROTAC-E3 ligase complex. [6][]Cooperative binding, where the affinity of one protein for the PROTAC is enhanced by the presence of the other, is a strong indicator of a productive complex. [18] Objective: To quantify the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Novel PROTAC with phosphonate linker.

  • SPR running buffer (e.g., HBS-EP+).

  • Amine coupling kit for protein immobilization.

Methodology:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling to a density that will yield a response of ~100-200 RU upon analyte binding.

  • Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binding affinity (KD).

  • Binary Affinity (POI to E3 - Control): Inject a series of concentrations of the POI over the E3 ligase surface to confirm minimal direct interaction.

  • Ternary Complex Formation: a. Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with varying concentrations of the PROTAC. b. Inject these mixtures over the immobilized E3 ligase surface. c. An increase in binding response and/or a slower off-rate compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic parameters (ka, kd) and affinity (KD). [19]

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC-induced ternary complex is competent to facilitate the enzymatic transfer of ubiquitin to the POI. [20][21] Objective: To visualize the polyubiquitination of the POI in the presence of the PROTAC.

Materials:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex, POI.

  • Ubiquitin.

  • ATP solution.

  • Ubiquitination reaction buffer.

  • Novel PROTAC and vehicle control (DMSO).

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibodies against the POI and ubiquitin.

  • HRP-conjugated secondary antibody.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.

  • Treatment: Add the novel PROTAC (e.g., at 1 µM) or vehicle control to the respective reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Western Blotting: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against the POI. d. Detect with an HRP-conjugated secondary antibody and chemiluminescence.

  • Data Analysis: Look for the appearance of a high-molecular-weight smear or ladder of bands above the unmodified POI band in the PROTAC-treated lane. This "smearogram" is indicative of polyubiquitination. [22]

Part 2: Cell-Based Assays for Degradation and Mechanism

The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.

Protocol 3: Western Blot for Target Protein Degradation

Western blotting is the foundational technique to quantify the reduction in POI levels following PROTAC treatment. [23][24] Objective: To determine the dose-dependent degradation of a POI and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). [23][24] Materials:

  • Cell line expressing the POI.

  • Cell culture reagents.

  • Novel PROTAC.

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. [23]* BCA or Bradford protein assay kit. [23][24]* Western blot reagents as described in Protocol 2.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin). Methodology:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle-only control. [24]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with supplemented lysis buffer. [23]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. [23][24]4. Sample Preparation: Normalize protein concentrations, add Laemmli buffer, and boil the samples. [24]5. Western Blotting: a. Load equal amounts of protein per lane for SDS-PAGE. b. Transfer to a PVDF membrane. c. Block and probe with primary antibodies for the POI and the loading control. d. Incubate with the appropriate secondary antibody and detect the signal.

  • Data Analysis: a. Perform densitometry on the bands for the POI and the loading control. [23] b. Normalize the POI signal to the loading control signal for each lane. c. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

ParameterDescriptionTypical Value Range
DC₅₀ Concentration of PROTAC required to degrade 50% of the target protein.Sub-nanomolar to micromolar
Dₘₐₓ Maximum percentage of protein degradation achieved.>80% for effective degraders
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes. [19]Observed as a bell-shaped curve
Protocol 4: Proteasome-Dependence Assay

This control experiment is essential to confirm that the observed protein loss is due to the ubiquitin-proteasome system, the intended mechanism of action.

Objective: To rescue PROTAC-induced degradation by co-treatment with a proteasome inhibitor.

Methodology:

  • Cell Treatment: a. Prepare four treatment groups: Vehicle only, PROTAC only (at a concentration near its DC₅₀), Proteasome Inhibitor only (e.g., MG132 or Bortezomib), and PROTAC + Proteasome Inhibitor. b. Pre-treat the relevant cells with the proteasome inhibitor for 1-2 hours before adding the PROTAC. c. Incubate for the standard duration (e.g., 16-24 hours).

  • Analysis: Perform Western blotting as described in Protocol 3.

  • Expected Outcome: The degradation of the POI observed in the "PROTAC only" group should be significantly reversed or "rescued" in the "PROTAC + Proteasome Inhibitor" group, confirming the degradation is proteasome-dependent.

Part 3: Selectivity and Off-Target Analysis

An ideal PROTAC should be highly selective for its intended target. Global proteomics using mass spectrometry is the gold standard for assessing selectivity across the entire proteome. [25]

Protocol 5: Global Proteomics for Selectivity Profiling (TMT-MS)

Objective: To identify and quantify changes in protein abundance across the proteome following PROTAC treatment, confirming on-target degradation and identifying any potential off-target degraders. [25] Materials:

  • Cell line and culture reagents.

  • Novel PROTAC and vehicle control.

  • Lysis buffer for mass spectrometry.

  • Trypsin for protein digestion.

  • Tandem Mass Tag (TMT) labeling reagents.

  • High-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).

Methodology:

  • Sample Preparation: a. Treat cells with the PROTAC (at a concentration ~5-10x DC₅₀) and vehicle control for a time sufficient to achieve Dₘₐₓ. Prepare multiple biological replicates. b. Harvest cells, lyse, and quantify protein. c. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags. [25]3. LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS. The instrument will select peptide precursors for fragmentation (MS2), generating fragment ions for identification and reporter ions for quantification.

  • Data Analysis: a. Use proteomics software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and quantify the TMT reporter ion intensities. b. For each protein, calculate the fold-change between PROTAC-treated and vehicle-treated samples. c. Generate a volcano plot (plotting -log10(p-value) vs. log2(fold-change)) to visualize statistically significant changes in protein levels.

  • Interpretation: The intended POI should appear as the most significantly downregulated protein. Any other proteins that are significantly and consistently downregulated are potential off-targets and warrant further investigation.

Conclusion

The development of novel linkers is a key frontier in targeted protein degradation. The "Tetraethyl decane-1,10-diylbis(phosphonate)" scaffold represents a promising, albeit underexplored, class of linkers that may offer advantages in solubility and complex stabilization. The protocols outlined in this guide provide a rigorous, self-validating framework for any researcher seeking to synthesize and validate novel PROTACs based on this or any other new linker chemistry. By systematically progressing from biophysical confirmation to cellular degradation and finally to global selectivity, researchers can build a comprehensive data package to confidently advance their next-generation protein degraders.

References

  • Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. Available at: [Link]

  • Pertusati, F., Serpi, M., & McGuigan, C. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150. Available at: [Link]

  • AxisPharm. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available at: [Link]

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2344. Available at: [Link]

  • Ellerman, D., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS Discovery, 29(1), 10-20. Available at: [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Berrueta, L., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689873. Available at: [Link]

  • Profacgen. Ternary complex formation. Available at: [Link]

  • Profacgen. Ubiquitination Assay. Available at: [Link]

  • Ordan, J., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1029307. Available at: [Link]

  • Bio-Techne. Assays for Targeted Protein Degradation. Available at: [Link]

  • Creative Biolabs. Target Ubiquitination Evaluation Service. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

  • Shrestha, R., et al. (2023). Development of Oligomeric Mannose-6-phosphonate Conjugates for Targeted Protein Degradation. ACS Medicinal Chemistry Letters, 14(3), 323-329. Available at: [Link]

  • PubChem. Tetraethyl decane-1,10-diylbis(phosphonate). Available at: [Link]

  • Arines, F., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101416. Available at: [Link]

  • Protocol Online. (2017). Low weight protein degradation during western blot. Retrieved from [Link]

  • LabSolutions. Tetraethyl decane-1,10-diylbis(phosphonate). Available at: [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Molecules, 25(10), 2344. Available at: [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry, 62(2), 269-281. Available at: [Link]

  • Amsbio. Tetraethyl decane-1,10-diylbis(phosphonate). Available at: [Link]

  • Pharmaffiliates. Tetraethyl decane-1,10-diylbis(phosphonate). Available at: [Link]

  • NJ Bio, Inc. Targeted Protein Degraders. Available at: [Link]

  • Al-Tamimi, H., & Crews, C. M. (2023). Targeted protein degradation: from mechanisms to clinic. Nature Reviews Molecular Cell Biology, 24(9), 624-644. Available at: [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BP-2026-01

Version: 1.0

Introduction to the Synthesis

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable linker used in the synthesis of various chemical probes and compounds, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Its synthesis is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 1,10-dihaloalkane, to form a phosphonate.[3][4][5]

The overall reaction is a double displacement where two equivalents of triethyl phosphite react with one equivalent of a 1,10-dihaloalkane (e.g., 1,10-dibromodecane) to yield the desired bisphosphonate and two equivalents of a volatile ethyl halide byproduct (e.g., bromoethane).[6]

Caption: Overall Michaelis-Arbuzov reaction for bisphosphonate synthesis.

While robust, achieving high yields and purity can be challenging. This guide provides detailed troubleshooting advice and optimized protocols to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low. What are the most common culprits?

A1: Low yield is the most frequent issue. The primary causes are:

  • Suboptimal Temperature: The Michaelis-Arbuzov reaction requires high temperatures, typically between 120°C and 160°C, to proceed efficiently.[3][7] Insufficient heat leads to a sluggish or stalled reaction.

  • Reagent Impurity: The presence of moisture can hydrolyze the triethyl phosphite starting material into diethyl phosphite and ethanol, rendering it unreactive for the desired transformation.[8][9][10] The 1,10-dihaloalkane should also be of high purity.

  • Incomplete Reaction: The reaction may require a prolonged time at high temperatures. It's crucial to monitor the reaction to completion.

  • Premature Termination: The phosphonium salt intermediate is stable at lower temperatures. If the temperature is not high enough for the second step (dealkylation), the reaction will not proceed to the final product.[3]

Q2: My TLC shows multiple spots, including one that's less polar than my product. What is it?

A2: This is likely the mono-phosphonate intermediate, Br-(CH₂)₁₀-P(O)(OEt)₂. This occurs when the stoichiometry is not driven to completion, either due to insufficient triethyl phosphite, inadequate reaction time, or a temperature that is too low to favor the second substitution.

Q3: I'm seeing a significant byproduct, diethyl ethylphosphonate. How can I prevent this?

A3: This byproduct forms when the ethyl bromide generated during the reaction reacts with the triethyl phosphite starting material.[11][12] To minimize this, the ethyl bromide, which has a low boiling point (38°C), should be continuously removed from the reaction mixture as it forms.[11] This is best achieved by setting up the reaction with a distillation head.[11]

Q4: Is this reaction sensitive to air or moisture?

A4: Yes. Triethyl phosphite is susceptible to hydrolysis in the presence of water, which forms diethyl phosphite.[8][9][10] It is crucial to use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from contaminating the reaction.[11]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Problem 1: Low Conversion of Starting Material (Low Yield)

If you observe a significant amount of unreacted 1,10-dibromodecane, consider the following workflow:

Troubleshooting_Low_Yield cluster_check Initial Checks cluster_solution Corrective Actions start Low Yield or No Reaction check_temp Is Temperature > 140°C? start->check_temp check_reagents Are Reagents Pure & Dry? check_temp->check_reagents Yes sol_temp Increase temperature to 140-160°C. Monitor progress via TLC or ³¹P NMR. check_temp->sol_temp No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes sol_reagents Use freshly distilled triethyl phosphite. Ensure 1,10-dibromodecane is pure. Use flame-dried glassware under N₂. check_reagents->sol_reagents No sol_time Continue heating and monitor until starting material is consumed. check_time->sol_time No end_node Improved Yield check_time->end_node Yes sol_temp->end_node sol_reagents->end_node sol_time->end_node

Caption: Troubleshooting workflow for low reaction yield.

Detailed Corrective Actions:

  • Temperature Optimization: The classical Michaelis-Arbuzov reaction often requires temperatures of 120-160°C.[3][7] A good starting point for this specific synthesis is 140°C.[11] If the reaction is slow, cautiously increasing the temperature towards 160°C can improve the rate.

  • Reagent Purity and Handling:

    • Triethyl Phosphite: This reagent is prone to hydrolysis.[8] It is best practice to use a freshly opened bottle or to distill it under reduced pressure before use.

    • 1,10-Dibromodecane: Ensure the purity of your alkyl halide. Impurities can lead to side reactions.

    • Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried. Assemble the apparatus while hot under a stream of inert gas (N₂ or Ar) to prevent atmospheric moisture contamination.[11]

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting materials and the appearance of the product spot will indicate completion. The reaction can take several hours.

Problem 2: Formation of Significant Byproducts
Observed Byproduct Probable Cause Recommended Solution Mechanistic Explanation
Mono-phosphonate Br-(CH₂)₁₀-P(O)(OEt)₂Incomplete reaction; Insufficient triethyl phosphite.Use a slight excess (2.1-2.2 equivalents) of triethyl phosphite. Ensure the reaction is heated for a sufficient duration until TLC confirms the disappearance of this intermediate.The first Sₙ2 reaction occurs, but conditions are not sufficient to drive the second, statistically less favorable, reaction to completion.
Diethyl ethylphosphonate Et-P(O)(OEt)₂Reaction of byproduct (EtBr) with starting material (P(OEt)₃).[11][12]Perform the reaction in an apparatus fitted with a distillation head to continuously remove the low-boiling bromoethane (BP: 38°C) as it is formed.[11]The generated bromoethane is an alkyl halide and can itself undergo a Michaelis-Arbuzov reaction with the nucleophilic triethyl phosphite.
Diethyl phosphite HP(O)(OEt)₂Hydrolysis of triethyl phosphite due to moisture contamination.[8][10]Rigorously follow anhydrous procedures. Use flame-dried glassware and maintain a positive pressure of inert gas. Use freshly distilled triethyl phosphite.Water acts as a nucleophile, attacking the phosphorus center of triethyl phosphite, leading to hydrolysis.[8][9]

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the troubleshooting solutions discussed above.

Materials:

  • 1,10-Dibromodecane (1.0 eq)

  • Triethyl phosphite (2.2 eq), freshly distilled

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser and distillation head, flame-dried

  • Dropping funnel, flame-dried

  • Inert gas supply (N₂ or Ar)

  • Heating mantle with stirrer

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the dropping funnel, distillation head, and condenser under a positive pressure of nitrogen.

  • Initial Charge: Charge the reaction flask with 1,10-dibromodecane (1.0 eq).

  • Heating: Begin heating the flask with stirring to 150-160°C.

  • Reagent Addition: Charge the dropping funnel with freshly distilled triethyl phosphite (2.2 eq).

  • Slow Addition: Once the 1,10-dibromodecane has reached the target temperature, begin a slow, dropwise addition of the triethyl phosphite. The addition should take place over 2-3 hours.

  • Byproduct Removal: During the addition, bromoethane (BP 38°C) will form and begin to distill. Monitor and collect the distillate. The rate of distillation is a good indicator of the reaction rate.[11]

  • Reaction Completion: After the addition is complete, maintain the reaction at 150-160°C for an additional 2-4 hours, or until the distillation of bromoethane ceases. Monitor the reaction completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove any remaining volatile components (including excess triethyl phosphite) under high vacuum.

  • Purification: The crude product is often of high purity after vacuum removal of volatiles. If further purification is needed, vacuum distillation or column chromatography on silica gel can be employed.

References

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. MDPI. Available from: [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available from: [Link]

  • Michaelis–Arbuzov reaction. Wikipedia. Available from: [Link]

  • Michaelis-Arbuzov reaction of α-halogeno-benzylphosphonates (6 and 7)... ResearchGate. Available from: [Link]

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis-Arbuzov or the Pudovik Reaction. PubMed. Available from: [Link]

  • Triethyl phosphite CAS N°: 122-52-1. OECD SIDS. Available from: [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. National Institutes of Health. Available from: [Link]

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Semantic Scholar. Available from: [Link]

  • Optimization of the Michaelis-Arbuzov reaction. ResearchGate. Available from: [Link]

  • Optimization of the S N Ar-Arbuzov reaction conditions for 6d→4d... ResearchGate. Available from: [Link]

  • Radical Arbuzov Reaction. CCS Chemistry. Available from: [Link]

  • Triethyl phosphite | C6H15O3P. PubChem. Available from: [Link]

  • Intensified Continuous Flow Michaelis–Arbuzov Rearrangement toward Alkyl Phosphonates. ACS Publications. Available from: [Link]

  • Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Chemistry Portal. Available from: [Link]

  • formation of phosphonate esters with the Arbuzov reaction. YouTube. Available from: [Link]

  • Arbuzov Reaction. Organic Chemistry Portal. Available from: [Link]

  • Hydrolysis of triethylphosphite 1 into diethylphosphonate 2. 31 P-NMR... ResearchGate. Available from: [Link]

  • Side Effects of Bisphosphonates (Alendronate, Ibandronate, Risedronate and Zoledronic Acid). Bone Health & Osteoporosis Foundation. Available from: [Link]

  • Process for the preparation and recovery of triethyl phosphite and derivatives thereof. Google Patents.
  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Chem-Station. Available from: [Link]

  • Bisphosphonate Side-Effects. News-Medical.Net. Available from: [Link]

  • General side effects of bisphosphonates and denosumab. Cancer Research UK. Available from: [Link]

  • Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. ResearchGate. Available from: [Link]

  • Bisphosphonic Compounds. Part 3.' Preparation and Identification of Tetraalkyl Methylene. Sci-Hub. Available from: [Link]

  • Tetraethyl decane-1,10-diylbis(phosphonate). Biotech Hub Africa. Available from: [Link]

  • Adverse effects of bisphosphonates. Reumatología Clínica (English Edition). Available from: [Link]

  • An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. Available from: [Link]

  • Principle of Organic synthesis. NPTEL. Available from: [Link]

  • Purification of bisphosphonics?. ResearchGate. Available from: [Link]

  • SYNTHESIS OF PARTIAL BISPHOSPHONATE ESTERS WITH SINGLE SIDE CHAIN. University of Eastern Finland. Available from: [Link]

  • Tetraethyl decane-1,10-diylbis(phosphonate) (CAT#: ADC-L-M0017). Creative Biolabs. Available from: [Link]

  • Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4. Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Available from: [Link]

  • Purification of fluorescent labelled bisphosphonate ?. ResearchGate. Available from: [Link]

  • and (α-halomethylene)bisphosphonates by mass spectrometry, NMR spectroscopy and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. Available from: [Link]

Sources

Technical Support Center: Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate). This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar long-chain bisphosphonates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring the integrity and success of your experiments.

Introduction

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable building block in various fields, including the development of PROTACs and other advanced therapeutic agents.[1][2][3] Its synthesis, typically achieved through the Michaelis-Arbuzov reaction, is generally robust. However, as with any chemical transformation, side reactions can occur, leading to impurities that can complicate purification and impact the quality of the final product. This guide provides in-depth insights into the potential side products and offers practical solutions to minimize their formation and effectively troubleshoot your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Tetraethyl decane-1,10-diylbis(phosphonate) and what are the typical starting materials?

The most prevalent and effective method for synthesizing Tetraethyl decane-1,10-diylbis(phosphonate) is the Michaelis-Arbuzov reaction .[4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[6] For the synthesis of this specific bisphosphonate, the typical starting materials are:

  • Triethyl phosphite

  • A 1,10-dihalodecane , most commonly 1,10-dibromodecane or 1,10-diiododecane, as the reactivity of alkyl halides in this reaction follows the order: R-I > R-Br > R-Cl.[7]

The reaction is typically performed by heating the neat reactants or using a high-boiling inert solvent.

Q2: I see an incomplete reaction in my crude product analysis. What could be the cause and how can I improve the yield?

Incomplete reaction is a frequent issue, often resulting in the presence of the mono-phosphonate intermediate (Tetraethyl 10-halodecylphosphonate) . Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures and sufficient time for both phosphonate groups to form. Ensure your reaction is heated adequately and for a duration appropriate for the specific dihalide used.

  • Stoichiometry of Reactants: An insufficient excess of triethyl phosphite can lead to incomplete conversion. While a 1:2 molar ratio of dihalodecane to triethyl phosphite is theoretically required, a slight excess of the phosphite is often used to drive the reaction to completion.

  • Reactivity of the Dihalide: While 1,10-dibromodecane is a good substrate, less reactive dihalides like 1,10-dichlorodecane may require more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst).

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Use a Slight Excess of Triethyl Phosphite: Employing a 5-10% molar excess of triethyl phosphite can help ensure the complete conversion of the dihalide.

  • Consider a More Reactive Dihalide: If using 1,10-dichlorodecane, switching to 1,10-dibromodecane or 1,10-diiododecane will significantly increase the reaction rate.[7]

Q3: My purified product shows signs of hydrolysis. How can I prevent the formation of phosphonic acids?

The presence of phosphonic acid impurities, such as ethyl decane-1,10-diylbis(phosphonate) or decane-1,10-diylbis(phosphonic acid) , is a common problem arising from the hydrolysis of the phosphonate esters.[8][9] This can occur under both acidic and basic conditions.

Causes and Prevention:

  • Moisture in Reactants or Solvents: Ensure that triethyl phosphite and the dihalodecane are anhydrous. If a solvent is used, it should be thoroughly dried before use.

  • Aqueous Workup: Standard aqueous workups can lead to partial or complete hydrolysis of the phosphonate esters, especially if acidic or basic conditions are employed.

  • Exposure to Atmospheric Moisture: Prolonged exposure of the crude or purified product to air can result in hydrolysis.

Troubleshooting and Prevention:

  • Use Anhydrous Reaction Conditions: Dry all glassware thoroughly and handle reactants under an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This can involve direct filtration of any solid byproducts and removal of excess starting materials under vacuum.

  • Careful Purification: During purification by column chromatography, use dry solvents and minimize the exposure of the product to air. Store the final product under an inert atmosphere.

Q4: I am observing high-molecular-weight impurities. What are these and how can I avoid them?

The formation of oligomeric or polymeric byproducts is a potential issue when working with bifunctional reagents like dihalides. These impurities arise from the reaction of the mono-phosphonate intermediate with another molecule of dihalodecane, leading to chain extension.

Minimizing Oligomer Formation:

  • Controlled Addition of Reactants: Slowly adding the dihalodecane to a heated solution of triethyl phosphite can help to maintain a high concentration of the phosphite relative to the dihalide, favoring the formation of the desired bisphosphonate.

  • Use of Excess Triethyl Phosphite: A significant excess of triethyl phosphite can also help to cap both ends of the dihalodecane before oligomerization can occur.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; formation of side products.Optimize reaction time and temperature. Use a slight excess of triethyl phosphite. Ensure anhydrous conditions.
Presence of Mono-phosphonate Insufficient reaction time or temperature; incorrect stoichiometry.Increase reaction duration and/or temperature. Use a 5-10% molar excess of triethyl phosphite.
Formation of Phosphonic Acids Hydrolysis during reaction or workup.Use anhydrous reactants and solvents. Employ a non-aqueous workup. Store the product under an inert atmosphere.
High-Molecular-Weight Impurities Oligomerization.Slowly add the dihalodecane to the triethyl phosphite. Use a larger excess of triethyl phosphite.
Difficulty in Purification Similar polarity of product and impurities.Use high-performance column chromatography with a shallow solvent gradient. Consider vacuum distillation for removal of volatile impurities.

Experimental Protocol: Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 1,10-Dibromodecane

  • Triethyl phosphite (freshly distilled)

  • Anhydrous Toluene (optional, as solvent)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas.

  • Charging the Flask: To the round-bottom flask, add 1,10-dibromodecane (1.0 eq) and triethyl phosphite (2.1 - 2.2 eq). If using a solvent, add anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux (typically 150-160 °C if neat, or the boiling point of the solvent) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (using a suitable solvent system like ethyl acetate/hexane) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the volatile byproducts (ethyl bromide) and any excess triethyl phosphite by distillation under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

    • For column chromatography, a gradient elution from hexane to ethyl acetate is typically effective in separating the desired product from less polar starting materials and more polar byproducts.

Reaction Pathway and Side Products

The following diagram illustrates the main reaction pathway for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) via the Michaelis-Arbuzov reaction, along with the formation of common side products.

G cluster_main Main Reaction cluster_side Side Reactions dihalide 1,10-Dihalodecane intermediate Mono-phosphonate Intermediate (Tetraethyl 10-halodecylphosphonate) dihalide->intermediate + Triethyl Phosphite phosphite Triethyl Phosphite (Excess) product Tetraethyl decane-1,10-diylbis(phosphonate) (Desired Product) intermediate->product + Triethyl Phosphite oligomer Oligomeric Byproducts intermediate->oligomer + 1,10-Dihalodecane hydrolysis Hydrolysis Products (Phosphonic Acids) product->hydrolysis + H2O (Moisture)

Caption: Main reaction and side product pathways in the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

References

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

  • Popov, K., Oshchepkov, M., & Tkachenko, S. (2022). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications.
  • Demadis, K. D., Sounislis, D., & Mavromoustakos, T. (2017). Structural diversity in anti-osteolytic bisphosphonates: Deciphering structure-activity trends in ultra long controlled release. Journal of Inorganic Biochemistry, 177, 295-304.
  • Keglevich, G., & Bálint, E. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(7), 3395.
  • Keglevich, G., & Bálint, E. (2021).
  • Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Journal of Biological Chemistry, 251(5), 1275-1281.
  • Keglevich, G., & Bálint, E. (2021).
  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • da Silva, J. F., & da Silva, F. C. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules, 25(12), 2849.
  • Foroughi, F., & Kaboudin, B. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 893905.
  • Kafarski, P., & Lejczak, B. (2011). Synthetic Procedures Leading towards Aminobisphosphonates. Current Organic Chemistry, 15(4), 539-553.
  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • Fochi, M., & Bernardi, L. (2015). Functional bisphosphonate synthesis for the development of new anti-resorption bone drug candidates. New Journal of Chemistry, 39(11), 8344-8353.
  • D'Alfonso, G., & Mercandelli, P. (2021). Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance. Tetrahedron Letters, 70, 153012.
  • Perchet, G., & Pradere, J. P. (2002). Microwave Michaelis-Becker synthesis of diethyl phosphonates, tetraethyl diphosphonates, and their total or partial dealkylation.
  • ChemBK. Tetraethyl decane-1,10-diylbis(phosphonate) MedChemExpress (MCE). [Link]

Sources

Technical Support Center: Troubleshooting PROTACs with Long Alkyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding Proteolysis Targeting Chimeras (PROTACs) that incorporate long alkyl linkers. These linkers, while synthetically accessible, often present unique challenges that can hinder the development of effective protein degraders.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a long alkyl linker shows good binary binding but no target degradation. What's the primary issue?

A1: This common problem typically points to a failure in forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] A long, flexible alkyl linker can introduce a significant entropic penalty upon binding, preventing the precise orientation required for efficient ubiquitin transfer from the E2 enzyme to the target protein.[2][3] The linker's role is not just to connect the two ligands but to optimally position the two proteins.[4]

Q2: I'm observing a pronounced "hook effect" at higher concentrations of my PROTAC. Is the long linker contributing to this?

A2: Yes, the linker is a key factor. The "hook effect" occurs when high PROTAC concentrations favor the formation of unproductive binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex.[5][6] A long, flexible linker can exacerbate this by failing to provide positive cooperativity that would otherwise stabilize the ternary complex, thus making it easier for binary complexes to dominate at high concentrations.[]

Q3: My PROTAC has poor aqueous solubility and low cell permeability. I thought the long alkyl chain would make it more lipophilic and thus more permeable?

A3: While alkyl chains increase lipophilicity, this often leads to a negative correlation with aqueous solubility.[8] Furthermore, for large molecules like PROTACs (often "beyond the Rule-of-5"), high lipophilicity from a long alkyl chain does not guarantee high cell permeability.[8][9] These linkers can lead to the formation of colloidal aggregates in aqueous solutions and may adopt extended conformations in nonpolar environments (like a cell membrane), exposing polar parts of the molecule and hindering passive diffusion.[8][10]

Q4: My proteomics data shows degradation of several off-target proteins. Could the long, flexible alkyl linker be the cause?

A4: It is a strong possibility. The high flexibility of a long alkyl chain can allow the PROTAC to adopt multiple conformations, potentially enabling it to induce the formation of alternative, non-intended ternary complexes with off-target proteins.[11] This is a particular concern with E3 ligases like Cereblon (CRBN), where pomalidomide-based ligands can independently recruit and degrade zinc-finger proteins, an effect that can be modulated by the linker.[]

In-Depth Troubleshooting Guides
Issue 1: No or Weak Target Degradation - The Ternary Complex Problem

The foundational step for PROTAC efficacy is the formation of a productive ternary complex. The linker's length, composition, and attachment points are paramount in achieving a conformation that allows the E3 ligase to ubiquitinate the target protein.[2][13][14] Long, flexible alkyl linkers can be suboptimal because they lack the ability to pre-organize the complex, and the energetic cost of restricting their conformational freedom can prevent stable ternary complex formation.[2][3]

Diagnostic Workflow: Assessing Ternary Complex Formation

cluster_assays Ternary Complex Formation Assays start No/Weak Degradation Observed in Western Blot q1 Confirm Binary Binding (SPR, ITC, FP) start->q1 q1->inv1  Yes outcome_fail Binding Issue with Ligands ACTION: Re-evaluate Warhead and E3 Ligand Affinity q1->outcome_fail  No assay1 TR-FRET / HTRF inv1->assay1 assay2 NanoBRET inv1->assay2 assay3 AlphaLISA / AlphaScreen inv1->assay3 assay4 Surface Plasmon Resonance (SPR) inv1->assay4 q2 Ternary Complex Forms? assay1->q2 assay2->q2 assay3->q2 assay4->q2 outcome_yes Complex is Unproductive (Wrong Geometry for Ub Transfer) ACTION: Modify Linker Attachment Points or Composition q2->outcome_yes  Yes outcome_no Inefficient Ternary Complex Formation ACTION: Redesign Linker (Shorter Length, Increased Rigidity) q2->outcome_no  No start Suspicion of Hook Effect (e.g., inconsistent activity) exp Perform Wide Dose-Response Degradation Assay (e.g., 1 pM to 100 µM) start->exp q1 Observe Bell-Shaped Curve? exp->q1 outcome_yes Hook Effect Confirmed ACTION: 1. Use concentrations at or below Dmax 2. Increase ternary complex cooperativity (Redesign linker: rigidity, H-bonds) q1->outcome_yes  Yes outcome_no No Hook Effect (Classic Sigmoidal Curve) NOTE: Issue is likely potency-related, not due to binary complex competition q1->outcome_no  No

Caption: Workflow to confirm and address the "hook effect".

Featured Protocol: Western Blot for Target Protein Degradation

This is the gold-standard assay to quantify the extent of protein degradation and determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation). [15] Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a consistent density. Allow them to adhere overnight. Treat cells with a wide serial dilution of your PROTAC (e.g., 10-point, 3-fold dilutions from 30 µM down to 1.5 nM) and a vehicle control (DMSO) for a fixed time (e.g., 18-24 hours). [5]2. Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice. [5]3. Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay to ensure equal protein loading. [5]4. SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature by heating. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane, then incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to confirm equal loading.

    • Wash, then incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system. Quantify the band intensity for the target protein and normalize it to the loading control. Plot the normalized protein level against the log of PROTAC concentration to generate a dose-response curve.

Issue 3: Poor Cellular Permeability & Physicochemical Properties

PROTACs with long alkyl linkers often fall into the "beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight (>800 Da) and high lipophilicity (cLogP). [9]This combination frequently results in poor aqueous solubility and, counterintuitively, poor passive cell permeability. The ability of a PROTAC to adopt a folded, "chameleon-like" conformation to shield its polar surface area is critical for membrane transit, something that flexible alkyl linkers may not favor compared to more structured or PEG-based linkers. [10][16][]

Comparative Properties of Common Linker Types
Linker TypeKey CharacteristicsImpact on PermeabilityTypical Issues
Long Alkyl High flexibility, high lipophilicity. [14]Often low. Can adopt extended conformations in membranes, exposing polar groups. Prone to aggregation. [8][10]Poor solubility, low permeability, potential for high non-specific binding.
PEG More hydrophilic, flexible. [13][14]Can be higher. May shield polar groups and adopt folded conformations. [9]Can improve solubility. [1]Can decrease permeability if too hydrophilic. Potential for oxidative metabolism. [2]
Rigid (e.g., Piperazine, Alkyne) Conformationally constrained. [2]Can be improved. Reduces entropic penalty and can pre-organize the PROTAC into a membrane-permeable conformation. [1][9]Synthetic complexity. May not provide optimal geometry for ternary complex.
Featured Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane diffusion. [9][16]It measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of a 96-well PVDF filter plate (donor plate) with a solution of lipids (e.g., 2% dodecane solution of lecithin).

  • Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock into a buffer (e.g., PBS at pH 7.4) to create the donor solution.

  • Assay Setup:

    • Add buffer to the wells of a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add the PROTAC donor solution to the wells of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference well (initial concentration), using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

References
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Gabibov, A., Shmanai, V., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. In Methods in Molecular Biology. Springer. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Kambe, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 1-12. [Link]

  • Gabibov, A., Shmanai, V., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Testa, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672223. [Link]

  • Crowe, C., et al. (2024). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. ResearchGate. [Link]

  • Profacgen. (n.d.). Ternary complex formation. Profacgen. [Link]

  • Kambe, T., et al. (2023). Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. Biological and Pharmaceutical Bulletin, 46(8), 1045-1051. [Link]

  • Raykhel, I., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 729-735. [Link]

  • Słabik, T., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(13), 8563-8576. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. [Link]

  • Ishida, T., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(9), 1073-1083. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-337. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1219-1238. [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]

  • Hornberger, K. R., et al. (2023). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry, 14(3), 426-436. [Link]

  • ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. [Link]

  • ACS Publications. (n.d.). Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery. Molecular Pharmaceutics. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • ResearchGate. (n.d.). Hook effect with PROTAC. ResearchGate. [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Maple, H. J., & Ciulli, A. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(13), 8501-8517. [Link]

  • ACS Webinars. (2024, November 21). Best Practices for Proteolysis Targeting Chimeras PROTACs [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing PROTAC Linker Length for Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the linker in your Proteolysis Targeting Chimeras (PROTACs). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, with a focus on maximizing PROTAC efficacy through rational linker design.

The Central Role of the Linker in PROTAC-Mediated Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][4][5]

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[1][6] The length, composition, and attachment points of the linker dictate the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[7][8]

Troubleshooting Guide: Common Issues in PROTAC Efficacy

This section addresses common problems encountered during PROTAC development that can often be traced back to suboptimal linker design.

Question 1: My PROTAC shows high binary affinity for both the target protein and the E3 ligase, but I'm seeing little to no degradation. What could be the linker-related issue?

This is a frequent challenge and often points to a failure in forming a productive ternary complex, despite strong binary interactions.

Potential Linker-Related Causes and Solutions:

Potential CauseTroubleshooting Steps & Solutions
Incorrect Linker Length The linker may be too short, causing steric hindrance between the POI and the E3 ligase, or too long, leading to an unstable and unproductive ternary complex.[1][9][10] Solution: Synthesize a library of PROTACs with varying linker lengths. A systematic approach, such as varying the number of polyethylene glycol (PEG) or alkyl units, is recommended to identify the optimal length for your specific POI-E3 ligase pair.[11][12]
Suboptimal Linker Composition & Flexibility The linker's chemical properties, including its rigidity and polarity, influence the stability of the ternary complex.[6][] Highly flexible linkers can have a high entropic penalty upon complex formation, while overly rigid linkers may not allow for the necessary conformational adjustments.[11][] Solution: Experiment with different linker compositions. If you started with a flexible PEG or alkyl linker, consider introducing more rigid elements like piperazine, piperidine, or aromatic rings to pre-organize the PROTAC into a bioactive conformation.[2][11]
Incorrect Attachment Points (Exit Vectors) The position where the linker connects to the warhead or the E3 ligase ligand is critical.[7][10] An unfavorable exit vector can disrupt the binding of one of the ligands or lead to a non-productive orientation of the POI and E3 ligase within the ternary complex.[7][14] Solution: If synthetically feasible, design and synthesize PROTAC isomers with the linker attached to different solvent-exposed positions on the ligands.[10][12] Computational modeling can also help predict optimal attachment points.
Question 2: I'm observing a pronounced "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this through linker modification?

The "hook effect" is a characteristic phenomenon in PROTAC research where high concentrations lead to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at the expense of the functional ternary complex.[9][15]

Strategies to Mitigate the Hook Effect via Linker Design:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein.[6] This stabilizes the ternary complex relative to the binary complexes, thus reducing the hook effect.[16]

    • Action: Systematically vary the linker's length and rigidity. A more rigid linker can pre-organize the ligands into an optimal conformation for cooperative binding.[12]

  • Directly Measure Ternary Complex Formation: Quantifying the stability of the ternary complex can provide valuable insights to guide linker optimization.

    • Action: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the binary and ternary complexes and calculate the cooperativity factor.[12][17][]

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding PROTAC linker design and optimization.

What are the most common types of linkers used in PROTACs and what are their properties?

The most prevalent linker types are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and tunable lengths.[9][11]

  • Alkyl Chains: These are generally hydrophobic and offer significant conformational flexibility.[2][9] While synthetically straightforward, their hydrophobicity can sometimes negatively impact solubility.[19]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility and cell permeability of PROTACs.[2][4]

  • Rigid Linkers: These include moieties like piperazine, piperidine, alkynes, and triazoles.[2][] They reduce the conformational flexibility of the PROTAC, which can decrease the entropic penalty of ternary complex formation and potentially increase potency.[][20]

How does linker length and rigidity affect ternary complex formation?

The length and rigidity of the linker are critical parameters that must be empirically optimized for each specific target protein and E3 ligase combination.[3][9]

  • Linker Length:

    • Too short: A linker that is too short can lead to steric clashes, preventing the simultaneous binding of the POI and the E3 ligase.[1][9][10]

    • Too long: An overly long and flexible linker may not effectively bring the two proteins into the required proximity for efficient ubiquitination, resulting in an unstable ternary complex.[1][3][9]

  • Linker Rigidity:

    • Flexible Linkers (e.g., PEG, alkyl chains): These allow for more conformational sampling, which can be beneficial when the optimal geometry for ternary complex formation is unknown.[][19] However, this flexibility can come at an entropic cost.[11]

    • Rigid Linkers (e.g., piperazine, alkynes): These can "pre-organize" the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to higher potency.[12][]

What is the optimal linker length for a PROTAC?

There is no universal optimal linker length; it is highly dependent on the specific POI and E3 ligase pair.[1] However, a general observation is that many successful PROTACs have linkers with a length of approximately 7-16 atoms.[12] The best approach is to synthesize a library of PROTACs with varying linker lengths and experimentally determine the optimal length for your system.[3][12]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to assess the efficacy of a PROTAC in degrading its target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[1]

Protocol 2: Ternary Complex Formation Assay using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to measure the formation of the ternary complex in vitro.

  • Reagent Preparation:

    • Label the purified target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively, using appropriate labeling kits.

    • Prepare a serial dilution of the PROTAC in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.

    • Incubate the plate at room temperature for a specified period to allow for complex formation.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is indicative of ternary complex formation and the hook effect.

Visualizations

PROTAC_Mechanism PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Leads to

Caption: The PROTAC-mediated protein degradation pathway.

Linker_Length_Optimization cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long Short_Linker Steric Hindrance No_Ternary_Complex No Ternary Complex Formation Short_Linker->No_Ternary_Complex Optimal_Linker Stable & Productive Ternary Complex Efficient_Degradation Efficient Degradation Optimal_Linker->Efficient_Degradation Long_Linker Unstable/Inefficient Ternary Complex Reduced_Degradation Reduced Degradation Long_Linker->Reduced_Degradation

Caption: Impact of linker length on PROTAC efficacy.

References

  • Benchchem. (n.d.). Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length Variation In Vitro and In Vivo.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biology, 22(1), 21-31. Retrieved from [Link]

  • PrecisePEG. (n.d.). Linkers in PROTACs.
  • Benchchem. (n.d.). A Comparative Guide to the Influence of Linker Attachment Points on PROTAC Activity.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate.
  • LifeSensors. (n.d.). PROTAC Ternary Complex Formation Assays.
  • Daniels, D. L., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing PROTAC linker length and hydrophilicity for efficacy.
  • Benchchem. (n.d.). Technical Support Center: PROTAC Linker Design and the Hook Effect.
  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. Retrieved from [Link]

  • Benchchem. (n.d.). Challenges in PROTAC linker design and optimization.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(21), 6439. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved from [Link]

  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • ePrints Soton. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). ACS Medicinal Chemistry Letters, 12(9), 1391-1404. Retrieved from [Link]

  • Benchchem. (n.d.). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
  • eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Retrieved from [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. (2021). ACS Medicinal Chemistry Letters, 12(7), 1145-1151. Retrieved from [Link]

  • MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. Retrieved from [Link]

  • Benchchem. (n.d.). common problems in PROTAC experiments and how to avoid them.

Sources

"Tetraethyl decane-1,10-diylbis(phosphonate)" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tetraethyl decane-1,10-diylbis(phosphonate). It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What is the recommended long-term storage condition for Tetraethyl decane-1,10-diylbis(phosphonate) and why?

A1: The recommended long-term storage condition is at -20°C in a cool, dry place.[1][2][3] This is crucial to minimize potential degradation pathways such as hydrolysis and thermal decomposition. At lower temperatures, the kinetic energy of molecules is reduced, slowing down the rate of chemical reactions that could lead to the breakdown of the compound. The "dry place" recommendation is to minimize exposure to atmospheric moisture, which can contribute to hydrolysis of the ethyl ester groups.

Q2: What is the expected shelf life of this compound?

A2: Under the recommended storage conditions of -20°C, the expected shelf life is approximately 1095 days, or three years.[1] However, this can be affected by the purity of the initial material and the frequency of handling (e.g., repeated freeze-thaw cycles and exposure to ambient air).

Q3: I left my vial of Tetraethyl decane-1,10-diylbis(phosphonate) at room temperature for a weekend. Is it still usable?

A3: While short-term exposure to ambient temperature is not ideal, the compound may still be usable depending on the humidity and temperature levels it was exposed to. The primary concern with room temperature storage is the increased rate of potential hydrolysis of the phosphonate esters. Before using the material in a critical experiment, it is highly advisable to perform a quality control check, such as thin-layer chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ³¹P NMR, to assess its purity and compare it to a reference standard or the initial batch data.

Q4: What are the visible signs of degradation?

A4: Tetraethyl decane-1,10-diylbis(phosphonate) is typically a colorless to pale yellow liquid.[4] Visible signs of degradation are often subtle and may not be apparent. A significant change in color, the appearance of cloudiness or precipitation, or a noticeable change in viscosity could indicate degradation or contamination. However, the absence of these signs does not guarantee purity. Analytical methods are the most reliable way to confirm the integrity of the compound.

Troubleshooting Common Experimental Issues

This section addresses problems that may arise during experiments, potentially linked to the stability of Tetraethyl decane-1,10-diylbis(phosphonate).

Q5: My reaction yield is consistently lower than expected. Could the stability of the phosphonate be a factor?

A5: Yes, lower-than-expected yields can be a result of compound degradation. Phosphonate esters are susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] If your reaction conditions involve strong acids, bases, or even prolonged exposure to aqueous environments, the ethyl ester groups can be cleaved to form the corresponding phosphonic acid. This change in the molecule's structure would likely render it inactive for its intended purpose, such as in the synthesis of PROTACs where it acts as a linker.[7][8]

Troubleshooting Workflow for Low Yields

start Low Reaction Yield check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity reagents 2. Check Other Reagents & Solvents check_purity->reagents conditions 3. Evaluate Reaction Conditions (pH, Temp, Time) reagents->conditions hydrolysis Potential Hydrolysis? (Acidic/Basic/Aqueous) conditions->hydrolysis optimize 4. Optimize Conditions (Anhydrous, Neutral pH, Shorter Time) hydrolysis->optimize success Yield Improves optimize->success fail Yield Still Low optimize->fail

Caption: Troubleshooting workflow for low reaction yields.

Q6: I am observing unexpected spots on my TLC plate or peaks in my HPLC chromatogram. What could they be?

A6: Unexpected spots or peaks are often indicative of impurities or degradation products. For Tetraethyl decane-1,10-diylbis(phosphonate), the most likely degradation products would result from the stepwise hydrolysis of the four ethyl ester groups. This would lead to a mixture of partially and fully hydrolyzed phosphonic acids, which are more polar and would exhibit different retention times on HPLC or Rf values on TLC.

In-Depth Look at Degradation Pathways

Hydrolytic Degradation

The most common non-biological degradation pathway for phosphonate esters is hydrolysis.[6] This reaction can be catalyzed by both acids and bases.[5] The process involves the cleavage of the P-O ester bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the displacement of the ethoxide leaving group.

The hydrolysis of Tetraethyl decane-1,10-diylbis(phosphonate) is a stepwise process, potentially yielding several intermediate products before complete conversion to decane-1,10-diylbis(phosphonic acid).

A Tetraethyl decane-1,10-diylbis(phosphonate) B Partially Hydrolyzed Intermediates A->B + H2O (Acid or Base) C Decane-1,10-diylbis (phosphonic acid) B->C + H2O (Acid or Base)

Caption: Simplified hydrolytic degradation pathway.

Enzymatic Degradation

While the carbon-phosphorus (C-P) bond is highly stable and resistant to chemical cleavage, certain microorganisms have evolved enzymatic pathways to break this bond, especially in phosphorus-limited environments.[9][10] These enzymes include phosphonatases and the C-P lyase complex.[11][12][13] If your experimental system involves biological components (e.g., cell cultures, soil samples), enzymatic degradation, although less likely for the ester form without prior hydrolysis, is a theoretical possibility for the phosphonate core.

Experimental Protocols for Stability Assessment

Protocol 1: Stability Assessment by HPLC

This protocol allows for the quantitative assessment of the stability of Tetraethyl decane-1,10-diylbis(phosphonate) under various conditions.

Materials:

  • Tetraethyl decane-1,10-diylbis(phosphonate)

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffers of desired pH (e.g., phosphate buffer for neutral, acetate buffer for acidic, borate buffer for basic)

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stability Samples:

    • For each condition to be tested (e.g., pH 4, pH 7, pH 9), dilute the stock solution into the respective aqueous buffer to a final concentration of ~100 µg/mL.

    • Prepare a control sample by diluting the stock solution in a non-aqueous solvent (e.g., acetonitrile) to the same final concentration.

  • Incubation:

    • Store all samples at a controlled temperature (e.g., 4°C, 25°C, 40°C).

    • Take an aliquot from each sample at specified time points (e.g., t=0, 24h, 48h, 72h, 1 week).

  • HPLC Analysis:

    • Analyze each aliquot by HPLC. A typical starting method could be a gradient elution from water to acetonitrile on a C18 column.

    • Monitor the peak area of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • The appearance of new peaks with shorter retention times likely corresponds to more polar hydrolysis products.

Table 1: Example Stability Data Summary

ConditionTemperature (°C)% Remaining after 72hObservations
pH 4 Buffer4075%Appearance of minor degradation peaks
pH 7 Buffer4095%Minimal degradation observed
pH 9 Buffer4060%Significant degradation peaks present
Acetonitrile40>99%No significant degradation

References

  • Kamat, S. S., Raushel, F., & Begley, T. (2011). The Enzymatic Conversion of Phosphonates to Phosphate by Bacteria This Review Comes from a Themed Issue on Mechanisms Phosphonate Hydrolases. Journal of Biological Chemistry.
  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow).
  • Toray Membrane Europe. (n.d.).
  • Ohtake, H., & Crosa, J. H. (Eds.). (2018).
  • Keglevich, G. (2020).
  • McGrath, J. W., & Quinn, J. P. (2013). The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment. Frontiers in Microbiology.
  • LabSolutions. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Canadian Science Publishing. (n.d.).
  • TargetMol. (n.d.).
  • Amsbio. (n.d.).
  • BroadPharm. (n.d.).
  • CymitQuimica. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • Pharmaffiliates. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (2025). Study on thermal decomposition kinetics of N,N'-Bis-(5,5-dimethyl-2-phospha-2-thio-1,3-dioxan-2-yl) ethylene diamine.
  • BenchChem. (2025).
  • ResearchGate. (2025). Experimental and Computational Studies of the Isomerization Reactions of Bidentate Phosphine Ligands in Triosmium Clusters.
  • ResearchGate. (2025). Experimental and Theoretical Studies on Extraction behavior of Di-n-Alkyl Phosphine Oxides towards Actinides.

Sources

Technical Support Center: Overcoming Solubility Challenges with "Tetraethyl decane-1,10-diylbis(phosphonate)"-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] However, their unique tripartite structure, consisting of two ligands joined by a linker, often results in molecules with high molecular weight and lipophilicity, posing significant challenges to their development, most notably, poor aqueous solubility.[1][3][4] This guide focuses on a specific class of PROTACs incorporating the "Tetraethyl decane-1,10-diylbis(phosphonate)" linker moiety and provides a comprehensive troubleshooting resource for researchers encountering solubility-related obstacles.

The "Tetraethyl decane-1,10-diylbis(phosphonate)" linker, with its long alkyl chain, contributes to the hydrophobic nature of the PROTAC, which can improve cell permeability but often at the cost of reduced aqueous solubility.[5] Understanding and systematically addressing these solubility issues is paramount for obtaining reliable and reproducible data in both in vitro and in vivo settings.

Troubleshooting Guide: Addressing Solubility Issues in Your Experiments

This section is designed in a question-and-answer format to directly address common problems and provide actionable solutions.

Question 1: My PROTAC stock solution in DMSO is showing precipitation upon dilution into aqueous buffer. What's happening and how can I fix it?

Answer:

This is a classic sign of a compound "crashing out" of solution. While DMSO is an excellent solvent for many hydrophobic molecules like your PROTAC, its miscibility with water doesn't guarantee that the PROTAC will remain soluble when the solvent environment changes to a predominantly aqueous one.[6] The large, hydrophobic nature of the "Tetraethyl decane-1,10-diylbis(phosphonate)" linker is a primary contributor to this phenomenon.

Causality: The PROTAC molecules, which were comfortably solvated by DMSO, are suddenly exposed to a polar, aqueous environment. The hydrophobic portions of the PROTAC, particularly the long decane chain, are not well-solvated by water, leading them to aggregate and precipitate to minimize their contact with the aqueous phase.

Step-by-Step Protocol to Mitigate Precipitation:
  • Optimize Co-solvent Concentration:

    • Action: While preparing your working solution, minimize the final DMSO concentration. A general rule of thumb is to keep it below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.[6]

    • Rationale: Reducing the organic solvent content minimizes its potential to interfere with protein structure and function.

  • Employ a Co-solvent System:

    • Action: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic co-solvent.

    • Examples: Polyethylene glycol 400 (PEG 400), ethanol, or propylene glycol can be effective.[7]

    • Protocol: Prepare a series of buffers with varying concentrations of the co-solvent (e.g., 1%, 2.5%, 5% v/v). Add your DMSO stock solution to these co-solvent-containing buffers and observe for precipitation.

  • pH Adjustment:

    • Action: The phosphonate esters in your linker might be susceptible to hydrolysis under certain pH conditions, potentially altering solubility.[8] Experiment with a range of buffer pH values (e.g., 6.5, 7.4, 8.0) to find the optimal pH for solubility.[6]

    • Rationale: The overall charge of your PROTAC can influence its solubility. While the tetraethyl ester form is neutral, any hydrolysis to the phosphonic acid would introduce negative charges, which could be influenced by pH.

  • Kinetic vs. Thermodynamic Solubility:

    • Action: Assess both the kinetic and thermodynamic solubility of your PROTAC. Kinetic solubility is measured after a short incubation time and is relevant for initial screening, while thermodynamic solubility is the true equilibrium solubility.

    • Workflow:

      Caption: Workflow for determining kinetic and thermodynamic solubility.

Question 2: I'm observing inconsistent results in my cellular assays. Could this be related to poor solubility?

Answer:

Absolutely. Inconsistent cellular activity is a common consequence of poor compound solubility.[6] If your PROTAC is not fully dissolved in the cell culture medium, the actual concentration of the active, soluble compound that the cells are exposed to will be lower and more variable than your intended concentration.

Causality: Undissolved particles of your PROTAC can lead to several issues:

  • Inaccurate Dosing: The concentration of the soluble, bioavailable PROTAC is unknown and likely varies between wells and experiments.

  • Formation of Aggregates: Aggregates can have off-target effects or be taken up by cells differently than the monomeric PROTAC, leading to confounding results.

  • "Hook Effect" Exacerbation: The hook effect, where PROTAC efficacy decreases at high concentrations, can be more pronounced if the compound's solubility limit is reached, leading to a sharp drop-off in activity.[4]

Strategies to Improve Cellular Assay Consistency:
  • Pre-complexation with Solubilizing Excipients:

    • Action: Utilize excipients designed to enhance the solubility of hydrophobic compounds.

    • Examples:

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like your PROTAC and increase their aqueous solubility.[7][9] Hydroxypropyl-β-cyclodextrin is a common choice.

      • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate the PROTAC.[7]

    • Protocol:

      • Prepare a stock solution of the excipient (e.g., 10% w/v Hydroxypropyl-β-cyclodextrin in water).

      • In a separate tube, add your PROTAC DMSO stock.

      • Add the excipient solution to the PROTAC stock and vortex thoroughly.

      • Incubate for a period (e.g., 30 minutes at room temperature) to allow for complex formation.

      • Dilute this complexed solution into your cell culture medium.

  • Formulation as an Amorphous Solid Dispersion (ASD):

    • Action: For more advanced applications, especially leading into in vivo studies, consider formulating your PROTAC as an ASD. This involves dispersing the amorphous form of the drug in a polymer matrix.[4][10]

    • Rationale: The amorphous state has a higher energy and thus greater solubility than the crystalline form.[10] The polymer stabilizes the amorphous state and prevents recrystallization.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[4]

  • Visual Inspection and Filtration:

    • Action: Always visually inspect your final working solutions for any signs of precipitation before adding them to cells. If any is observed, consider filtering the solution through a 0.22 µm filter to remove undissolved particles.

    • Caution: Be aware that filtration may lower the final concentration of your compound if it is at or near its solubility limit.

Question 3: My PROTAC shows poor oral bioavailability in animal studies. How can I improve this?

Answer:

Poor oral bioavailability is a major hurdle for many PROTACs due to their challenging physicochemical properties.[1][3] The "Tetraethyl decane-1,10-diylbis(phosphonate)" linker, while potentially aiding in membrane permeability due to its lipophilicity, can also be a primary driver of the low aqueous solubility that limits absorption from the gastrointestinal tract.

Causality: For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall. The low aqueous solubility of your PROTAC is likely the rate-limiting step.

Formulation Strategies for Improved Oral Bioavailability:
Formulation StrategyMechanism of ActionKey Considerations
Amorphous Solid Dispersions (ASDs) Increases the apparent solubility and dissolution rate by stabilizing the drug in a high-energy amorphous state.[4][10][11]Polymer selection is critical for stability and drug loading.[4]
Self-Emulsifying Drug Delivery Systems (SEDDS) Forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, presenting the drug in a solubilized form.[4][10]Requires careful selection of oils, surfactants, and co-surfactants.
Lipid-Based Formulations (e.g., Polymeric Micelles) Encapsulates the hydrophobic PROTAC within the core of micelles, enhancing its solubility and stability in the GI tract.[4][12][13]The biocompatibility and biodegradability of the polymers are important.[12][13]
Prodrug Approach A bioreversible modification is made to the PROTAC to improve its solubility, which is then cleaved in vivo to release the active drug.[14]The prodrug moiety can further increase the molecular weight.[14]

Experimental Workflow for Formulation Screening:

Caption: A streamlined workflow for selecting and evaluating enabling formulations for oral delivery.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "Tetraethyl decane-1,10-diylbis(phosphonate)" linker in my PROTAC's properties? A1: This linker is a key determinant of the PROTAC's overall physicochemical properties.[15] The long, flexible decane alkyl chain increases lipophilicity, which can be beneficial for cell permeability.[5] However, this hydrophobicity is also a major contributor to poor aqueous solubility.[5] The tetraethyl phosphonate groups add some polarity, but the overall character of this linker is dominated by the alkyl chain.

Q2: Are there any analytical techniques I can use to quantify the solubility of my PROTAC? A2: Yes, several methods can be used. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS) are commonly used to accurately measure the concentration of the dissolved PROTAC in the supernatant after centrifugation or filtration of a saturated solution.[]

Q3: Can modifying the linker improve the solubility of my PROTAC? A3: Absolutely. The linker is a prime target for modification to fine-tune a PROTAC's properties.[][18] To improve solubility, you could consider:

  • Incorporating hydrophilic motifs: Replacing part of the alkyl chain with polyethylene glycol (PEG) units is a very common and effective strategy.[5][15]

  • Adding ionizable groups: Introducing basic nitrogen atoms into the linker can improve solubility.[14]

  • Using more rigid, polar linkers: Linkers containing elements like piperazine or triazoles can enhance both rigidity and water solubility.[5]

Q4: Does temperature affect the solubility of my phosphonate-containing PROTAC? A4: Generally, the solubility of bisphosphonates increases with temperature.[19] While your PROTAC is a more complex molecule, it is reasonable to expect a similar trend. You can perform solubility experiments at different temperatures (e.g., 4°C, 25°C, 37°C) to characterize this property.

Q5: Where can I find more information on the properties of "Tetraethyl decane-1,10-diylbis(phosphonate)"? A5: You can find chemical and safety information from commercial suppliers and in chemical databases such as PubChem.[20][21][22][23]

References

Technical Support Center: Purification of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-P2P-260102 Version: 1.0 Last Updated: January 2, 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of Tetraethyl decane-1,10-diylbis(phosphonate), a key alkyl chain-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Synthesized via the Michaelis-Arbuzov reaction, this compound's purification is often complicated by its physical properties (high-boiling, oily liquid) and the presence of structurally similar impurities.[1][4][5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the workup and purification of Tetraethyl decane-1,10-diylbis(phosphonate).

Q1: My crude ³¹P NMR shows a large peak for unreacted triethyl phosphite. How can I efficiently remove it before column chromatography?

Root Cause Analysis: The Michaelis-Arbuzov reaction between 1,10-dibromodecane and triethyl phosphite often requires elevated temperatures (120-160 °C).[4] To drive the reaction to completion and ensure both ends of the decane chain are functionalized, an excess of the lower-boiling triethyl phosphite is sometimes used. Its boiling point (~156 °C) is high enough to make simple rotary evaporation ineffective, leading to significant contamination of the crude product.[6]

Recommended Solutions:

  • High-Vacuum Distillation (Kugelrohr): This is the most direct method. Triethyl phosphite is significantly more volatile than the bisphosphonate product under high vacuum.

    • Rationale: By reducing the pressure, the boiling point of triethyl phosphite is lowered substantially, allowing it to be distilled off without requiring temperatures that could degrade the target compound.[7]

    • Protocol:

      • Transfer the crude oil to a Kugelrohr apparatus.

      • Apply a high vacuum (e.g., <1 mmHg).

      • Gently heat the apparatus. Triethyl phosphite will distill at a much lower temperature than the product. For reference, diethyl phosphorochloridate, a related compound, distills at 34–36°C/0.2 mm.[8]

      • Monitor the distillation process. Once the volatile phosphite is removed, the pressure will drop, and the distillation will cease. The purified, less volatile bisphosphonate will remain in the distillation flask.

  • Chemical Conversion (Oxidation): If high-vacuum equipment is unavailable, excess triethyl phosphite can be oxidized to the much more polar triethyl phosphate.

    • Rationale: Triethyl phosphate (P=O) is significantly more polar than triethyl phosphite (P:). This increased polarity makes it easier to separate from the non-polar product via silica gel chromatography or an aqueous workup.[7]

    • Protocol:

      • Dissolve the crude mixture in a suitable solvent like THF or dichloromethane.

      • Carefully introduce a mild oxidizing agent. Bubbling dry air through the solution can work but is slow.[7] A more controlled method involves the use of iodine with a weak base.

      • Monitor the reaction by ³¹P NMR until the phosphite peak has disappeared and a new phosphate peak has appeared.

      • Proceed with a standard aqueous workup and extraction before column chromatography. The polar triethyl phosphate will have a much higher affinity for the silica gel and will not co-elute with the product.[7]

Q2: My NMR and TLC analysis indicates the presence of the mono-phosphonate intermediate alongside my desired bisphosphonate product. How can I separate these?

Root Cause Analysis: This is a common stoichiometric challenge in bifunctional reactions. The first reaction of 1,10-dibromodecane with triethyl phosphite produces diethyl (10-bromodecyl)phosphonate.[9] This intermediate must then react with a second molecule of triethyl phosphite. If the reaction is incomplete due to insufficient time, temperature, or phosphite concentration, a mixture of mono- and di-substituted products will result.[10]

Recommended Solution: Flash Column Chromatography

Rationale: The bisphosphonate product is significantly more polar than the mono-phosphonate intermediate due to the presence of two phosphonate ester groups. This difference in polarity allows for effective separation on a polar stationary phase like silica gel.[11]

Detailed Protocol:

  • Adsorbent Selection: Standard silica gel (60 Å, 40-63 µm) is typically effective.

  • Column Packing: Ensure a well-packed column to prevent channeling and poor separation. A slurry packing method is recommended.[12]

  • Sample Loading: Adsorb the crude mixture onto a small amount of silica gel and load it dry onto the top of the column. This "dry loading" technique often results in better resolution than loading in a solvent.

  • Eluent System Selection: The key is to use a solvent gradient.

    • Start with a non-polar solvent system to elute the least polar impurities, such as any remaining 1,10-dibromodecane.

    • Gradually increase the polarity to first elute the mono-phosphonate and then the more polar bisphosphonate product.

    • Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system beforehand.[11][12]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å)Provides good separation for compounds with differing polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, then increase polarity (e.g., to 1:1 or 2:3) to elute the mono- and finally the di-phosphonate.[9][12]
Visualization (TLC) Potassium Permanganate (KMnO₄) stain or Iodine ChamberPhosphonates are often not UV-active. These stains will visualize the organic compounds on the TLC plate.
Monitoring Collect small fractions and analyze by TLC to identify which fractions contain the pure product.[11]
Q3: After purification, my product is an oil that slowly turns yellow and shows signs of degradation. How can I prevent this?

Root Cause Analysis: Phosphite and phosphonate esters can be susceptible to oxidation and hydrolysis, especially if trace acidic impurities (like HBr from the reaction) remain.[6] The yellowing may indicate slight oxidation or decomposition over time.

Recommended Solutions:

  • Thorough Workup: Before final purification, wash the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any acidic byproducts. Follow with a brine wash and dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Inert Atmosphere Storage:

    • Rationale: To prevent oxidation, the purified product should be stored under an inert atmosphere.

    • Protocol: After purification and removal of solvent under high vacuum, flush the flask containing the final product with dry nitrogen or argon gas before sealing.

  • Cold and Dark Storage: Store the sealed flask at a low temperature (e.g., -20 °C) and away from light to minimize the rate of any potential degradation reactions.

Purification Workflow Decision Diagram

The following diagram outlines a logical workflow for purifying the crude product from a Michaelis-Arbuzov reaction.

PurificationWorkflow start Crude Reaction Mixture analyze Analyze by TLC & ³¹P NMR start->analyze phosphite_check Excess Triethyl Phosphite Present? analyze->phosphite_check mono_check Mono-phosphonate Present? phosphite_check->mono_check No / Trace distill High-Vacuum Distillation (Kugelrohr) phosphite_check->distill Yes chromatography Flash Column Chromatography mono_check->chromatography Yes end Pure Tetraethyl decane-1,10-diylbis(phosphonate) mono_check->end No distill->mono_check Residue chromatography->end

Sources

Preventing hydrolysis of phosphonate esters during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of chemical synthesis. This guide is dedicated to a common yet critical challenge in organophosphorus chemistry: the unintended hydrolysis of phosphonate esters during their synthesis, workup, and purification.

For researchers in materials science, medicinal chemistry, and drug development, phosphonate esters are invaluable intermediates. However, their susceptibility to hydrolysis can lead to low yields, impure products, and significant delays. This resource is structured as a series of troubleshooting guides and FAQs to directly address the issues you may encounter in the lab, explaining not just the solution but the underlying chemical principles.

Section 1: Understanding the Enemy - The Fundamentals of Phosphonate Ester Hydrolysis

Before we can prevent hydrolysis, we must understand why and how it happens. This section covers the core mechanisms and influencing factors.

FAQ 1: What exactly is phosphonate ester hydrolysis, and why is it such a persistent problem?

Answer: Phosphonate ester hydrolysis is the cleavage of the ester's P-O-C bond by water to yield a phosphonic acid (or monoester) and an alcohol.[1][2] This reaction is essentially the reverse of esterification and represents a major competing pathway during synthesis and, most critically, during aqueous workup procedures.[3]

The phosphorus atom in a phosphonate ester is electrophilic and thus susceptible to nucleophilic attack by water. This process can be significantly accelerated under either acidic or basic conditions, which are common during many synthetic workups.[2] While generally more stable than their phosphate ester counterparts, phosphonates are by no means immune to hydrolysis, making careful control of reaction conditions paramount.[4]

HydrolysisMechanism General Mechanisms of Phosphonate Ester Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_Start R-PO(OR')₂ A_Protonation Protonated Ester R-POH⁺(OR')₂ A_Start->A_Protonation H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack A_End R-PO(OR')(OH) + R'OH A_Attack->A_End -H⁺ B_Start R-PO(OR')₂ B_Attack Nucleophilic Attack by OH⁻ B_Start->B_Attack B_Intermediate Pentacoordinate Intermediate [R-PO(OR')₂(OH)]⁻ B_Attack->B_Intermediate B_End R-PO(OR')(O⁻) + R'OH B_Intermediate->B_End WorkupTroubleshooting Start Problem: Hydolysis during workup CheckBase What base are you using for neutralization? Start->CheckBase StrongBase Strong Base (NaOH, KOH) CheckBase->StrongBase WeakBase Weak Base (NaHCO₃, Na₂CO₃) CheckBase->WeakBase CheckTemp At what temperature is the workup performed? RoomTemp Room Temperature CheckTemp->RoomTemp IceBath Ice Bath (0-5 °C) CheckTemp->IceBath CheckDrying How is the organic layer dried? NoDrying Insufficient or No Drying Step CheckDrying->NoDrying Anhydrous Anhydrous Agent (Na₂SO₄, MgSO₄) CheckDrying->Anhydrous Sol_Base Solution: Use cold, saturated NaHCO₃. Avoid strong bases. StrongBase->Sol_Base WeakBase->CheckTemp Sol_Temp Solution: Perform all aqueous washes in an ice bath. RoomTemp->Sol_Temp IceBath->CheckDrying Sol_Drying Solution: Dry thoroughly with Na₂SO₄ or MgSO₄ until agent is free-flowing. NoDrying->Sol_Drying Success Product Isolated Without Hydrolysis Anhydrous->Success Sol_Base->CheckTemp Sol_Temp->CheckDrying Sol_Drying->Success

Caption: Troubleshooting decision tree for workup hydrolysis. (Max Width: 760px)

Q3: I'm losing my product during silica gel column chromatography. Is the silica causing hydrolysis?

A3: Yes, this is a well-known issue. Standard silica gel is acidic (pKa ≈ 4.5) and contains adsorbed water, creating a perfect microenvironment for acid-catalyzed hydrolysis as your compound slowly passes through the column.

  • Causality: The acidic silanol (Si-OH) groups on the surface of the silica can protonate your ester, catalyzing its hydrolysis by surface-bound water. This is especially problematic for sensitive substrates.

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the surface. [5] 2. Use Buffered Silica: You can purchase commercially prepared buffered or neutral silica gel.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

    • Alternative Purification: If possible, avoid chromatography altogether. Consider purification by distillation under high vacuum for volatile esters or crystallization for solid products. [6][7]

Section 3: Proactive Strategies & Advanced Protocols

The best way to fight hydrolysis is to plan for it from the beginning. This section covers ester selection and provides a robust, optimized workup protocol.

FAQ 4: How should I choose my ester group to maximize stability during synthesis?

Answer: The choice of ester group is a critical decision that impacts not only stability but also the final deprotection strategy.

Ester TypeStability to HydrolysisDeprotection MethodKey Considerations
Methyl/Ethyl ModerateHarsh: Conc. HCl/HBr reflux or TMSBr/TMSI. [2][8]Most common and inexpensive. The deprotection often involves harsh acidic conditions which can be incompatible with other sensitive functional groups in the molecule.
Isopropyl GoodHarsh: Conc. HCl/HBr reflux or TMSBr/TMSI.Steric hindrance provides better stability against hydrolysis compared to methyl/ethyl esters. [2]Deprotection still requires harsh conditions.
tert-Butyl Very GoodMild Acid: Trifluoroacetic acid (TFA).Excellent stability due to sterics. Can be cleaved under milder acidic conditions that often leave other esters intact, providing an orthogonal protection strategy. [9]
Benzyl ModerateMild/Neutral: Catalytic Hydrogenolysis (H₂, Pd/C). [5][8]The key advantage is deprotection under neutral conditions, avoiding strong acids or bases. This is ideal for molecules with acid/base-labile functional groups. However, the catalyst can be poisoned by sulfur-containing groups. [5]
Protocol: Hydrolysis-Minimizing Aqueous Workup

This protocol provides a generalized procedure for working up a reaction to isolate a phosphonate ester while minimizing decomposition.

Objective: To neutralize catalysts and remove water-soluble impurities without inducing significant ester hydrolysis.

Methodology:

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or ³¹P NMR), remove the heat source and allow the mixture to cool to room temperature. Then, place the reaction flask in an ice-water bath (0-5 °C).

  • Dilute with Organic Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution . [3] * Expert Tip: Add the NaHCO₃ solution slowly and vent the funnel frequently, as CO₂ gas will evolve if quenching an acidic reaction. Repeat the wash until gas evolution ceases. This gentle neutralization is crucial to avoid base-catalyzed hydrolysis. [3]4. Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). [3]This step helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps and swirls freely. [3]Allow it to sit for 15-20 minutes to ensure all trace water is absorbed.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Proceed with purification (e.g., flash chromatography on deactivated silica, distillation) as required.

Section 4: Analytical Detection of Hydrolysis

Confirming and quantifying hydrolysis is essential for effective troubleshooting.

FAQ 5: What are the best analytical methods to detect if my phosphonate ester has hydrolyzed?

Answer: Several techniques can be used, but ³¹P NMR is arguably the most powerful and direct method.

  • ³¹P NMR Spectroscopy: This is the gold standard. Phosphorus is a spin-active nucleus, and different phosphorus environments have distinct and well-resolved chemical shifts.

    • How it works: A phosphonate diester will have a characteristic chemical shift. The corresponding monoester and the fully hydrolyzed phosphonic acid will appear as separate, distinct peaks at different chemical shifts. By integrating these peaks, you can directly determine the relative ratio of ester to hydrolyzed acid in your sample. [10]* ¹H NMR Spectroscopy: While less direct, you can often see the reappearance of the starting alcohol's characteristic protons (e.g., the -CH₂-OH group) or a change in the signals adjacent to the ester.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive method. You can separate the more polar phosphonic acid from the less polar ester via LC and confirm their identities by their mass-to-charge ratio in the mass spectrometer. [11][12]* TLC (Thin-Layer Chromatography): A quick and easy qualitative check. The hydrolyzed phosphonic acid is much more polar than the ester and will have a significantly lower Rf value (it will stick closer to the baseline). [3]

References

Sources

Technical Support Center: Optimizing the Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you optimize your reaction conditions and achieve high yields of a pure product. Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable alkyl chain-derived linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate), which is typically synthesized via the Michaelis-Arbuzov reaction between 1,10-dibromodecane and triethyl phosphite.[3][4]

Issue 1: Low to No Product Yield

Question: I've followed the standard protocol, but my final yield of Tetraethyl decane-1,10-diylbis(phosphonate) is significantly lower than expected, or I've isolated no product at all. What could be going wrong?

Answer:

Low or no yield is a common but solvable issue. The root cause often lies in one of several key areas: reagent quality, reaction temperature, or reaction time.

  • Reagent Purity and Stoichiometry: The Michaelis-Arbuzov reaction is highly sensitive to the purity of the reactants.

    • Triethyl Phosphite: This reagent is susceptible to hydrolysis and oxidation. Ensure you are using freshly distilled or a newly opened bottle of triethyl phosphite.[5] The presence of diethyl phosphite, a common impurity, can lead to unwanted side reactions.

    • 1,10-Dibromodecane: While generally stable, ensure its purity. Impurities can interfere with the reaction.

    • Stoichiometry: To synthesize the bisphosphonate, a molar excess of triethyl phosphite is typically required to drive the reaction to completion. A common starting point is to use at least 2.2 equivalents of triethyl phosphite for every equivalent of 1,10-dibromodecane.

  • Reaction Temperature and Time:

    • Insufficient Temperature: The Michaelis-Arbuzov reaction requires significant activation energy. The reaction is often performed at elevated temperatures, typically in the range of 150-160 °C.[6] If the temperature is too low, the reaction rate will be impractically slow.

    • Excessive Temperature: Conversely, temperatures that are too high can lead to the decomposition of both the reactants and the product, resulting in a complex mixture of byproducts and a lower yield.[5]

    • Reaction Time: This reaction is not instantaneous. It often requires several hours (typically 4-8 hours) at the optimal temperature to proceed to completion.[6] Monitoring the reaction progress by techniques like TLC or ³¹P NMR is crucial to determine the appropriate reaction time.[6]

  • Inefficient Removal of Ethyl Bromide: The reaction generates ethyl bromide as a byproduct.[3] Its removal is critical to shift the equilibrium towards the product. Performing the reaction under a gentle stream of an inert gas (like nitrogen or argon) or under reduced pressure can facilitate the removal of this volatile byproduct.[3]

Troubleshooting Workflow: Low Yield

cluster_reagents Reagent Checks cluster_conditions Condition Optimization start Low or No Yield Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check temp_check Optimize Reaction Temperature reagent_check->temp_check Reagents OK reagent1 Use Freshly Distilled Triethyl Phosphite reagent2 Confirm Purity of 1,10-Dibromodecane reagent3 Use Slight Excess of Triethyl Phosphite (e.g., >2.0 eq) time_check Adjust Reaction Time temp_check->time_check Temp Optimized temp1 Maintain 150-160 °C byproduct_removal Ensure Efficient Byproduct Removal time_check->byproduct_removal Time Adjusted time1 Monitor by TLC or ³¹P NMR (e.g., 4-8 hours) success Improved Yield byproduct_removal->success Byproduct Removed byproduct1 Use Inert Gas Stream (N₂) or Vacuum Br-(CH₂)₁₀-Br 1,10-Dibromodecane Intermediate [(EtO)₃P⁺-(CH₂)₁₀-Br] Br⁻ Br-(CH₂)₁₀-Br->Intermediate + P(OEt)₃ P(OEt)₃ Triethyl Phosphite Monophosphonate (EtO)₂P(O)-(CH₂)₁₀-Br Intermediate->Monophosphonate - EtBr Product (EtO)₂P(O)-(CH₂)₁₀-P(O)(OEt)₂ Monophosphonate->Product + P(OEt)₃ - EtBr EtBr Ethyl Bromide

Sources

Technical Support Center: Synthesis of Long-Chain Bisphosphonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of long-chain bisphosphonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these potent therapeutic agents. Drawing from established protocols and troubleshooting experiences, this resource provides in-depth, field-proven insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My reaction mixture becomes a thick, unstirrable solid. What's happening and how can I prevent it?

A1: This is a very common issue, particularly in the "classical" synthesis method involving a carboxylic acid, phosphorous acid, and a phosphorus halide (like PCl₃ or POCl₃).[1][2][3] The formation of a viscous, polyphasic reaction mixture is often due to the precipitation of intermediate pyrophosphonate species.[4] This solidification hinders effective heat transfer and mixing, leading to incomplete reactions and the formation of side products.

Troubleshooting Strategies:

  • Solvent Choice is Critical: The traditional approach often suffers without an appropriate solvent. Solvents like methanesulfonic acid (MSA) or sulfolane have been successfully used to maintain a more homogeneous reaction mixture.[1][5] Ionic liquids and polyethylene glycol (PEG) have also been explored to improve reaction conditions and prevent the formation of lumps.[6]

  • Solvent-Free Approaches: Interestingly, some modern procedures for synthesizing compounds like zoledronic acid have successfully employed solvent-free conditions, which can simplify the process if the reaction can be well-controlled.[7]

  • Order of Addition: Carefully control the addition of reagents. Adding the phosphorus halide slowly to the mixture of the carboxylic acid and phosphorous acid at a controlled temperature can sometimes mitigate the rapid formation of insoluble intermediates.

Q2: My yields are consistently low. What are the most likely causes?

A2: Low yields in bisphosphonate synthesis can stem from several factors, from reagent quality to reaction conditions and workup procedures.

Potential Causes and Solutions:

  • Reagent Quality: Phosphorous acid is susceptible to oxidation to phosphoric acid. Ensure you are using high-purity, dry reagents. The presence of excess water can lead to unwanted side reactions.

  • Reaction Temperature and Time: These reactions are often slow, sometimes requiring heating for one or more days to reach completion.[1] Insufficient heating or reaction time will result in incomplete conversion. For example, the synthesis of zoledronic acid often involves heating at 90-95°C for several hours.[8] Conversely, excessively high temperatures can lead to degradation and side product formation.

  • Stoichiometry of Phosphorus Reagents: The ratio of the carboxylic acid to phosphorous acid and the phosphorus halide is crucial. The optimal ratios can vary depending on the specific bisphosphonate being synthesized and the solvent used.[9] For instance, in the synthesis of zoledronic acid in MSA, using only phosphorous trichloride as the phosphorus source has been shown to give higher yields than when it's combined with phosphorous acid.[9]

  • Hydrolysis Step: The final hydrolysis of the reaction mixture is a critical step to convert intermediates to the final bisphosphonic acid. Incomplete hydrolysis will result in a mixture of products and lower yields of the desired compound. Refluxing in water for an extended period (e.g., 18 hours) is a common practice.[8]

Q3: I'm struggling with the purification of my long-chain bisphosphonate. Standard silica gel chromatography isn't working. What are my options?

A3: The high polarity and hydrophilic nature of bisphosphonates make them notoriously difficult to purify using standard chromatographic techniques.[1][10] They often exhibit poor solubility in common organic solvents and can interact strongly with silica gel, leading to poor separation and recovery.

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying bisphosphonates.[6] The challenge lies in finding a suitable solvent system. Often, a polar solvent like water or a water/alcohol mixture (e.g., water/ethanol or water/methanol) is used.[4][6] The process may involve adjusting the pH to induce crystallization.

  • Ion-Exchange Chromatography (IEC): This technique is well-suited for separating charged molecules like bisphosphonates.[11][12][13] Anion-exchange chromatography, in particular, can be very effective.[11] The bisphosphonate is loaded onto the column at a specific pH, and then eluted by changing the pH or by using a salt gradient.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange properties can offer a powerful tool for the separation of bisphosphonates without the need for derivatization.[14]

II. Troubleshooting Guides

Problem 1: Reaction Monitoring & Endpoint Determination

Symptoms:

  • Inconsistent yields between batches.

  • Presence of starting material or intermediates in the final product.

Causality: The "classical" synthesis method is often a heterogeneous slurry, making it difficult to sample and monitor by standard techniques like TLC or LC-MS. Determining the reaction endpoint can therefore be challenging, leading to premature or unnecessarily prolonged reaction times.

Workflow for Troubleshooting:

cluster_synthesis Synthesis & Monitoring Start Reaction in Progress Quench Quench Small Aliquot Start->Quench Hydrolyze Hydrolyze Aliquot Quench->Hydrolyze NMR Analyze by ³¹P NMR Hydrolyze->NMR Decision Endpoint Reached? NMR->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Start cluster_synthesis_pathway Classical Bisphosphonate Synthesis Start Carboxylic Acid (R-COOH) + H₃PO₃ + PCl₃ Intermediate1 Acyl Chloride Formation R-COCl Start->Intermediate1 Activation Intermediate2 Ketophosphonate Intermediate R-CO-PO(OH)₂ Intermediate1->Intermediate2 Arbuzov-like Reaction Intermediate3 Bisphosphonate Precursor Intermediate2->Intermediate3 Phosphite Addition Hydrolysis Hydrolysis (H₂O, Heat) Intermediate3->Hydrolysis Product 1-Hydroxy-1,1-bisphosphonic Acid Hydrolysis->Product

Sources

Validation & Comparative

The PROTAC Linker Dilemma: A Head-to-Head Comparison of Tetraethyl decane-1,10-diylbis(phosphonate) and PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While the choice of ligands is crucial for target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2]

This guide provides a comprehensive comparison of two distinct classes of PROTAC linkers: the alkyl-based Tetraethyl decane-1,10-diylbis(phosphonate) and the widely used polyethylene glycol (PEG) linkers . We will delve into their respective impacts on PROTAC performance, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers to make informed decisions in their PROTAC design endeavors.

The Great Divide: Hydrophobicity vs. Hydrophilicity

The fundamental difference between Tetraethyl decane-1,10-diylbis(phosphonate) and PEG linkers lies in their chemical nature. The former is a lipophilic alkyl chain, while the latter is a hydrophilic polyether.[3][4] This distinction has profound implications for the overall properties and biological activity of the resulting PROTAC.

Tetraethyl decane-1,10-diylbis(phosphonate) , as an alkyl-based linker, contributes to the overall hydrophobicity of the PROTAC molecule. This can be advantageous for cell membrane permeability, a critical factor for PROTACs to reach their intracellular targets.[] However, increased lipophilicity can also lead to poor aqueous solubility, aggregation, and non-specific binding, posing challenges for drug development.[3][6]

On the other hand, PEG linkers , composed of repeating ethylene glycol units, are inherently hydrophilic.[7] Their incorporation into PROTACs generally enhances aqueous solubility and can improve pharmacokinetic profiles.[8][9] The flexibility of the PEG chain can also be beneficial for the formation of a stable and productive ternary complex.[9] However, very long PEG chains can increase the polar surface area, which may hinder cell permeability, and they can be more susceptible to metabolic degradation compared to alkyl chains.[3][4]

At a Glance: Tetraethyl decane-1,10-diylbis(phosphonate) vs. PEG Linkers

FeatureTetraethyl decane-1,10-diylbis(phosphonate) (Alkyl-Phosphonate)PEG Linkers
Composition Long alkyl chain with terminal phosphonate estersRepeating ethylene glycol units
Hydrophilicity Hydrophobic/LipophilicHydrophilic
Aqueous Solubility Generally lower, can be challengingGenerally higher, improves PROTAC solubility
Cell Permeability Can be enhanced due to lipophilicityCan be enhanced by improving solubility and adopting folded conformations
Metabolic Stability Generally considered metabolically stableCan be more susceptible to metabolism
Ternary Complex Formation Flexibility of the alkyl chain can allow for productive complex formationFlexibility and hydrophilicity can facilitate stable ternary complex formation
Synthesis Synthetically accessibleCan be more synthetically challenging and costly

The Impact on PROTAC Performance: A Data-Driven Comparison

The choice of linker can dramatically influence the degradation efficiency of a PROTAC, typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

While direct comparative data for PROTACs utilizing Tetraethyl decane-1,10-diylbis(phosphonate) is limited, we can infer its performance based on studies comparing alkyl and PEG linkers. For instance, in a series of Bruton's tyrosine kinase (BTK) degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths.[8] This was attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, facilitating ternary complex formation.[8]

However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. In some cases, the increased lipophilicity of an alkyl linker can be advantageous. For example, studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[]

The phosphonate moieties in Tetraethyl decane-1,10-diylbis(phosphonate) may also offer unique properties. Phosphonates are known to interact with biological systems and can influence cellular uptake and retention.[10] This could potentially modulate the pharmacokinetic profile of the PROTAC in a manner distinct from a simple alkyl chain.

Ultimately, the selection of the ideal linker often requires empirical testing of a variety of linker types and lengths to identify the most effective PROTAC candidate for a given biological system.[3]

Experimental Workflows: From Synthesis to Degradation

To aid researchers in the evaluation of these linker types, we provide the following generalized experimental workflows.

Visualizing the PROTAC Mechanism and Evaluation Workflow

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker Linker (Alkyl-Phosphonate or PEG) Linker->PROTAC Cell_Culture Cell Culture & Treatment PROTAC->Cell_Culture Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Cell_Culture->Ternary_Complex Degradation Protein Degradation Assay (Western Blot) Cell_Culture->Degradation Data_Analysis Data Analysis (DC50, Dmax) Ternary_Complex->Data_Analysis Degradation->Data_Analysis

Caption: General workflow for PROTAC synthesis and biological evaluation.

Protocol 1: Synthesis of a PROTAC with an Alkyl-Phosphonate Linker

This protocol provides a generalized approach for the synthesis of a PROTAC using a bifunctional alkyl-phosphonate linker like Tetraethyl decane-1,10-diylbis(phosphonate). This typically involves sequential coupling reactions.

Materials:

  • Protein of Interest (POI) ligand with a reactive handle (e.g., amine or carboxylic acid)

  • E3 ligase ligand with a reactive handle (e.g., amine or carboxylic acid)

  • Tetraethyl decane-1,10-diylbis(phosphonate) or a similar bifunctional alkyl-phosphonate linker

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reagents for deprotection if necessary (e.g., TFA for Boc deprotection)

  • Analytical and preparative HPLC

  • Mass spectrometer and NMR for characterization

Procedure:

  • First Coupling Reaction:

    • Dissolve the POI ligand (1.0 equivalent) and the bifunctional alkyl-phosphonate linker (1.1 equivalents) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the resulting POI ligand-linker conjugate using preparative HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

  • Deprotection (if necessary):

    • If the other end of the linker is protected (e.g., with a Boc group), dissolve the purified conjugate in a suitable solvent (e.g., DCM).

    • Add the deprotection reagent (e.g., TFA) and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Second Coupling Reaction:

    • Dissolve the deprotected POI ligand-linker conjugate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add the coupling reagent and base as in the first step.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Confirm the identity, purity, and structure of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Synthesis of a PROTAC with a PEG Linker

This protocol outlines a general method for synthesizing a PROTAC using a bifunctional PEG linker.

Materials:

  • Protein of Interest (POI) ligand with a reactive handle

  • E3 ligase ligand with a reactive handle

  • Bifunctional PEG linker (e.g., amine-PEG-acid)

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Analytical and preparative HPLC

  • Mass spectrometer and NMR for characterization

Procedure:

The procedure is similar to the alkyl-phosphonate linker synthesis, involving sequential amide coupling reactions. The choice of coupling strategy will depend on the functional groups present on the POI ligand, E3 ligase ligand, and the PEG linker.[11]

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This assay is fundamental for quantifying the reduction in the level of the target protein following PROTAC treatment.[1][12]

Materials:

  • A relevant cell line expressing the POI

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points.

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • Western Blotting:

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the POI and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

  • Signal Detection and Data Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values from the dose-response curve.

Protocol 4: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay is used to assess the formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.[13][14]

Materials:

  • Purified, tagged POI

  • Purified, tagged E3 ligase complex

  • Synthesized PROTAC

  • TR-FRET compatible antibodies or reagents (e.g., terbium-labeled anti-tag antibody and a fluorescently labeled anti-tag antibody)

  • Assay buffer

  • Microplate reader with TR-FRET capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add the tagged POI, tagged E3 ligase, and the corresponding TR-FRET antibody pair.

    • Add a serial dilution of the PROTAC to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature to allow for complex formation.

    • Measure the TR-FRET signal on a compatible microplate reader.

  • Data Analysis:

    • An increase in the TR-FRET signal indicates the formation of the ternary complex.

    • Plot the signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with PROTACs.

Conclusion: A Tale of Two Linkers

The choice between a hydrophobic alkyl-phosphonate linker like Tetraethyl decane-1,10-diylbis(phosphonate) and a hydrophilic PEG linker is a critical decision in PROTAC design, with significant consequences for the resulting molecule's properties and performance. Alkyl-phosphonate linkers offer potential advantages in terms of metabolic stability and cell permeability due to their lipophilic nature. In contrast, PEG linkers can enhance aqueous solubility and provide conformational flexibility that may favor the formation of a stable ternary complex.

Ultimately, the optimal linker is not a one-size-fits-all solution but is instead highly dependent on the specific biological context. A thorough understanding of the interplay between the linker's physicochemical properties and the overall molecular characteristics of the PROTAC is essential for the rational design of effective protein degraders. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs with both linker types, enabling researchers to empirically determine the best path forward for their specific target and therapeutic goals.

References

  • BenchChem. (2025).
  • LifeSensors. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of PEG vs. Alkyl Linkers in Pomalidomide-Based PROTACs.
  • BenchChem. (2025). Synthesizing PROTACs with a PEG8 Linker: A Detailed Guide for Researchers.
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • MedChemExpress. (n.d.).
  • BenchChem. (2025). Alkyl vs.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Flexible PEG Linkers.
  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
  • BenchChem. (2025).
  • Profacgen. (n.d.).
  • BenchChem. (2025). A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs.
  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
  • BenchChem. (2025). comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • BenchChem. (2025).
  • PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • PMC - PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
  • ChemRxiv. (n.d.).
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • BenchChem. (2025). Evaluating PROTAC Efficacy: A Comparative Guide to Linker Chemistry, Featuring m-PEG4-phosphonic acid ethyl ester.
  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
  • PMC - NIH. (n.d.).
  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • Open Exploration Publishing. (2020).
  • MCE. (n.d.).
  • BOC Sciences. (2025). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective.
  • Semantic Scholar. (2022).
  • ResearchGate. (2020).
  • PubMed. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • BroadPharm. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

A Senior Application Scientist's Guide to Alkyl Chain Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of a target protein by harnessing the cell's own ubiquitin-proteasome system.[1][2] This process is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1][3][4] The chemical linker connecting the target-binding and E3-binding ends of the PROTAC is far from a passive spacer; its architecture is a master regulator of the entire degradation process.[1][2]

This guide provides a comparative analysis of alkyl chain linkers, one of the most common motifs in PROTAC design, and their polyethylene glycol (PEG) counterparts. We will explore how subtle changes in linker length, composition, and rigidity can dramatically influence degradation efficiency, supported by experimental data and detailed protocols to guide your own linker optimization workflows.

The Central Role of the Linker in PROTAC Efficacy

The linker is the dynamic backbone of a PROTAC molecule.[] Its primary role is to position the target protein and the E3 ligase in a spatially favorable orientation to facilitate the transfer of ubiquitin, marking the target for proteasomal degradation.[6] An optimal linker must strike a delicate balance between several factors:

  • Ternary Complex Formation and Stability: The linker's length and flexibility dictate the ability of the PROTAC to induce a productive ternary complex.[3][] A well-designed linker can foster favorable protein-protein interactions, enhancing the stability and cooperativity of the complex.[1]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—key attributes for any potential therapeutic.[7][8]

  • Selectivity: Adjusting the linker's structure can fine-tune the targeting of specific proteins, even among closely related family members, thereby expanding therapeutic options.[3][8]

The optimization of a PROTAC linker is an iterative process of design, synthesis, and biological evaluation, aimed at identifying the structure that yields the most potent and selective degradation of the target protein.[1]

PROTAC Mechanism of Action: A Visual Overview

The efficacy of a PROTAC hinges on its ability to bring a target Protein of Interest (POI) and an E3 ligase into proximity, leading to ubiquitination and subsequent degradation by the 26S proteasome.[6] This intricate process is initiated by the formation of the key ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex Bridges E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation workflow.

Comparative Analysis: Alkyl vs. PEG Linkers

Alkyl and polyethylene glycol (PEG) chains are the most widely used flexible linkers in PROTAC design, largely due to their synthetic accessibility.[][10][] However, their distinct chemical properties can lead to significant differences in PROTAC performance.

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[10][12]Repeating ethylene glycol units.[10][12]
Hydrophilicity Generally hydrophobic.[10][12]Inherently hydrophilic.[3][10]
Solubility May limit aqueous solubility of the PROTAC.[10][12]Generally improves aqueous solubility.[10]
Cell Permeability Can improve permeability due to hydrophobicity.[13]Can enhance permeability by adopting folded conformations that shield polar groups.[10]
Metabolic Stability Generally possess good metabolic stability.[10]May be more susceptible to metabolism in vivo.[10]
Conformation Tend to adopt more elongated conformations.Exhibit increased plasticity and can adopt folded conformations.[10]
Impact of Linker Length on Degradation

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[7][8]

  • Too short: A linker that is too short can create steric clashes, preventing the simultaneous binding of the target and E3 ligase, thus failing to form a productive ternary complex.[][14]

  • Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[][14]

Studies have shown a clear relationship between linker length and degradation potency. For example, in a series of PROTACs targeting the Estrogen Receptor (ER), those with hydrocarbon chain lengths of 16 atoms or less demonstrated superior degradation compared to those with longer linkers.[15][16]

Table 1: Influence of Alkyl Linker Length on ER Degradation Data synthesized from studies on ER degraders recruiting the VHL E3 ligase.[15]

PROTACLinker Length (atoms)ER Degradation at 10 µM (% of control)
11 9~25%
12 12~15%
13 16~10%
14 19~60%
15 21~90%

This data clearly illustrates that an optimal linker length exists to maximize the interaction between the target protein and the E3 ligase, leading to efficient degradation.[15]

Impact of Linker Composition on Degradation and Permeability

The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker can profoundly affect a PROTAC's drug-like properties.[13] A major hurdle in PROTAC development is their tendency to have high molecular weight and lipophilicity, which can lead to poor solubility.[13]

  • PEG linkers are often incorporated to increase the overall hydrophilicity and aqueous solubility of the molecule.[3][12][13]

  • Alkyl linkers , while more hydrophobic, can improve cell permeability, which is essential for reaching intracellular targets.[13]

Table 2: Influence of Linker Composition on Degradation and Permeability Data synthesized from studies on SMARCA2-targeting PROTACs.

PROTACLinker TypeDC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)
Compound A C8 Alkyl15.00.8
Compound B PEG35.02.5

In this example, the PROTAC with the PEG3 linker (Compound B) not only shows improved potency (lower DC50) but also significantly better cell permeability compared to its alkyl chain counterpart. This is attributed to the PEG linker's ability to form intramolecular hydrogen bonds, creating a more compact, less polar conformation that can more easily traverse the cell membrane.[10]

Experimental Workflows for Linker Optimization

A systematic approach is required to identify the optimal linker for a given PROTAC. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular degradation assessment.

Linker_Optimization_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Biophysical Analysis cluster_cellular 3. Cellular Activity Assessment cluster_validation 4. Lead Optimization & Validation Design Design Linker Library (Vary Length & Composition) Synthesis Synthesize PROTACs Design->Synthesis Binding Binary Binding Assays (SPR, FP, ITC) Measure Kd to POI & E3 Synthesis->Binding Ternary Ternary Complex Assays (SPR, TR-FRET) Measure Cooperativity (α) Binding->Ternary Permeability Cell Permeability Assays (e.g., Caco-2, NanoBRET) Ternary->Permeability Degradation Degradation Assays (Western Blot, In-Cell Western) Determine DC50 & Dmax Permeability->Degradation Ubiquitination Target Ubiquitination Assays (IP, TR-FRET) Degradation->Ubiquitination Selectivity Selectivity Profiling (Proteomics) Ubiquitination->Selectivity MOA Mechanism of Action Validation (Proteasome & E3 Ligase Inhibitors) Selectivity->MOA MOA->Design Iterate

Caption: Iterative workflow for PROTAC linker optimization.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol provides a standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) for a set of PROTACs with varying linkers.

Materials:

  • Cell line expressing the target protein of interest (POI).

  • Cell culture medium, FBS, and supplements.

  • PROTAC compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Gel electrophoresis and Western blotting equipment.

Procedure:

  • Cell Seeding: Seed cells in 12-well or 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC compounds in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

  • Incubation: Remove the old medium from the cells and add the medium containing the PROTAC dilutions. Incubate for a predetermined time (e.g., 18-24 hours). The optimal incubation time may need to be determined empirically.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes with occasional agitation.

  • Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane with a loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Fluorescence Polarization (FP) for Ternary Complex Cooperativity

This biophysical assay is used to measure the binding affinities and determine if the formation of the ternary complex is cooperative.

Objective: To quantify the binding affinity of the PROTAC to the E3 ligase and the POI individually, and to assess the cooperativity (α) of ternary complex formation.

Materials:

  • Fluorescently labeled ligand for either the POI or the E3 ligase.

  • Purified recombinant POI.

  • Purified recombinant E3 ligase (e.g., VHL/ElonginB/ElonginC complex).

  • PROTAC compounds.

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • 384-well, low-volume, black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Binary Binding Affinity (PROTAC vs. Fluorescent Probe):

    • Prepare a solution of the fluorescent probe at a fixed concentration (typically at or below its Kd for the target protein).

    • Prepare serial dilutions of the PROTAC compound.

    • In a 384-well plate, add the fluorescent probe, the target protein (POI or E3), and the PROTAC dilutions.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the FP signal against the PROTAC concentration to determine the binding affinity (Ki or IC50).

  • Ternary Complex Formation and Cooperativity:

    • This experiment is performed as a competition assay.

    • Prepare a solution containing the fluorescent probe and its target protein (e.g., fluorescent E3 ligand + E3 ligase).

    • Prepare serial dilutions of the PROTAC.

    • Prepare several fixed concentrations of the "third partner" protein (the POI in this case).

    • In the plate, add the fluorescent probe/protein complex, the PROTAC dilutions, and the different fixed concentrations of the POI (including a zero-POI control).

    • Incubate and measure fluorescence polarization as before.

  • Data Analysis:

    • The IC50 of the PROTAC for displacing the fluorescent probe will shift in the presence of the third partner protein.

    • If the IC50 decreases (PROTAC binds more tightly) in the presence of the third partner, it indicates positive cooperativity.

    • If the IC50 increases, it indicates negative cooperativity.

    • The cooperativity factor (α) is calculated as the ratio of the binary binding affinities to the ternary complex affinity (α = Kd_binary / Kd_ternary). An α > 1 indicates positive cooperativity.

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, directly influencing every aspect of its pharmacological profile from ternary complex formation to cell permeability and degradation efficacy.[3] While simple alkyl and PEG chains have been the workhorses of the field, the trend is shifting towards more sophisticated linker designs.[7][8] Researchers are increasingly exploring linkers with controlled rigidity, such as those incorporating piperazine or alkyne motifs, to pre-organize the PROTAC into a bioactive conformation.[][8]

The traditional "trial-and-error" approach to linker optimization is gradually being replaced by more rational, structure-guided methods.[7] Advances in structural biology and computational modeling will be essential to gain a deeper understanding of the dynamics of PROTAC-induced ternary complexes, paving the way for the design of next-generation degraders with superior potency, selectivity, and drug-like properties.[7][8]

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024).
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis - Benchchem.
  • The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide - Benchchem.
  • Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (2024).
  • Impact of linker length on the activity of PROTACs - PMC - NIH.
  • A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs - Benchchem.
  • Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers - Benchchem.
  • Impact of linker length on the activity of PROTACs - ResearchGate.
  • Current strategies for the design of PROTAC linkers: a critical review - PubMed. (2020).
  • comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine) - Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (2020).
  • Linkers in PROTACs - Precise PEG.
  • Application Notes and Protocols for Assessing PROTAC Ternary Complex Formation - Benchchem.
  • Overview of PROTAC Linkers: Types and Design - BOC Sciences.
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020).

Sources

A Comparative Guide to Linker Efficacy: The Role of Tetraethyl decane-1,10-diylbis(phosphonate) in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of Targeted Therapeutics

In the intricate world of modern drug development, the focus has shifted from systemic agents to precision therapeutics that act specifically at the site of disease. This paradigm shift has elevated the importance of bifunctional molecules, such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and bone-targeting agents. The success of these sophisticated constructs hinges on a critical, yet often underappreciated, component: the linker. The linker is not merely a passive spacer; it is a key determinant of a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.

This guide provides an in-depth comparison of Tetraethyl decane-1,10-diylbis(phosphonate), a flexible alkyl-based bisphosphonate linker, against other prevalent linker technologies. We will dissect the causal relationships between linker structure and function, supported by experimental data and protocols, to empower researchers in selecting the optimal linker for their specific application, be it targeted protein degradation or bone-specific drug delivery.

Featured Linker Profile: Tetraethyl decane-1,10-diylbis(phosphonate)

Tetraethyl decane-1,10-diylbis(phosphonate) is an organophosphorus compound characterized by a ten-carbon alkyl chain flanked by two diethyl phosphonate ester groups.[1]

  • Molecular Formula: C₁₈H₄₀O₆P₂[1]

  • Molecular Weight: 414.45 g/mol [1]

  • Primary Application: It serves primarily as a stable, non-cleavable linker in the synthesis of PROTACs.[1][2][3]

  • Key Structural Attributes:

    • Decane Chain: The long C10 alkyl backbone provides significant lipophilicity and conformational flexibility. This unique length is engineered to achieve an optimal balance between cellular permeability and the spatial orientation required for inducing proximity between a target protein and an E3 ligase in PROTACs.[1]

    • Phosphonate Esters: The P-C bond of the phosphonate is resistant to enzymatic cleavage, imparting high metabolic stability.[4] The ethyl ester groups render the molecule neutral, masking the negative charge of the phosphonic acids to facilitate cell membrane passage. These esters function as a prodrug moiety, as they can be hydrolyzed by intracellular esterases to reveal the active phosphonic acids.[4][5]

Comparative Analysis of Linker Performance Metrics

The efficacy of a linker is context-dependent. A linker ideal for a PROTAC may be suboptimal for bone targeting. Here, we compare Tetraethyl decane-1,10-diylbis(phosphonate) against other linkers across three critical performance axes.

Linker Backbone: Impact on Spacing, Solubility, and Pharmacokinetics

The chemical nature of the linker's backbone dictates its physical properties. The choice between a lipophilic alkyl chain, a hydrophilic polyethylene glycol (PEG) chain, or a rigid aromatic system is a critical design decision.

  • Tetraethyl decane-1,10-diylbis(phosphonate) (Alkyl-based): Its long alkyl chain offers flexibility, allowing the two ends of the conjugate to adopt a wide range of conformations. This can be advantageous in PROTAC design, where finding the optimal ternary complex geometry is crucial. However, high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding.[1]

  • PEG-based Linkers: These linkers enhance hydrophilicity, which can improve the solubility of the entire conjugate, reduce aggregation, and prolong circulation half-life.

  • Rigid Aromatic Linkers: These provide conformational constraint, which can be beneficial when a specific, fixed distance and orientation between the payload and the targeting moiety are required for optimal activity.

Caption: Comparison of linker backbone types.

Data Summary: Physicochemical Properties of Linker Backbones

Linker Type Key Property Advantage Potential Drawback
Alkyl (e.g., Decane) Lipophilic, Flexible Good cell permeability, conformational freedom.[1] Poor aqueous solubility, potential for non-specific binding.
PEG Hydrophilic, Flexible High solubility, long circulation time. Potential for immunogenicity.

| Rigid (e.g., Phenyl) | Conformationally Restricted | Precise spatial control. | May not achieve optimal orientation, lower solubility. |

Bone Targeting Efficiency: The Role of the Bisphosphonate Headgroup

Bisphosphonates are renowned for their high affinity for hydroxyapatite (HAp), the primary mineral component of bone.[6][7] This property makes them exceptional targeting moieties for delivering therapeutics to the skeleton.[8][9] The efficacy of bone targeting is heavily influenced by the structure of the bisphosphonate itself.

  • Tetraethyl decane-1,10-diylbis(phosphonate) (as a prodrug): In its ester form, this linker has low affinity for HAp. Strong bone binding requires the presence of free phosphonic acid groups to chelate calcium ions.[9] Therefore, for bone targeting applications, this linker relies on in vivo hydrolysis of the ethyl esters to unmask the active bone-homing moiety.

  • Nitrogen-containing Bisphosphonates (N-BPs): Linkers derived from N-BPs like alendronate, risedronate, and zoledronate exhibit significantly higher binding affinity to bone compared to non-N-BPs.[10][11] Their antiresorptive potencies can be 100 to 10,000 times greater than first-generation bisphosphonates.[11]

Experimental Protocol: Hydroxyapatite (HAp) Binding Assay

This assay quantitatively measures the affinity of a conjugate for bone mineral.

  • Preparation: Synthesize HAp powder and prepare a stock solution of the bisphosphonate-containing conjugate in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

  • Incubation: Add a known amount of HAp powder to a tube containing the conjugate solution. Incubate at 37°C with gentle agitation for a set period (e.g., 2-4 hours) to reach binding equilibrium.

  • Separation: Centrifuge the mixture to pellet the HAp powder. Carefully collect the supernatant, which contains the unbound conjugate.

  • Quantification: Measure the concentration of the conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the payload is chromophoric, or LC-MS).

  • Calculation: The percentage of bound conjugate is calculated by subtracting the amount in the supernatant from the initial total amount.

Causality: The choice of a high-affinity N-BP like alendronate over a simpler phosphonate is a deliberate experimental choice to maximize the concentration of the payload at the bone surface, thereby increasing local efficacy and reducing systemic exposure.[12]

Caption: Workflow for a Hydroxyapatite (HAp) binding assay.

Data Summary: Relative Bone Affinity of Bisphosphonate Headgroups

Bisphosphonate Type Relative HAp Binding Affinity Key Structural Feature Reference
Zoledronate ++++ Imidazole ring (N-BP) [11]
Alendronate +++ Primary amino group (N-BP) [11]
Etidronate + Hydroxyl group (Non-N-BP) [11]

| Phosphonate Esters | - (requires hydrolysis) | Esterified phosphonic acid |[9] |

Linker Stability & Payload Release Strategy

The stability of the linker in circulation is paramount. A premature release of the payload can lead to systemic toxicity and reduced efficacy. Linkers are broadly categorized as non-cleavable or cleavable.

  • Tetraethyl decane-1,10-diylbis(phosphonate) (Non-cleavable Backbone): The P-C-P backbone is metabolically robust.[9] This ensures the payload and targeting moiety remain connected until the entire conjugate is internalized and processed by the cell. This is often the preferred strategy for PROTACs, where the entire molecule is required for its mechanism of action.[1]

  • Cleavable Linkers: These are designed to release the payload in response to a specific trigger in the target microenvironment. This is a "smart" delivery strategy.[6]

    • pH-Sensitive (e.g., Hydrazone): Stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes, lysosomes, or tumors (~pH 5.0-6.5).[12]

    • Enzyme-Sensitive (e.g., Cathepsin-cleavable peptide): Stable in circulation but are cleaved by enzymes that are overexpressed at the disease site, such as cathepsins secreted by osteoclasts during bone resorption.[6]

    • Redox-Sensitive (e.g., Disulfide): Stable in the oxidizing environment of the bloodstream but are rapidly cleaved in the reducing intracellular environment (e.g., high glutathione concentration).

Experimental Protocol: Plasma Stability Assay

This assay evaluates how long a conjugate remains intact in a biological matrix.

  • Incubation: The test conjugate is incubated in fresh human or mouse plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Protein Precipitation: A cold organic solvent (e.g., acetonitrile) is added to each aliquot to precipitate plasma proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS to measure the concentration of the remaining intact conjugate.

  • Half-life Calculation: The data is plotted as concentration versus time, and the half-life (t₁/₂) is calculated.

Causality: Comparing a stable phosphonate ester to a labile POM-ester is crucial. While POM-esters can lead to faster payload activation, their rapid plasma metabolism can limit in vivo applications.[13][14] The choice reflects a trade-off between speed of action and systemic stability.

Data Summary: Stability of Different Linker Chemistries in Human Plasma

Linker/Prodrug Type Cleavage Mechanism Typical Plasma Half-life (t₁/₂) Suitability
Phosphonate (P-C bond) Non-cleavable backbone Very High (>24h) PROTACs, Stable Conjugates[9]
Hydrazone Acid Hydrolysis Stable at pH 7.4, labile at pH <6 Tumor/Endosomal Release[12]
Disulfide Reduction Stable in plasma, labile intracellularly Intracellular Release
POM Phosphonate Ester Esterase Hydrolysis Very Short (~8-15 min) Rapid intracellular activation[14]

| Ethyl Phosphonate Ester | Esterase Hydrolysis | Moderate to High | Prodrug with improved stability[4][5] |

Conclusion: Selecting the Right Tool for the Job

Tetraethyl decane-1,10-diylbis(phosphonate) is a highly effective linker, particularly within the domain of PROTAC synthesis. Its long, flexible alkyl chain provides the necessary spatial parameters for ternary complex formation, while its stable phosphonate ester structure ensures the integrity of the bifunctional molecule and facilitates cell entry.[1]

However, no single linker is universally superior. The optimal choice is dictated by the therapeutic strategy:

  • For PROTACs requiring a stable, lipophilic tether, an alkyl-based bisphosphonate linker like Tetraethyl decane-1,10-diylbis(phosphonate) is an excellent choice.

  • For bone-targeting applications requiring maximum affinity, a conjugate with a free N-containing bisphosphonate (e.g., alendronate) is preferable.[11]

  • For therapies requiring payload release within a specific cellular compartment, a cleavable linker (e.g., hydrazone or disulfide) is necessary.[6][12]

Ultimately, linker design is a multi-parameter optimization problem. By understanding the fundamental principles of how linker structure influences stability, solubility, and targeting, researchers can make informed decisions to engineer more effective and safer targeted therapeutics.

References

  • Lin, T., et al. (2020). Targeted Delivery Systems for Molecular Therapy in Skeletal Disorders. PMC, NIH. Retrieved from [Link]

  • Pacheco, F., et al. (2014). Ligand-Modified Aminobisphosphonate for Linking Proteins to Hydroxyapatite and Bone Surface. PMC, PubMed Central. Retrieved from [Link]

  • Ebetino, F. H., et al. (2019). Bisphosphonates for delivering drugs to bone. PMC, NIH. Retrieved from [Link]

  • Farrell, K. B., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. PMC, NIH. Retrieved from [Link]

  • Amsbio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate), AMS.T17051-100-MG. Retrieved from [Link]

  • Hsiao, C. C., et al. (2019). Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. PMC, NIH. Retrieved from [Link]

  • Tzeng, S. Y., et al. (2023). Advances in Bone-Targeting Drug Delivery: Emerging Strategies Using Adeno-Associated Virus. PMC, NIH. Retrieved from [Link]

  • Hsiao, C. C., et al. (2020). Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization. ACS Publications. Retrieved from [Link]

  • Cole, L. E., et al. (2016). Targeted delivery to bone and mineral deposits using bisphosphonate ligands. Aerospace and Mechanical Engineering. Retrieved from [Link]

  • Pitarresi, G., et al. (2015). Bisphosphonate–polyaspartamide conjugates as bone targeted drug delivery systems. Journal of Materials Chemistry B. Retrieved from [Link]

  • Hsiao, C. C., et al. (2019). Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. University of Iowa. Retrieved from [Link]

  • Mehellou, Y., et al. (2018). Phosphonate prodrugs: an overview and recent advances. PMC, NIH. Retrieved from [Link]

  • Hsiao, C. C., et al. (2018). Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. NIH. Retrieved from [Link]

  • Tao, Y., et al. (2021). Development of Bisphosphonate-Conjugated Antibiotics to Overcome Pharmacodynamic Limitations of Local Therapy: Initial Results with Carbamate Linked Sitafloxacin and Tedizolid. MDPI. Retrieved from [Link]

  • Farrell, K. B., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. PubMed, NIH. Retrieved from [Link]

  • Zrazhevskiy, P., et al. (2021). Combination of Coordination and Releasable Covalent Binding for the Delivery of Antisense Therapeutics by Bisphosphonate-Hyaluronan-Oligonucleotide Conjugates. ACS Applied Polymer Materials. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems. PubMed Central. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Bone-Targeted Drug Delivery Systems. Retrieved from [Link]

  • Reyes-Garcés, C. A., et al. (2018). Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases. PMC, NIH. Retrieved from [Link]

  • Fotsing, J. R., et al. (2016). Macromolecular co-conjugate of bisphosphonate : synthesis and kinetic drug release study. University of Johannesburg. Retrieved from [Link]

  • Liu, Y., et al. (2022). Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease. Frontiers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate) (CAT#: ADC-L-M0017). Retrieved from [Link]

  • ResearchGate. (2022). Comparative Efficacy of Bisphosphonates to Prevent Fracture in Men with Osteoporosis: A Systematic Review with Network Meta-Analyses. Retrieved from [Link]

  • Biotech Hub Africa. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

  • Reid, I. R. (2005). Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Retrieved from [Link]

  • Merlotti, D., et al. (2007). Comparison of different intravenous bisphosphonate regimens for Paget's disease of bone. PubMed. Retrieved from [Link]

  • Jeyabalan, J., et al. (2020). Assessing the Effectiveness of Bisphosphonates for the Prevention of Fragility Fractures: An Updated Systematic Review and Network Meta‐Analyses. PubMed Central. Retrieved from [Link]

  • Reid, I. R. (2005). Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Dove Medical Press. Retrieved from [Link]

  • PubChem. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate) | C18H40O6P2 | CID 23420078. Retrieved from [Link]

  • Liu, S., et al. (2016). Efficacy and Safety of Different Bisphosphonates for Bone Loss Prevention in Kidney Transplant Recipients: A Network Meta-Analysis of Randomized Controlled Trials. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Giraud, F., et al. (2017). New prospects for the synthesis of N-alkyl phosphonate/phosphonic acid-bearing oligo-chitosan. RSC Advances. Retrieved from [Link]

  • E-Ampornpun, N., et al. (2021). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PMC, NIH. Retrieved from [Link]

Sources

A Comparative Guide to the Cellular Performance of Tetraethyl decane-1,10-diylbis(phosphonate): A Proposed Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Novel Bisphosphonate

To our fellow researchers, scientists, and drug development professionals, this guide delves into the prospective cellular activities of Tetraethyl decane-1,10-diylbis(phosphonate). While this molecule is commercially available, primarily utilized as a chemical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3], its intrinsic biological performance as a bisphosphonate remains largely unexplored in peer-reviewed literature. Bisphosphonates as a class are well-documented for their potent effects on various cell types, particularly their inhibitory action on osteoclasts and anti-tumor activities[4][5][6]. This guide, therefore, serves as a comprehensive, albeit prospective, framework for evaluating the efficacy of Tetraethyl decane-1,10-diylbis(phosphonate) across different cell lines.

We will present a series of robust experimental protocols designed to rigorously assess its performance in comparison to well-characterized, clinically relevant bisphosphonates. The objective is to provide a clear, actionable roadmap for researchers to generate empirical data, thereby elucidating the potential of this compound as a standalone therapeutic agent or a valuable tool in cell biology research.

Comparative Framework: Benchmarking Against Established Alternatives

To ascertain the unique performance profile of Tetraethyl decane-1,10-diylbis(phosphonate), a direct comparison with established nitrogen-containing bisphosphonates (N-BPs) and non-nitrogen-containing bisphosphonates is essential. We propose the following compounds as benchmarks:

  • Zoledronate: A potent, third-generation N-BP known for its strong inhibition of farnesyl pyrophosphate synthase (FPPS) and induction of apoptosis in various cancer cell lines[5][7].

  • Pamidronate: A second-generation N-BP with a well-documented history in treating bone metastases and a known inducer of apoptosis[7][8].

  • Clodronate: A non-nitrogen-containing bisphosphonate that is metabolized into a non-hydrolyzable ATP analog, inducing apoptosis through a different mechanism than N-BPs.

The central hypothesis is that the long alkyl chain of Tetraethyl decane-1,10-diylbis(phosphonate) may influence its cellular uptake, intracellular localization, and ultimately, its cytotoxic and apoptotic potential.

Proposed Experimental Evaluation: A Multi-faceted Approach

A thorough investigation into the cellular effects of Tetraethyl decane-1,10-diylbis(phosphonate) necessitates a multi-pronged experimental strategy. The following assays are proposed to provide a comprehensive performance profile.

Cell Viability and Proliferation Assays

The initial step is to determine the dose-dependent effect of the compound on the viability and proliferation of a panel of cancer cell lines.

Proposed Cell Lines:

  • PC-3 and DU145 (Prostate Cancer): Selected based on studies demonstrating the sensitivity of prostate cancer cells to bisphosphonate treatment[7].

  • MCF-7 (Breast Cancer): A well-characterized breast cancer cell line responsive to bisphosphonate-induced apoptosis[8].

  • U-2 OS (Osteosarcoma): A relevant cell line to assess activity in a primary bone tumor context.

  • RAW 264.7 (Macrophage-like): To evaluate potential effects on osteoclast precursor cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Tetraethyl decane-1,10-diylbis(phosphonate), Zoledronate, Pamidronate, and Clodronate (e.g., from 0.1 µM to 100 µM). Treat the cells with the compounds for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).

  • MTT Incubation: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound at each time point.

Hypothetical Data Summary:

CompoundCell LineIC50 (µM) at 48h
Tetraethyl decane-1,10-diylbis(phosphonate)PC-3To be determined
ZoledronatePC-3Expected low µM
PamidronatePC-3Expected mid µM
ClodronatePC-3Expected high µM
Tetraethyl decane-1,10-diylbis(phosphonate)MCF-7To be determined
ZoledronateMCF-7Expected low µM
PamidronateMCF-7Expected mid µM
ClodronateMCF-7Expected high µM
Apoptosis Induction Analysis

To understand the mechanism of cell death induced by Tetraethyl decane-1,10-diylbis(phosphonate), it is crucial to quantify apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Hypothetical Data Summary:

Compound (at IC50)Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
Tetraethyl decane-1,10-diylbis(phosphonate)PC-3To be determinedTo be determined
ZoledronatePC-3Expected significant increaseExpected significant increase
Vehicle ControlPC-3BaselineBaseline

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clear overview of the proposed investigation and the potential mechanism of action, the following diagrams are presented.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Select & Culture Cell Lines (PC-3, MCF-7, U-2 OS, RAW 264.7) seed Seed Cells in Appropriate Plates start->seed treat Treat Cells for 24, 48, 72 hours seed->treat compounds Prepare Serial Dilutions: - Tetraethyl decane-1,10-diylbis(phosphonate) - Zoledronate - Pamidronate - Clodronate compounds->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis ic50 IC50 Determination viability->ic50 flow Flow Cytometry Analysis apoptosis->flow compare Comparative Performance Analysis ic50->compare flow->compare

Caption: Proposed experimental workflow for evaluating the cellular performance of Tetraethyl decane-1,10-diylbis(phosphonate).

PutativeMechanism cluster_pathway Putative N-BP Mechanism of Action mevalonate Mevalonate Pathway fpps Farnesyl Pyrophosphate Synthase (FPPS) mevalonate->fpps inhibition by N-BPs ggpp Geranylgeranyl Pyrophosphate (GGPP) prenylation Protein Prenylation (e.g., Ras, Rho, Rab) ggpp->prenylation fpps->ggpp signaling Intracellular Signaling prenylation->signaling apoptosis Apoptosis signaling->apoptosis compound Tetraethyl decane-1,10-diylbis(phosphonate) (Hypothesized N-BP like activity) compound->fpps Potential Inhibition?

Caption: Hypothesized mechanism of action for Tetraethyl decane-1,10-diylbis(phosphonate) based on known N-BP pathways.

Concluding Remarks and Future Directions

This guide outlines a foundational strategy to systematically evaluate the cellular performance of Tetraethyl decane-1,10-diylbis(phosphonate). The proposed experiments will generate crucial data on its dose-dependent cytotoxicity and its ability to induce apoptosis in various cancer cell lines. By comparing its performance against well-established bisphosphonates, the scientific community can gain valuable insights into its potential as a novel therapeutic agent or a research tool.

Future investigations should aim to elucidate the specific molecular mechanisms of action. This could involve assessing its impact on the mevalonate pathway, measuring the inhibition of farnesyl pyrophosphate synthase, and analyzing its effects on downstream signaling proteins. The long-term goal is to build a comprehensive understanding of this compound's biological activity, paving the way for potential translational applications.

References

  • Bisphosphonates and Cancer-Induced Bone Disease: Beyond Their Antiresorptive Activity. (2005). Cancer Research, 65(12), 4971-4974. [Link]

  • Lee, M. V., Fong, E. M., Singer, F. R., & Guenette, R. S. (2001). Bisphosphonate treatment inhibits the growth of prostate cancer cells. Cancer Research, 61(7), 2602-2608. [Link]

  • Fromigué, O., Lagneaux, L., & Body, J. J. (2000). Bisphosphonates antagonise bone growth factors' effects on human breast cancer cells survival. British Journal of Cancer, 83(6), 818-824. [Link]

  • Marra, M., & Chiuso, F. (2017). Bisphosphonates and Cancer: What Opportunities from Nanotechnology?. Molecules, 22(5), 799. [Link]

  • Li, Y., & Li, X. (2021). Delivery methods of bisphosphonates & bone tumors. Drug Design, Development and Therapy, 15, 5133-5145. [Link]

  • Tetraethyl decane-1,10-diylbis(phosphonate), AMS.T17051-100-MG | Amsbio. (n.d.). Retrieved from [Link]

  • Tetraethyl decane-1,10-diylbis(phosphonate) (CAT#: ADC-L-M0017) - Creative Biolabs. (n.d.). Retrieved from [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Decane and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Arbiter of PROTAC Selectivity

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3] While the ligands provide the initial targeting, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, dictating the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, its selectivity.[4][5] An improperly designed linker can lead to the degradation of unintended proteins, resulting in off-target toxicity. This guide provides an in-depth comparison of two commonly employed flexible linkers—hydrophobic alkyl chains, specifically decane, and hydrophilic polyethylene glycol (PEG) linkers—and their impact on PROTAC selectivity, supported by experimental data and detailed methodologies.

The central role of the linker is to orchestrate the formation of a productive ternary complex. Its length, flexibility, and chemical composition influence the spatial arrangement of the POI and E3 ligase, which is crucial for efficient ubiquitination of the target.[6] The choice between a hydrophobic decane linker and a hydrophilic PEG linker can profoundly affect a PROTAC's physicochemical properties, cell permeability, and, most importantly, its selectivity profile.[1]

PROTAC_Mechanism Figure 1: PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: PROTAC Mechanism of Action

Comparative Analysis: Decane vs. PEG Linkers

The choice between a decane (a C10 alkyl chain) and a PEG linker of comparable length is a critical decision in PROTAC design, with each offering a distinct set of properties that can be leveraged to optimize selectivity.

Physicochemical Properties and Cell Permeability

A fundamental challenge in PROTAC development is their often high molecular weight and deviation from traditional "drug-like" chemical space, which can lead to poor solubility and cell permeability. The linker's composition is a key factor in modulating these characteristics.

  • Decane (Alkyl) Linkers : These are hydrophobic and can increase the lipophilicity of the PROTAC.[1] While this can enhance passive diffusion across the cell membrane, it may also lead to poor aqueous solubility, non-specific membrane binding, and aggregation.[1][6] However, for certain PROTACs, the increased hydrophobicity of an alkyl linker can be advantageous for oral bioavailability.[5]

  • PEG Linkers : Composed of repeating ethylene glycol units, PEG linkers are hydrophilic, which generally improves the aqueous solubility of the PROTAC molecule.[1][7] Interestingly, PEG linkers can also enhance cell permeability by adopting folded conformations that shield their polar surface area, effectively reducing the molecule's three-dimensional polarity.[1] However, excessively long PEG chains can increase the total polar surface area, hindering cell membrane transit.[1]

FeatureDecane (Alkyl) LinkerPEG Linker
Composition Saturated hydrocarbon chainRepeating ethylene glycol units
Hydrophilicity HydrophobicHydrophilic
Aqueous Solubility May limit solubilityGenerally improves solubility
Cell Permeability Can improve permeability due to hydrophobicity, but may cause non-specific bindingCan enhance permeability via folded conformations, but length is a critical factor
Metabolic Stability Generally good metabolic stabilityMay be more susceptible to metabolism

Table 1: Comparative Physicochemical Properties of Decane and PEG Linkers.

Impact on Ternary Complex Formation and Selectivity

The ultimate determinant of a PROTAC's success is its ability to form a stable and productive ternary complex, leading to selective ubiquitination and degradation of the POI.[5] The linker's characteristics play a pivotal role in this process.

  • Decane (Alkyl) Linkers : The flexibility of a long alkyl chain like decane allows the PROTAC to adopt various conformations, which can be advantageous in achieving a productive ternary complex geometry. However, this flexibility can also come with an entropic penalty, potentially reducing binding affinity if not compensated by favorable protein-protein interactions.[3] In some cases, the hydrophobicity of an alkyl linker can drive interactions within the ternary complex that enhance selectivity. Conversely, non-specific hydrophobic interactions could lead to off-target effects.

  • PEG Linkers : Similar to alkyl chains, the flexibility of PEG linkers provides a high degree of conformational freedom, which can facilitate the formation of a stable ternary complex.[1] The ether oxygens in the PEG backbone can form hydrogen bonds with the POI or E3 ligase, contributing to the stability of the ternary complex and enhancing selectivity.[3] However, the increased hydrophilicity and flexibility of PEG linkers can sometimes lead to non-specific interactions and the degradation of unintended proteins.[4]

Systematic variation of linker length and composition is crucial for optimizing selectivity. For example, in the development of BET bromodomain degraders, the PROTAC MZ1, which has a three-unit PEG linker, shows greater selectivity for BRD4 over BRD2 and BRD3 compared to analogues with longer PEG linkers.[8] This suggests that a shorter, more constrained linker can impose a more selective ternary complex geometry.[8] While direct comparative data for a decane linker in this system is not available, it is plausible that its distinct hydrophobic character would lead to a different selectivity profile.

Experimental Protocols for Assessing PROTAC Selectivity

A rigorous and systematic evaluation is essential to determine the impact of the linker on PROTAC selectivity. This involves a combination of biochemical, biophysical, and cell-based assays.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize the formation and stability of this complex.

  • Surface Plasmon Resonance (SPR) : This technique measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both in binary and ternary contexts. By immobilizing the POI on a sensor chip, one can measure the binding of the PROTAC alone, and then in the presence of the E3 ligase, to determine the cooperativity of ternary complex formation.

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions. This can reveal the enthalpic and entropic contributions to ternary complex formation, offering insights into the driving forces behind the interaction.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This proximity-based assay is well-suited for high-throughput screening. By labeling the POI and E3 ligase with a FRET donor and acceptor pair, the formation of the ternary complex in the presence of the PROTAC can be detected by an increase in the FRET signal.

Experimental_Workflow Figure 2: Experimental Workflow for PROTAC Selectivity Assessment cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays Ternary_Complex_Assays Ternary Complex Formation (SPR, ITC, TR-FRET) Degradation_Assay Target Degradation Assay (Western Blot) Ternary_Complex_Assays->Degradation_Assay Confirm Complex Formation Proteomics Global Proteomics (LC-MS/MS) Degradation_Assay->Proteomics Assess On-Target Efficacy Cell_Viability Cell Viability Assays Proteomics->Cell_Viability Evaluate Off-Target Effects & Toxicity

Figure 2: Workflow for PROTAC Selectivity Assessment

Target Protein Degradation Assay (Western Blot)

This is the standard method for quantifying the degradation of the target protein in a cellular context.

Protocol:

  • Cell Culture and Treatment : Plate cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified time, typically 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection and Quantification : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Global Proteomics for Selectivity Profiling (LC-MS/MS)

To comprehensively assess the selectivity of a PROTAC, it is essential to go beyond the intended target and profile its effects on the entire proteome.

Protocol:

  • Cell Culture and PROTAC Treatment : Treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., 3x DC50) and a vehicle control for a specified duration.

  • Sample Preparation : Harvest and lyse the cells. Digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT) : Label the peptides from each condition with a different isobaric tag. This allows for multiplexing and accurate relative quantification.

  • LC-MS/MS Analysis : Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Use specialized software to identify and quantify proteins from the MS/MS data. Compare the relative abundance of proteins in the PROTAC-treated samples to the control samples. Proteins that show a significant and dose-dependent decrease in abundance are identified as targets or off-targets of the PROTAC.[4]

Conclusion: A Rational Approach to Linker Design for Enhanced Selectivity

The choice between a decane and a PEG linker is a critical decision in PROTAC design that significantly influences selectivity. While decane linkers offer hydrophobicity that can be advantageous for cell permeability and specific ternary complex interactions, PEG linkers provide hydrophilicity that can improve solubility and introduce favorable hydrogen bonding opportunities. The optimal linker is highly dependent on the specific POI and E3 ligase pair, and a "one-size-fits-all" approach is rarely successful.

A systematic and data-driven approach to linker design, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, is essential for developing potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTAC performance, enabling researchers to make informed decisions in the pursuit of novel therapeutics with improved safety and efficacy profiles.

References

  • BenchChem. (2025). PROTAC Technical Support Center: Mitigating Off-Target Effects of PEG Linkers. BenchChem.
  • BenchChem. (2025). Alkyl vs.
  • Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors. Biopharma PEG.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10637–10664.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. BTK... [Download Scientific Diagram].
  • Abeje, Y. A., Wieske, L. H. E., Poongavanam, V., Maassen, S., Atilaw, Y., Cromm, P., Lehmann, L., Erdelyi, M., Meibom, D., & Kihlberg, J. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(2), 638–657.
  • Abeje, Y. A., Wieske, L. H. E., Poongavanam, V., Maassen, S., Atilaw, Y., Cromm, P., Lehmann, L., Erdelyi, M., Meibom, D., & Kihlberg, J. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(5), 2354–2365.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs. BenchChem.
  • Popowicz, G. M., et al. (2021). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. European Journal of Medicinal Chemistry, 224, 113702.
  • Troup, R. I., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(1), 533-548.
  • Chan, K.-H., et al. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 61(2), 504-513.
  • Scott, J. S., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry, 16(8), 1567-1589.
  • Li, Z., et al. (2023).
  • Gendoo, D. M. A., & Schapira, M. (2023). Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. Journal of Medicinal Chemistry, 66(15), 10258–10271.
  • BenchChem. (2025).

Sources

A Comparative Guide to PROTAC Linkers: Benchmarking Tetraethyl decane-1,10-diylbis(phosphonate) Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the linker that tethers a target-binding warhead to an E3 ligase-recruiting moiety.[3][4][5] While polyethylene glycol (PEG) and simple alkyl chains have been the workhorses of PROTAC development, the field is evolving towards more functional and structurally diverse linkers.[4][5][6] This guide presents a rigorous benchmarking framework for evaluating a novel phosphonate-based linker, Tetraethyl decane-1,10-diylbis(phosphonate), against established alkyl and PEG-based linkers. We provide a comprehensive analysis of the theoretical advantages of this linker class and detail a suite of biophysical, cellular, and pharmacokinetic assays to empirically validate its performance. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize the next generation of potent and selective protein degraders.

Introduction: The Linker as the Linchpin of PROTAC Efficacy

PROTACs leverage the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][7] This process is initiated by the formation of a productive ternary complex between the target protein (Protein of Interest, POI), the PROTAC, and an E3 ubiquitin ligase.[6][][9] The linker, far from being a passive spacer, is a critical modulator of this event.[3][] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, profoundly influencing the efficiency of subsequent ubiquitination and degradation.[3][4][11] Furthermore, the linker significantly impacts the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability—key determinants of its drug-like potential.[11][12]

The traditional "trial-and-error" approach to linker selection is giving way to rational design principles.[4][5] This guide proposes a systematic evaluation of Tetraethyl decane-1,10-diylbis(phosphonate) , an alkyl chain-derived linker, against two industry-standard linker classes: a flexible, hydrophilic PEG4 linker and a simple, hydrophobic C10 alkyl chain.[13][14][15] By subjecting PROTACs constructed with these linkers to a battery of standardized assays, we can elucidate the unique contributions of the phosphonate moiety to overall PROTAC performance.

dot

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC mechanism of action.

Linker Profiles: A Head-to-Head Comparison

For this benchmarking study, we will construct three hypothetical PROTACs targeting a model protein, Bromodomain-containing protein 4 (BRD4), using the well-characterized JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The only variable will be the linker connecting these two moieties.

  • PROTAC-Phosphonate (Test Article): Utilizes Tetraethyl decane-1,10-diylbis(phosphonate). This linker introduces a ten-carbon alkyl chain flanked by phosphonate groups. The phosphonate esters may offer a unique profile of polarity, hydrogen bonding capability, and conformational restraint compared to standard linkers.

  • PROTAC-Alkyl (Control 1): Incorporates a simple decane (C10) alkyl chain. This serves as a direct hydrophobic, flexible baseline comparator.[4][16][17]

  • PROTAC-PEG (Control 2): Features a tetraethylene glycol (PEG4) linker. PEG linkers are widely used to enhance aqueous solubility and often provide the flexibility needed for productive ternary complex formation.[3][17][18]

Experimental Benchmarking Workflow

A systematic evaluation requires a multi-faceted approach, assessing the PROTAC's action from the molecular to the cellular level, and finally, predicting its in vivo behavior.

dot

Experimental_Workflow Start PROTAC Synthesis (3 Linker Variants) Ternary Biophysical Assays: Ternary Complex Formation (SPR) Start->Ternary Degradation Cell-Based Assays: Degradation Potency (Western Blot for DC50/Dmax) Start->Degradation Permeability ADME/PK Assays: Cell Permeability (Caco-2 Assay) Start->Permeability Analysis Data Analysis & Linker Performance Ranking Ternary->Analysis Degradation->Analysis Permeability->Analysis Conclusion Optimal Linker Identification Analysis->Conclusion

Caption: High-level experimental workflow for linker comparison.

Biophysical Characterization: Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex.[6][] We will employ Surface Plasmon Resonance (SPR) to quantify the binding affinities and cooperativity of this complex.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Affinity (PROTAC-VHL): Inject serial dilutions of each PROTAC variant over the VHL surface to determine the binary dissociation constant (KD).

  • Ternary Complex Analysis: Inject a constant, saturating concentration of the BRD4 protein mixed with serial dilutions of each PROTAC variant over the VHL surface.

  • Data Analysis: Measure the binding response at equilibrium. Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity (the binding of one protein enhances the affinity for the other), and α < 1 indicates negative cooperativity.[19]

Hypothetical Data Summary

Linker TypeBinary KD (PROTAC to VHL, nM)Ternary Complex KD (BRD4 to PROTAC-VHL, nM)Cooperativity (α)
Phosphonate 35152.5
Alkyl (C10) 50451.1
PEG4 25201.8

Causality: The phosphonate linker, with its potential for specific hydrogen bonding interactions and optimal rigidity, may pre-organize the PROTAC into a conformation highly favorable for binding both proteins simultaneously, leading to the highest positive cooperativity.[11] The flexible alkyl chain shows minimal cooperativity, while the PEG linker offers a balance of flexibility and solubility that moderately enhances complex formation.[3]

Cellular Activity: Target Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.[20] We will determine the potency (DC50) and efficacy (Dmax) of each PROTAC using Western blotting.

Protocol: Western Blot for DC50/Dmax Determination

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293T or a cancer cell line expressing high levels of BRD4 like 22Rv1) in 6-well plates.

  • Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18 hours). Include a vehicle control (DMSO).

  • Lysis: Harvest cells and prepare protein lysates.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

  • Detection & Analysis: Use a chemiluminescent substrate to visualize bands. Quantify band intensity and normalize BRD4 levels to the loading control. Plot the percentage of remaining BRD4 against the log of PROTAC concentration and fit a dose-response curve to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[20][21][22]

Hypothetical Data Summary

Linker TypeDC50 (nM)Dmax (%)
Phosphonate 5>95
Alkyl (C10) 5085
PEG4 15>90

Causality: The superior cooperativity observed in the SPR assay for the PROTAC-Phosphonate translates directly into enhanced cellular potency. By efficiently forming a stable ternary complex, it triggers more robust ubiquitination and subsequent degradation, resulting in the lowest DC50 value and highest Dmax.[][23] The hydrophobic alkyl linker may suffer from lower solubility or less optimal complex geometry, leading to reduced potency.[3]

ADME Properties: Cell Permeability

For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target.[24] Due to their high molecular weight, PROTACs often exhibit poor pharmacokinetic (ADME) properties.[11][25] The Caco-2 permeability assay is a standard in vitro method to predict intestinal absorption.[26]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Assay: Add each PROTAC to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for the A-to-B direction.

Hypothetical Data Summary

Linker TypePapp (A→B) (10-6 cm/s)Predicted Absorption
Phosphonate 4.5Moderate
Alkyl (C10) 7.0High
PEG4 2.1Low

Causality: The highly lipophilic nature of the C10 alkyl linker facilitates passive diffusion across the cell membrane, resulting in the highest permeability.[12] The hydrophilic PEG4 linker, while beneficial for solubility, impedes membrane transit.[1] The phosphonate linker strikes a balance. Its "chameleon-like" properties may allow it to shield its polar groups within a more hydrophobic conformation to facilitate membrane passage, while still retaining sufficient aqueous solubility, a phenomenon sometimes observed with flexible linkers.[11]

Synthesis and Conclusion

This comparative guide outlines a comprehensive strategy for benchmarking the novel Tetraethyl decane-1,10-diylbis(phosphonate) linker against established standards.

dot

Summary_Logic Phosphonate Phosphonate Linker Cooperativity High Cooperativity (SPR) Phosphonate->Cooperativity enables Potency High Degradation Potency (Low DC50) Phosphonate->Potency leads to Permeability Balanced Permeability (Caco-2) Phosphonate->Permeability provides Alkyl Alkyl Linker Optimal Optimal PROTAC Profile Alkyl->Optimal High Permeability, Lower Potency PEG PEG Linker PEG->Optimal Good Potency, Lower Permeability Cooperativity->Potency Cooperativity->Optimal Potency->Optimal Permeability->Optimal

Caption: Logical relationship between linker properties and outcome.

Based on our hypothetical data, the PROTAC-Phosphonate emerges as the most promising candidate. It demonstrates superior performance in forming a productive ternary complex, which translates into the highest cellular potency for target degradation. While its permeability is not as high as the purely lipophilic alkyl linker, it achieves a crucial balance between potent biological activity and the potential for acceptable pharmacokinetic properties.

This framework underscores that linker design is a multi-parameter optimization problem.[12][] The introduction of novel chemistries, such as the phosphonate group in Tetraethyl decane-1,10-diylbis(phosphonate), offers exciting avenues for fine-tuning PROTACs. By moving beyond simple PEG and alkyl chains, researchers can unlock new possibilities in efficacy, selectivity, and druggability, ultimately accelerating the development of transformative protein-degrading therapeutics.

References

  • Foley, D. et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Robers, M. B. et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Sun, X. et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]

  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Admescope. (2023). Overcoming Hurdles in ADME Research for PROTACs. [Link]

  • Drug Discovery Online. (2025). Protein Degraders Redefine ADME And Drug Disposition Dynamics. [Link]

  • Srivastava, A. et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Semantic Scholar. [Link]

  • Ishida, T. et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Syngene. (2025). Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts. [Link]

  • Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates. [Link]

  • Cecchini, C. et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Amsbio. Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

  • Hanzl, A. et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. RSC Publishing. [Link]

  • ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. [Link]

  • Drummond, M. L. et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • PubChem. Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

  • Biotech Hub Africa. Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Tetraethyl decane-1,10-diylbis(phosphonate)

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safety: Handling Tetraethyl decane-1,10-diylbis(phosphonate)

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with Tetraethyl decane-1,10-diylbis(phosphonate). As a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its use is becoming increasingly common in therapeutic development labs.[1][2][3] This document moves beyond a simple checklist to instill a deep understanding of the why behind each safety recommendation, empowering you to work with confidence and security.

Our core philosophy is that a robust safety culture is built on a foundation of scientific understanding. Therefore, this guide is structured to provide not just procedural steps, but also the rationale grounded in the chemical nature of organophosphonates.

Hazard Assessment: A Precautionary Principle

While a specific, comprehensive Safety Data Sheet (SDS) with GHS classifications for Tetraethyl decane-1,10-diylbis(phosphonate) is not consistently available, the established principle in chemical safety is to treat compounds with incomplete hazard data with a high degree of caution.[4] We must infer potential risks from its chemical family—organophosphorus esters—and structurally similar compounds.

Organophosphorus compounds as a class can present various hazards, and related phosphonate esters have been shown to cause serious eye and skin irritation, with some acting as skin sensitizers.[4][5] Therefore, the protocols outlined below are based on this precautionary principle, ensuring a high margin of safety.

Table 1: Chemical Compound Identifiers

Property Value
IUPAC Name 1,10-bis(diethoxyphosphoryl)decane[1]
CAS Number 5943-62-4[1][6]
Molecular Formula C₁₈H₄₀O₆P₂[1][6]
Molecular Weight 414.45 g/mol [1]
Solubility Soluble in DMSO[1]

| Storage | Long-term at -20°C; Short-term at 0-4°C, dry and dark[1][7] |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against direct chemical exposure. The following protocol is the mandatory minimum for any procedure involving Tetraethyl decane-1,10-diylbis(phosphonate), from weighing milligram quantities to its use in multi-liter reactions.

Primary Barriers: Hand, Eye, and Body Protection
  • Hand Protection: Double Gloving with Nitrile

    • Protocol: Wear two pairs of nitrile gloves. The outer glove should have an extended cuff that covers the sleeve of the lab coat. Inspect gloves for any visible defects before use. Change the outer glove immediately following any suspected contact or at regular intervals (e.g., every 30-60 minutes) during extended procedures.

    • Causality: Nitrile provides excellent resistance to the solvents in which this compound is typically dissolved, such as DMSO.[1] The practice of double-gloving significantly reduces the risk of exposure from an undetected pinhole or tear in the outer glove, providing a critical layer of redundant protection.[8] Inappropriate glove use is a major factor in occupational exposure to organophosphates.[9]

  • Eye and Face Protection: Chemical Splash Goggles

    • Protocol: At a minimum, chemical splash goggles that form a seal around the eyes are required. If there is a significant risk of splashing (e.g., when transferring large volumes of solutions, during quenching, or when working under positive pressure), a full-face shield must be worn over the safety goggles.

    • Causality: This compound, like related phosphonates, must be considered a potential serious eye irritant.[4] Goggles are essential to protect the sensitive mucous membranes of the eyes from aerosols and splashes, while a face shield provides a broader barrier for the entire face.

  • Body Protection: Laboratory Coat and Apron

    • Protocol: A clean, flame-resistant laboratory coat with full-length sleeves and a completely fastened front is mandatory. For procedures involving more than 50 mL of a solution containing the compound, a chemical-resistant apron should be worn over the lab coat.

    • Causality: The lab coat provides a removable barrier against incidental contact and small splashes. An apron adds a layer of impermeable protection for the torso during higher-risk procedures, preventing chemical saturation of the lab coat and subsequent skin contact.

Respiratory Protection: Engineering Controls as the First Line of Defense
  • Protocol: All handling of Tetraethyl decane-1,10-diylbis(phosphonate), including weighing of the solid, preparation of solutions, and its use in reactions, must be performed inside a certified chemical fume hood.[5]

  • Causality: A fume hood is an engineering control designed to capture and exhaust vapors, aerosols, and dusts at the source, preventing them from entering the laboratory air and being inhaled.[5][10] Relying on this control is vastly superior to personal respiratory protection. A respirator should only be considered in non-routine emergency situations, such as a large spill outside of containment, and requires proper fit-testing and training.

Table 2: Task-Based PPE Requirements

Task Hand Protection Eye/Face Protection Body Protection Respiratory Control
Weighing Solid Double Nitrile Gloves Safety Goggles Lab Coat Chemical Fume Hood
Preparing Solutions Double Nitrile Gloves Safety Goggles Lab Coat Chemical Fume Hood
Running Reaction (<50mL) Double Nitrile Gloves Safety Goggles Lab Coat Chemical Fume Hood
Running Reaction (>50mL) Double Nitrile Gloves Goggles & Face Shield Lab Coat & Apron Chemical Fume Hood

| Handling Waste | Double Nitrile Gloves | Safety Goggles | Lab Coat & Apron | Chemical Fume Hood |

Operational and Disposal Plans

A safe experiment begins before the first reagent is measured and ends only after the last piece of equipment is decontaminated and waste is properly segregated.

Pre-Operational Safety Checklist
  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Verify Fume Hood: Check the fume hood certification sticker to ensure it has been inspected within the last year and that the airflow monitor indicates it is functioning correctly.

  • Assemble PPE: Don all required PPE as outlined in Table 2 before entering the area where the chemical is stored or handled.

  • Prepare Spill Kit: Ensure a chemical spill kit containing a non-combustible absorbent material (e.g., vermiculite, sand) is readily accessible.[5][10]

  • Designate Waste Containers: Prepare clearly labeled, dedicated hazardous waste containers for solid and liquid waste streams.

PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when planning an experiment with this compound.

PPE_Workflow PPE Decision Workflow for Handling Tetraethyl decane-1,10-diylbis(phosphonate) cluster_prep Preparation Phase cluster_exec Execution Phase start Plan Experiment fume_hood Is a certified chemical fume hood available? start->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No base_ppe Standard PPE Required: - Double Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe Yes task_scale Is the task large scale (>50mL) or involve a high splash risk? base_ppe->task_scale advanced_ppe Add Advanced PPE: - Face Shield (over goggles) - Chemical-Resistant Apron task_scale->advanced_ppe Yes proceed Proceed with Experiment task_scale->proceed No advanced_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE based on available engineering controls and task scale.

Emergency and Disposal Protocols
  • Spill Management:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using a non-combustible absorbent material like vermiculite or sand.[5]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.

    • Report the spill to your institution's Environmental Health and Safety (EHS) office.

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Waste Disposal:

    • Liquid Waste: Collect all waste solutions containing Tetraethyl decane-1,10-diylbis(phosphonate) in a clearly labeled, sealed hazardous waste container. Do not pour any amount down the drain.[10]

    • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, pipette tips, absorbent pads) must be placed in a designated solid hazardous waste container.[5]

    • Empty Containers: The original product container is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The first rinsate must be collected as hazardous waste.[5] After triple-rinsing and defacing the label, the container may be disposed of as regular solid waste, but always consult your EHS office for specific institutional policies.[5]

By integrating these protocols into your daily laboratory work, you build a system of safety that protects not only yourself but also your colleagues and the environment. This commitment to procedural diligence is the hallmark of a trustworthy and expert scientific professional.

References

  • Smolecule. (n.d.). Buy Tetraethyl decane-1,10-diylbis(phosphonate) | 5943-62-4 | >96%.
  • Htdchem. (2025, September 20). Essential Guidelines for Handling Phosphonate Derivatives Safely.
  • Benchchem. (n.d.). Proper Disposal of PEG5-bis-(ethyl phosphonate): A Guide for Laboratory Professionals.
  • Li, J., et al. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 52-62. Available at: [Link]

  • Chittrakul, P., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1038925. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). PubChem Compound Database. Retrieved from [Link]

  • Redox. (2022, November 10). Safety Data Sheet Phosphonates (DTPMPA.7Na).
  • LabSolutions. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate).
  • AK Scientific, Inc. (n.d.). 5943-62-4 Tetraethyl decane-1,10-diylbis(phosphonate).
  • ResearchGate. (n.d.). PPE use during pesticide application. [Diagram].
  • Chembase.cn. (n.d.). Tetraethyl decamethylenediphosphonate, 98% (cas 5943-62-4) SDS/MSDS download.
  • Amsbio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate).
  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: Tetraethyl ethene-1,1-diylbis(phosphonate).
  • Sigma-Aldrich. (n.d.). Tetraethyl ethane-1,2-diylbis(phosphonate).
  • Wikipedia. (n.d.). Phosphonate.
  • Carus. (2025, April 7).
  • TargetMol. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethyl decane-1,10-diylbis(phosphonate)
Reactant of Route 2
Reactant of Route 2
Tetraethyl decane-1,10-diylbis(phosphonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.